molecular formula C5H5FN2O2 B158190 5-Fluoro-2-methoxypyrimidin-4(3H)-one CAS No. 138954-92-4

5-Fluoro-2-methoxypyrimidin-4(3H)-one

Cat. No.: B158190
CAS No.: 138954-92-4
M. Wt: 144.1 g/mol
InChI Key: VMIFBCPINLZNNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-2-methoxypyrimidin-4(3H)-one is a fluorinated pyrimidine derivative of significant interest in medicinal chemistry and oncology research. Its core structure is closely related to 5-Fluorouracil (5-FU), a foundational antimetabolite that has been extensively used for decades in chemotherapy . 5-FU itself exerts its primary anti-tumor effects through multiple mechanisms, chiefly by inhibiting thymidylate synthase (TS), a key enzyme essential for DNA replication and repair . This inhibition depletes thymidine nucleotides, leading to lethal DNA damage. Furthermore, metabolites of 5-FU can be misincorporated into both RNA and DNA, disrupting vital RNA processing and function, and causing DNA strand breaks . The structural analogy suggests that this compound may serve as a versatile precursor or molecular scaffold for developing novel nucleoside analogs. Researchers are exploring such compounds to investigate new mechanisms of action, overcome pathways of drug resistance associated with existing treatments, and improve therapeutic indices . This compound is strictly for Research Use Only and is intended for laboratory studies to further elucidate these potential biochemical pathways and applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-2-methoxy-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5FN2O2/c1-10-5-7-2-3(6)4(9)8-5/h2H,1H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMIFBCPINLZNNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C(=O)N1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50326323
Record name 5-Fluoro-2-methoxypyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50326323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1480-96-2
Record name 5-Fluoro-2-methoxy-4(3H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1480-96-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-5-fluororacil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001480962
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1480-96-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527067
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Fluoro-2-methoxypyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50326323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4(1H)-Pyrimidinone, 5-fluoro-2-methoxy
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-Fluoro-2-methoxypyrimidin-4(3H)-one
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TY6TM2YC2Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide on the Core Properties of 5-Fluoro-2-methoxypyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of 5-Fluoro-2-methoxypyrimidin-4(3H)-one (CAS No: 1480-96-2), a fluorinated pyrimidine derivative of interest in medicinal chemistry and drug development. While this specific molecule is not extensively characterized in publicly available literature, this document compiles the known physicochemical data, proposes a potential synthetic pathway, and discusses its hypothetical biological relevance in the context of well-established fluoropyrimidine pharmacology. All quantitative data is presented in structured tables, and logical relationships are visualized using diagrams to facilitate understanding.

Chemical and Physical Properties

This compound is a heterocyclic organic compound with a molecular formula of C₅H₅FN₂O₂.[1] It is also known by other names such as 2-Methoxy-5-fluorouracil.[1] The presence of a fluorine atom at the 5-position and a methoxy group at the 2-position of the pyrimidinone ring are key structural features that are expected to influence its chemical reactivity and biological activity.

Core Physicochemical Data

A summary of the core physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, formulation, and for predicting its behavior in various experimental settings.

PropertyValueSource
CAS Number 1480-96-2PubChem[1]
Molecular Formula C₅H₅FN₂O₂PubChem[1]
Molecular Weight 144.10 g/mol PubChem[1]
Appearance Off-White SolidChemicalBook
Melting Point 204-208 °CChemicalBook
Water Solubility 5.49 g/L at 20°C (Predicted)ChemicalBook
pKa 6.34 ± 0.50 (Predicted)ChemicalBook
IUPAC Name This compoundPubChem[1]
Spectral Data

Synthesis and Characterization

A detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly described in the available literature. However, based on the synthesis of structurally related fluoropyrimidines, a potential synthetic route can be proposed.

Proposed Synthetic Pathway

A plausible synthetic route to this compound may start from the readily available antimetabolite, 5-fluorouracil. The proposed pathway involves the protection of the hydroxyl group as a methoxy ether.

Synthetic Pathway of this compound 5-Fluorouracil 5-Fluorouracil Intermediate O-Alkylation Intermediate 5-Fluorouracil->Intermediate  CH3I, Base   Target This compound Intermediate->Target  Reaction Workup  

A proposed synthetic route to the target compound.

Note: This is a hypothetical pathway and would require experimental validation and optimization.

Experimental Protocol for a Related Compound: Synthesis of 5-Fluoro-2-methoxypyrimidin-4-amine

While a specific protocol for the target compound is unavailable, a procedure for a closely related amine derivative is documented. This can provide insights into the reaction conditions and purification techniques that might be applicable.

A general procedure for the synthesis of 5-fluoro-2-methoxy-4-aminopyrimidine involves the reaction of 2-methoxy-4-chloro-5-fluoropyrimidine with ammonia in isopropanol. The mixture is heated to 40-60 °C and stirred for 3-5 hours. After cooling, the solid product is collected by filtration, washed with isopropanol, and dried.

Biological Activity and Mechanism of Action

The biological activity of this compound has not been specifically reported in the scientific literature. However, its structural similarity to the well-known anticancer drug 5-fluorouracil (5-FU) suggests that it may have related pharmacological properties.

Potential as a 5-Fluorouracil Prodrug

It is plausible that this compound could act as a prodrug of 5-FU. Upon administration, the methoxy group could be enzymatically or chemically cleaved in vivo to release 5-FU. 5-FU is then anabolized to its active metabolites, which exert cytotoxic effects.

The 5-Fluorouracil Signaling Pathway

The primary mechanism of action of 5-FU involves the inhibition of thymidylate synthase (TS), a key enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication.[2] The metabolic activation of 5-FU leads to the formation of 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), which forms a stable ternary complex with TS and the cofactor 5,10-methylenetetrahydrofolate, thereby inhibiting the enzyme.[3] Additionally, 5-FU metabolites can be incorporated into both RNA and DNA, leading to further cellular damage and apoptosis.

5-Fluorouracil Metabolic and Signaling Pathway cluster_activation Metabolic Activation cluster_effects Cytotoxic Effects 5-FU 5-Fluorouracil FUMP Fluorouridine monophosphate 5-FU->FUMP OPRT FUDP Fluorouridine diphosphate FUMP->FUDP FUTP Fluorouridine triphosphate FUDP->FUTP FdUDP Fluorodeoxyuridine diphosphate FUDP->FdUDP Ribonucleotide Reductase RNA_Incorp Incorporation into RNA FUTP->RNA_Incorp FdUMP Fluorodeoxyuridine monophosphate TS_Inhibition Thymidylate Synthase Inhibition FdUMP->TS_Inhibition FdUDP->FdUMP FdUTP Fluorodeoxyuridine triphosphate FdUDP->FdUTP DNA_Incorp Incorporation into DNA FdUTP->DNA_Incorp Apoptosis Apoptosis RNA_Incorp->Apoptosis DNA_Incorp->Apoptosis TS_Inhibition->Apoptosis Hypothetical_Prodrug This compound (Hypothetical Prodrug) Hypothetical_Prodrug->5-FU Metabolic Conversion

The metabolic activation and cytotoxic mechanisms of 5-FU.

Disclaimer: The role of this compound as a prodrug for 5-FU is hypothetical and requires experimental verification.

Experimental Workflows

Given the lack of specific biological data for this compound, a logical experimental workflow to characterize its potential anticancer activity would involve a series of established in vitro assays.

Experimental Workflow for Biological Evaluation Start This compound Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Start->Cytotoxicity Prodrug_Conversion Prodrug Conversion Assay (HPLC/LC-MS to detect 5-FU) Cytotoxicity->Prodrug_Conversion If cytotoxic TS_Activity Thymidylate Synthase Activity Assay Cytotoxicity->TS_Activity If cytotoxic Data_Analysis Data Analysis and Mechanism Elucidation Prodrug_Conversion->Data_Analysis Cell_Cycle Cell Cycle Analysis (Flow Cytometry) TS_Activity->Cell_Cycle Apoptosis_Assay Apoptosis Assays (e.g., Annexin V, Caspase activity) Cell_Cycle->Apoptosis_Assay Apoptosis_Assay->Data_Analysis

References

An In-depth Technical Guide to 5-Fluoro-2-methoxypyrimidin-4(3H)-one (CAS 1480-96-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Fluoro-2-methoxypyrimidin-4(3H)-one (CAS number: 1480-96-2), a fluorinated pyrimidine derivative of significant interest in medicinal chemistry and drug development. This document details its chemical and physical properties, outlines established and putative synthesis protocols, and discusses its anticipated biological activity and mechanism of action, primarily as a potential prodrug of the widely used anticancer agent 5-fluorouracil (5-FU). Experimental protocols for characterization using nuclear magnetic resonance (NMR) and mass spectrometry (MS) are also provided. The guide is intended to be a valuable resource for researchers and scientists working in the fields of oncology, medicinal chemistry, and pharmacology.

Introduction

This compound, also known as 2-Methoxy-5-fluorouracil, is a heterocyclic organic compound belonging to the pyrimidine class.[1] Its structure is closely related to that of 5-fluorouracil (5-FU), a cornerstone of chemotherapy for various solid tumors for decades.[2] The presence of a fluorine atom at the C-5 position is a key feature that imparts cytotoxic activity to this class of compounds. The methoxy group at the C-2 position distinguishes it from 5-FU and suggests its potential role as a prodrug, which may offer advantages in terms of metabolic stability, oral bioavailability, or targeted activation. This guide aims to consolidate the available technical information on this compound to facilitate further research and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and analysis.

PropertyValueReference(s)
CAS Number 1480-96-2[3]
Molecular Formula C₅H₅FN₂O₂[3]
Molecular Weight 144.10 g/mol [3]
IUPAC Name This compound[3]
Synonyms 2-Methoxy-5-fluorouracil, 5-Fluoro-2-methoxy-4(1H)-pyrimidinone, NSC 527067[3]
Appearance Off-white solid[4]
Melting Point 204-208 °C[4]
Boiling Point 225.1 °C (predicted)[4]
Density 1.44 g/cm³ (predicted)[4]
Solubility Soluble in DMSO and Methanol[4]
pKa 6.34 (predicted)[4]

Synthesis and Purification

General Synthesis Workflow

The synthesis can be conceptualized as a two-step process starting from the readily available 5-fluorouracil.

SynthesisWorkflow Start 5-Fluorouracil Intermediate1 2,4-Dichloro-5-fluoropyrimidine Start->Intermediate1 Chlorination (e.g., POCl₃) FinalProduct This compound Intermediate1->FinalProduct Selective Methoxylation (e.g., NaOMe)

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from 5-Fluorouracil

This protocol is a generalized procedure based on established chemical transformations for similar pyrimidine derivatives.[5][6][7]

Step 1: Chlorination of 5-Fluorouracil to 2,4-Dichloro-5-fluoropyrimidine

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-fluorouracil (1.0 eq) in an excess of phosphorus oxychloride (POCl₃, ~5-10 eq).

  • To this suspension, slowly add a catalytic amount of a tertiary amine, such as N,N-dimethylaniline (0.1-0.2 eq), to facilitate the reaction.

  • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2,4-dichloro-5-fluoropyrimidine.

Step 2: Selective Methoxylation to this compound

  • Dissolve the crude 2,4-dichloro-5-fluoropyrimidine (1.0 eq) in anhydrous methanol.

  • Cool the solution in an ice bath and add a solution of sodium methoxide (NaOMe) in methanol (1.0-1.1 eq) dropwise. The regioselective substitution at the C4 position is generally favored under these conditions.

  • Allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, neutralize the mixture with a weak acid (e.g., acetic acid) and remove the solvent under reduced pressure.

  • The resulting residue contains the desired product.

Purification Protocol
  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.

  • Alternatively, column chromatography on silica gel using a gradient of ethyl acetate in hexanes can be employed for higher purity.

  • The purity of the final product should be confirmed by NMR, MS, and HPLC analysis.

Biological Activity and Mechanism of Action

Direct studies on the biological activity and specific IC50 values for this compound are not extensively reported in publicly available literature. However, based on its structural similarity to 5-FU and other fluoropyrimidine derivatives, its biological action is anticipated to be that of a prodrug that is intracellularly converted to 5-FU.[2]

Proposed Mechanism of Action: Prodrug Activation

The primary proposed mechanism of action involves the enzymatic conversion of this compound to the active cytotoxic agent, 5-fluorouracil. This conversion is likely mediated by intracellular enzymes.[8]

MoA Prodrug This compound ActiveDrug 5-Fluorouracil (5-FU) Prodrug->ActiveDrug Enzymatic Conversion Metabolite1 FdUMP ActiveDrug->Metabolite1 Metabolite2 FUTP ActiveDrug->Metabolite2 Metabolite3 FdUTP ActiveDrug->Metabolite3 Target1 Thymidylate Synthase (TS) Metabolite1->Target1 Inhibition Target2 RNA Metabolite2->Target2 Incorporation Target3 DNA Metabolite3->Target3 Incorporation Effect1 Inhibition of dTMP synthesis Target1->Effect1 Effect2 RNA damage & dysfunction Target2->Effect2 Effect3 DNA damage Target3->Effect3 Outcome Cell Cycle Arrest & Apoptosis Effect1->Outcome Effect2->Outcome Effect3->Outcome

Caption: Proposed mechanism of action via conversion to 5-fluorouracil.

Once converted to 5-FU, the downstream mechanisms are well-established:[2][9]

  • Inhibition of Thymidylate Synthase (TS): 5-FU is metabolized to 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), which forms a stable ternary complex with thymidylate synthase and the reduced folate cofactor, 5,10-methylenetetrahydrofolate. This inhibits the synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis.

  • Incorporation into RNA: 5-FU can be converted to 5-fluorouridine triphosphate (FUTP) and incorporated into RNA, leading to errors in RNA processing and function.

  • Incorporation into DNA: 5-FU can also be converted to 5-fluoro-2'-deoxyuridine triphosphate (FdUTP) and incorporated into DNA, which can trigger DNA damage and repair pathways, ultimately leading to apoptosis.

Quantitative Biological Data

Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for the structural elucidation and purity assessment of this compound.

Sample Preparation:

  • Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Spectroscopy:

  • Instrument: 400 MHz or higher NMR spectrometer.

  • Parameters:

    • Pulse sequence: Standard single-pulse experiment.

    • Number of scans: 16-64 (depending on sample concentration).

    • Relaxation delay: 1-2 seconds.

    • Spectral width: 0-12 ppm.

  • Expected Signals: Signals corresponding to the methoxy protons (singlet, ~3.5-4.0 ppm) and the pyrimidine ring proton (doublet, due to coupling with fluorine).

¹³C NMR Spectroscopy:

  • Instrument: 100 MHz or higher NMR spectrometer.

  • Parameters:

    • Pulse sequence: Proton-decoupled ¹³C experiment.

    • Number of scans: 1024 or more (due to lower natural abundance of ¹³C).

    • Relaxation delay: 2-5 seconds.

  • Expected Signals: Signals for the five carbon atoms, with the carbon attached to fluorine exhibiting a characteristic large C-F coupling constant.

¹⁹F NMR Spectroscopy:

  • Instrument: NMR spectrometer equipped with a fluorine probe.

  • Parameters:

    • Pulse sequence: Standard single-pulse experiment.

    • Number of scans: 64-256.

  • Expected Signals: A single signal for the fluorine atom, likely a doublet due to coupling with the adjacent proton.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and to study the fragmentation pattern of the compound.

Sample Preparation:

  • Prepare a dilute solution of the compound (e.g., 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.

Liquid Chromatography-Mass Spectrometry (LC-MS):

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.

    • Flow Rate: 0.2-0.5 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.

    • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

    • Scan Range: m/z 50-500.

  • Expected Results: The molecular ion peak ([M+H]⁺ or [M-H]⁻) should be observed at m/z corresponding to the molecular weight.

Fragmentation Analysis (MS/MS):

  • By selecting the molecular ion as the precursor, MS/MS analysis can be performed to obtain a fragmentation pattern. Expected fragments would arise from the loss of the methoxy group (•OCH₃), the methyl radical (•CH₃), and cleavage of the pyrimidine ring.

Conclusion

This compound is a valuable compound for researchers in drug discovery and medicinal chemistry. Its close structural relationship to 5-fluorouracil suggests its potential as a prodrug with possible therapeutic applications. This technical guide has provided a summary of its known properties and proposed methodologies for its synthesis and characterization. Further research is warranted to fully elucidate its biological activity, metabolic fate, and therapeutic potential. The detailed experimental protocols and structured data presented herein are intended to serve as a foundational resource for such future investigations.

References

5-Fluoro-2-methoxypyrimidin-4(3H)-one molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential physicochemical data for 5-Fluoro-2-methoxypyrimidin-4(3H)-one, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. The information is presented to support research and development activities.

Core Molecular Data

The fundamental molecular properties of this compound have been computationally determined and are summarized below. These values are critical for stoichiometric calculations, analytical method development, and structural activity relationship (SAR) studies.

PropertyValueCitation
Molecular FormulaC₅H₅FN₂O₂[1][2]
Molecular Weight144.10 g/mol [1][2][3]
Monoisotopic Mass144.03350557 Da[2]

Experimental Protocols

The determination of the molecular formula and weight for a novel or synthesized compound like this compound typically involves a combination of the following standard analytical techniques:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a time-of-flight (TOF) or Orbitrap analyzer, is the primary method for accurately determining the monoisotopic mass. The high precision of this technique allows for the confident deduction of the elemental composition and, therefore, the molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopy are used to elucidate the chemical structure of the molecule. The integration and splitting patterns of the signals confirm the number and connectivity of hydrogen, carbon, and fluorine atoms, validating the structure corresponding to the molecular formula.

  • Elemental Analysis: This combustion-based technique provides the percentage composition of carbon, hydrogen, and nitrogen in the sample. The experimental percentages are compared against the theoretical values calculated from the proposed molecular formula to confirm its accuracy.

These methods are foundational in chemical characterization and are standard procedures in synthetic and analytical chemistry laboratories.

Data Visualization

The logical relationship between the compound's name and its core physicochemical properties is illustrated below.

G compound This compound formula Molecular Formula C₅H₅FN₂O₂ compound->formula has weight Molecular Weight 144.10 g/mol compound->weight has

Fig 1. Core properties of the target compound.

References

An In-depth Technical Guide to 5-Fluoro-2-methoxypyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-2-methoxypyrimidin-4(3H)-one is a fluorinated pyrimidine analog with significant potential in medicinal chemistry and drug development. As a derivative of the renowned anticancer agent 5-fluorouracil (5-FU), this compound is of considerable interest for its anticipated biological activities, primarily centered around the inhibition of thymidylate synthase, a critical enzyme in DNA synthesis. This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, a detailed experimental protocol for its synthesis and purification, and methodologies for evaluating its biological activity. Furthermore, this document elucidates the key signaling pathway associated with its mechanism of action through detailed diagrams, offering a valuable resource for researchers engaged in the discovery and development of novel therapeutics.

Chemical Identity and Properties

IUPAC Name: 5-fluoro-2-methoxy-1H-pyrimidin-6-one[1]

Synonyms: this compound, 2-Methoxy-5-fluorouracil[1][2]

CAS Number: 1480-96-2[1]

Chemical Structure:

Chemical structure of this compound

Table 1: Physicochemical Properties

PropertyValueReference
Molecular FormulaC₅H₅FN₂O₂[1]
Molecular Weight144.10 g/mol [1]
AppearanceWhite to very pale yellow powder[3]
Melting Point204-208 °C[2]
SolubilityData not readily available, likely soluble in polar organic solvents.

Synthesis and Purification

The synthesis of this compound can be achieved through a multi-step process starting from the commercially available 5-fluorouracil. The general strategy involves the chlorination of 5-fluorouracil to form a key intermediate, 2,4-dichloro-5-fluoropyrimidine, followed by a selective substitution reaction with sodium methoxide.

Experimental Protocol: Synthesis

Step 1: Synthesis of 2,4-Dichloro-5-fluoropyrimidine [1][4][5]

  • Materials: 5-fluorouracil, phosphorus oxychloride (POCl₃), N,N-dimethylaniline, dichloromethane, hydrochloric acid, sodium bicarbonate.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a mixture of 5-fluorouracil (1 eq) and phosphorus oxychloride (10 eq) is prepared.

    • N,N-dimethylaniline (1.5 eq) is added dropwise to the stirred mixture.

    • The reaction mixture is heated to 114 °C and refluxed for 2 hours.

    • After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.

    • The reaction mixture is slowly and carefully poured into a mixture of crushed ice and water.

    • The aqueous layer is extracted with dichloromethane.

    • The combined organic layers are washed with dilute hydrochloric acid, followed by a saturated sodium bicarbonate solution, and finally with brine.

    • The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield crude 2,4-dichloro-5-fluoropyrimidine.

Step 2: Synthesis of this compound

  • Materials: 2,4-dichloro-5-fluoropyrimidine, sodium methoxide, methanol.

  • Procedure:

    • A solution of sodium methoxide (1 eq) in anhydrous methanol is prepared in a round-bottom flask under an inert atmosphere.

    • A solution of 2,4-dichloro-5-fluoropyrimidine (1 eq) in anhydrous methanol is added dropwise to the sodium methoxide solution at 0-5 °C.

    • The reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC).

    • The solvent is evaporated under reduced pressure.

    • The residue is dissolved in water and the pH is adjusted to neutral with dilute hydrochloric acid.

    • The precipitated solid is collected by filtration, washed with cold water, and dried to afford the crude this compound.

Experimental Protocol: Purification
  • Method: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a suitable method for the purification of fluoropyrimidines.[6]

  • Stationary Phase: A C18 column (e.g., Spherisorb ODS-2) can be used.[6]

  • Mobile Phase: A gradient of methanol or acetonitrile in water or a buffer solution (e.g., 0.05 M ammonium phosphate, pH 3.5) can be employed.[6]

  • Procedure:

    • The crude product is dissolved in a minimal amount of a suitable solvent (e.g., methanol).

    • The solution is filtered to remove any particulate matter.

    • The sample is injected onto the RP-HPLC column.

    • The product is eluted using the chosen mobile phase gradient.

    • Fractions containing the pure product are collected, and the solvent is removed under reduced pressure to yield the purified this compound.

Synthesis Workflow Diagram

Synthesis_Workflow 5-Fluorouracil 5-Fluorouracil Chlorination Chlorination 5-Fluorouracil->Chlorination POCl3, N,N-dimethylaniline 2,4-Dichloro-5-fluoropyrimidine 2,4-Dichloro-5-fluoropyrimidine Chlorination->2,4-Dichloro-5-fluoropyrimidine Intermediate Methoxylation Methoxylation 2,4-Dichloro-5-fluoropyrimidine->Methoxylation Sodium methoxide, Methanol Crude Product Crude Product Methoxylation->Crude Product Purification (RP-HPLC) Purification (RP-HPLC) Crude Product->Purification (RP-HPLC) C18 column This compound This compound Purification (RP-HPLC)->this compound

Caption: Synthesis workflow for this compound.

Biological Activity and Mechanism of Action

As an analog of 5-fluorouracil, this compound is expected to exert its primary biological effect through the inhibition of thymidylate synthase (TS). TS is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication and repair.

Proposed Mechanism of Action

It is hypothesized that this compound acts as a prodrug that is intracellularly converted to its active metabolite, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP). FdUMP then forms a stable ternary complex with thymidylate synthase and the cofactor 5,10-methylenetetrahydrofolate, effectively blocking the synthesis of dTMP. This leads to a depletion of thymidine triphosphate (dTTP), which in turn inhibits DNA synthesis and induces cell death in rapidly proliferating cells, such as cancer cells.

Signaling Pathway Diagram: 5-FU Metabolic Activation and TS Inhibition

FU_Metabolism cluster_0 Intracellular Activation cluster_1 Thymidylate Synthase Cycle Inhibition 5-FU 5-Fluorouracil (or analog) FUR Fluorouridine 5-FU->FUR Uridine Phosphorylase FUMP Fluorouridine monophosphate FUR->FUMP Uridine Kinase FUDP Fluorouridine diphosphate FUMP->FUDP FUTP Fluorouridine triphosphate FUDP->FUTP FdUDP Fluorodeoxyuridine diphosphate FUDP->FdUDP Ribonucleotide Reductase RNA_Incorp RNA Incorporation (RNA Damage) FUTP->RNA_Incorp FdUMP Fluorodeoxyuridine monophosphate FdUDP->FdUMP FdUTP Fluorodeoxyuridine triphosphate FdUDP->FdUTP TS Thymidylate Synthase (TS) FdUMP->TS Inhibition DNA_Incorp DNA Incorporation (DNA Damage) FdUTP->DNA_Incorp dTMP dTMP TS->dTMP DHF Dihydrofolate TS->DHF dUMP dUMP dUMP->TS DNA_Syn DNA Synthesis dTMP->DNA_Syn MTHF 5,10-Methylene- tetrahydrofolate MTHF->TS

Caption: Metabolic activation of 5-FU and inhibition of Thymidylate Synthase.

Experimental Protocols: Biological Assays

To evaluate the biological activity of this compound, a series of in vitro cell-based assays can be performed.

Cytotoxicity Assay (MTT Assay)[7][8][9]
  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound in cancer cell lines.

  • Materials: Cancer cell lines (e.g., MCF-7, HepG2), RPMI-1640 medium, fetal bovine serum (FBS), penicillin-streptomycin, 96-well plates, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO.

  • Procedure:

    • Seed cancer cells into 96-well plates at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound (e.g., 0.01 to 100 µM) for 48-72 hours.

    • Add MTT solution to each well and incubate for 4 hours.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the cell viability and determine the IC₅₀ value.

Apoptosis Assay (Annexin V-FITC/PI Staining)[7]
  • Objective: To quantify the induction of apoptosis by the compound.

  • Materials: Cancer cell lines, Annexin V-FITC Apoptosis Detection Kit, flow cytometer.

  • Procedure:

    • Treat cells with the compound at its IC₅₀ concentration for a specified time (e.g., 24 or 48 hours).

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI).

    • Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Thymidylate Synthase Activity Assay[10]
  • Objective: To directly measure the inhibitory effect of the compound on thymidylate synthase activity.

  • Materials: Cell lysate from cancer cells, [³H]-deoxyuridine 5'-monophosphate (dUMP), N⁵,N¹⁰-methylenetetrahydrofolate, activated carbon, liquid scintillation counter.

  • Procedure:

    • Prepare cytosolic lysates from untreated and compound-treated cancer cells.

    • Incubate the cell lysates with [³H]-dUMP and the cofactor N⁵,N¹⁰-methylenetetrahydrofolate.

    • Stop the reaction and remove the unreacted [³H]-dUMP by adding activated carbon.

    • Measure the radioactivity of the supernatant, which corresponds to the released tritium, using a liquid scintillation counter.

    • Compare the enzyme activity in treated versus untreated samples to determine the percentage of inhibition.

Experimental Workflow for Biological Evaluation

Biological_Assay_Workflow Start Start Compound This compound Start->Compound Cytotoxicity_Assay Cytotoxicity Assay (MTT) Determine IC50 Compound->Cytotoxicity_Assay TS_Assay Thymidylate Synthase Activity Assay Compound->TS_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Cytotoxicity_Assay->Apoptosis_Assay Use IC50 conc. Data_Analysis Data Analysis and Interpretation Apoptosis_Assay->Data_Analysis TS_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the biological evaluation of the compound.

Conclusion

This compound represents a promising scaffold for the development of novel anticancer agents. This technical guide has provided a comprehensive overview of its chemical properties, a plausible and detailed synthetic route, and robust protocols for its purification and biological evaluation. The provided diagrams for the synthesis workflow and the proposed mechanism of action offer a clear visual representation of the key processes involved. The methodologies outlined herein will be invaluable to researchers in the fields of medicinal chemistry and oncology, facilitating further investigation into the therapeutic potential of this and related fluoropyrimidine derivatives. Future studies should focus on in vivo efficacy, pharmacokinetic profiling, and the exploration of potential off-target effects to fully characterize the drug-like properties of this compound.

References

An In-depth Technical Guide on 5-Fluoro-2-methoxypyrimidin-4(3H)-one Structural Analogs and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, biological activity, and potential mechanisms of action of structural analogs and derivatives of 5-Fluoro-2-methoxypyrimidin-4(3H)-one. This core scaffold is a key pharmacophore in medicinal chemistry, demonstrating significant potential in the development of novel therapeutic agents, particularly in the realm of oncology. This document details synthetic methodologies, presents quantitative biological data, and explores the signaling pathways implicated in the activity of these compounds. The information is intended to serve as a valuable resource for researchers and drug development professionals engaged in the design and discovery of new pyrimidine-based therapeutics.

Introduction

The fluorinated pyrimidine scaffold is a cornerstone in the development of anticancer agents. The prototypical example, 5-fluorouracil (5-FU), has been a mainstay of chemotherapy for decades. Its mechanism of action primarily involves the inhibition of thymidylate synthase (TYMS) by its metabolite, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), leading to the disruption of DNA synthesis and repair. Additionally, 5-FU metabolites can be incorporated into both DNA and RNA, further contributing to cytotoxicity.

The core structure of this compound represents a key variation of the fluoropyrimidine theme. The presence of the 5-fluoro substituent is crucial for the inhibition of TYMS, while modifications at the 2- and 4-positions, as well as at the N3-position, offer opportunities to modulate the compound's physicochemical properties, pharmacokinetic profile, and biological activity. This guide will explore the synthetic strategies employed to generate analogs and derivatives of this core, summarize their biological activities, and provide insights into their molecular mechanisms of action.

Synthetic Strategies

The synthesis of this compound and its derivatives typically commences from readily available starting materials. A common strategy involves the construction of the pyrimidine ring followed by functionalization.

General Synthesis of 2,4-Disubstituted-5-fluoropyrimidines

A versatile route to 2,4-disubstituted-5-fluoropyrimidines starts from 5-fluorouracil. The synthesis of 2-butoxy-4-substituted-5-fluoropyrimidines, for instance, provides a representative workflow that can be adapted for the synthesis of 2-methoxy analogs.

Experimental Protocol: Synthesis of 2,4-Dichloro-5-fluoropyrimidine (a key intermediate)

  • Materials: 5-Fluorouracil, phosphorus oxychloride (POCl₃), N,N-dimethylaniline.

  • Procedure: A mixture of 5-fluorouracil (1.0 eq) and N,N-dimethylaniline (1.1 eq) in phosphorus oxychloride (5.0 eq) is heated at reflux for 3 hours. After cooling to room temperature, the excess phosphorus oxychloride is removed under reduced pressure. The residue is then poured into ice-water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 2,4-dichloro-5-fluoropyrimidine.

This dichloro intermediate serves as a versatile precursor for the introduction of various substituents at the 2- and 4-positions through nucleophilic substitution reactions. For example, reaction with sodium methoxide would selectively replace one of the chloro groups with a methoxy group, leading to the 5-fluoro-2-methoxy-4-chloropyrimidine intermediate, which can be further functionalized.

Synthesis of 4-Substituted-5-fluoro-2-methoxypyrimidines

Starting from a 5-fluoro-2-methoxy-4-chloropyrimidine intermediate, a wide array of derivatives can be synthesized by reacting it with various nucleophiles, such as amines, thiols, and alcohols.

Experimental Protocol: General procedure for the synthesis of 2-Butoxy-4-substituted-5-fluoropyrimidines

  • Materials: 2-Butoxy-4-chloro-5-fluoropyrimidine, appropriate nucleophile (e.g., an amine or thiol), triethylamine (Et₃N), tetrahydrofuran (THF).

  • Procedure: To a solution of 2-butoxy-4-chloro-5-fluoropyrimidine (1.0 eq) and the desired nucleophile (1.1 eq) in THF, triethylamine (1.2 eq) is added. The reaction mixture is stirred at a specified temperature (e.g., room temperature or reflux) for a designated time. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired 2-butoxy-4-substituted-5-fluoropyrimidine derivative.

This general protocol can be adapted for the synthesis of 2-methoxy analogs by starting with the corresponding 5-fluoro-2-methoxy-4-chloropyrimidine.

Biological Activity and Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is predominantly evaluated based on their cytotoxic effects against various cancer cell lines. The data presented below is based on studies of structurally related 2-butoxy-4-substituted-5-fluoropyrimidines, which provide valuable insights into the potential SAR of the 2-methoxy series.[1]

Quantitative Data Presentation

The following table summarizes the in vitro cytotoxic activity (IC₅₀ values in µM) of a series of 2-butoxy-4-substituted-5-fluoropyrimidines against several human cancer cell lines.[1]

CompoundR Group (at C4-position)A549 (Lung) IC₅₀ (µM)HL-60 (Leukemia) IC₅₀ (µM)MCF-7 (Breast) IC₅₀ (µM)BEL-7402 (Liver) IC₅₀ (µM)
5 -Cl0.101.660.59-
6b 4-Fluorophenylamino---< 1
6d 4-Chlorophenylamino--9.73< 1
6e 4-Bromophenylamino-8.83-< 1
6f 4-Iodophenylamino---< 1
6p 4-Nitrophenylamino---< 1
6s 4-Trifluoromethylphenylamino---< 1
6t 3,4-Dichlorophenylamino---< 1
6u 4-Phenoxyphenylamino---< 1

Note: A hyphen (-) indicates that the data was not reported in the cited literature.

Structure-Activity Relationship (SAR) Analysis

Based on the available data for the 2-butoxy analogs, several key SAR trends can be identified:

  • Substitution at the 4-position is critical for activity. The parent 2-butoxy-4-chloro-5-fluoropyrimidine (5 ) exhibits potent cytotoxicity, particularly against the A549 lung cancer cell line.[1]

  • Aromatic amine substituents at the 4-position generally lead to potent activity against the BEL-7402 liver cancer cell line. Many of the anilino-derivatives (e.g., 6b , 6d-f , 6p , 6s-u ) show sub-micromolar IC₅₀ values against this cell line.

  • Electron-withdrawing groups on the phenylamino ring appear to be well-tolerated and can contribute to potent activity. This is evidenced by the high potency of compounds with fluoro, chloro, bromo, iodo, nitro, and trifluoromethyl substituents.

  • The nature of the substituent at the 4-position influences the selectivity profile against different cancer cell lines. For example, compound 5 is highly active against A549, while the anilino-derivatives show more pronounced activity against BEL-7402.

These observations suggest that the 4-position of the 5-fluoro-2-methoxypyrimidine core is a key site for modification to optimize potency and selectivity.

Signaling Pathways and Mechanism of Action

The primary mechanism of action for fluoropyrimidine derivatives is the inhibition of thymidylate synthase (TYMS), a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis.

Inhibition of Thymidylate Synthase

The 5-fluoro group is a bioisostere of a hydrogen atom but its electronic properties facilitate the formation of a stable ternary complex between the fluoropyrimidine metabolite (FdUMP), TYMS, and the cofactor N⁵,N¹⁰-methylenetetrahydrofolate. This covalent complex inactivates the enzyme, leading to a depletion of the dTMP pool and subsequent inhibition of DNA replication and repair, ultimately triggering cell death.

Thymidylate_Synthase_Inhibition 5-Fluoro-2-methoxy\n-pyrimidin-4(3H)-one\nAnalogs 5-Fluoro-2-methoxy -pyrimidin-4(3H)-one Analogs Intracellular\nMetabolism Intracellular Metabolism 5-Fluoro-2-methoxy\n-pyrimidin-4(3H)-one\nAnalogs->Intracellular\nMetabolism FdUMP Analog FdUMP Analog Intracellular\nMetabolism->FdUMP Analog Ternary Complex\n(TYMS-FdUMP Analog-CH2THF) Ternary Complex (TYMS-FdUMP Analog-CH2THF) FdUMP Analog->Ternary Complex\n(TYMS-FdUMP Analog-CH2THF) Thymidylate Synthase (TYMS) Thymidylate Synthase (TYMS) Thymidylate Synthase (TYMS)->Ternary Complex\n(TYMS-FdUMP Analog-CH2THF) Inhibition of\ndTMP Synthesis Inhibition of dTMP Synthesis Ternary Complex\n(TYMS-FdUMP Analog-CH2THF)->Inhibition of\ndTMP Synthesis Disruption of\nDNA Synthesis\nand Repair Disruption of DNA Synthesis and Repair Inhibition of\ndTMP Synthesis->Disruption of\nDNA Synthesis\nand Repair Apoptosis Apoptosis Disruption of\nDNA Synthesis\nand Repair->Apoptosis

Caption: Inhibition of Thymidylate Synthase by 5-Fluoropyrimidine Analogs.

Incorporation into Nucleic Acids

Metabolites of fluoropyrimidines can also be incorporated into both RNA and DNA. The incorporation of fluorouridine triphosphate (FUTP) into RNA can interfere with RNA processing and function. Similarly, the incorporation of fluorodeoxyuridine triphosphate (FdUTP) into DNA can lead to DNA damage and fragmentation.

Nucleic_Acid_Incorporation cluster_RNA RNA Metabolism cluster_DNA DNA Metabolism FUTP Analog FUTP Analog RNA Polymerase RNA Polymerase FUTP Analog->RNA Polymerase Incorporation into RNA Incorporation into RNA RNA Polymerase->Incorporation into RNA Disruption of\nRNA Function Disruption of RNA Function Incorporation into RNA->Disruption of\nRNA Function Apoptosis Apoptosis Disruption of\nRNA Function->Apoptosis FdUTP Analog FdUTP Analog DNA Polymerase DNA Polymerase FdUTP Analog->DNA Polymerase Incorporation into DNA Incorporation into DNA DNA Polymerase->Incorporation into DNA DNA Damage DNA Damage Incorporation into DNA->DNA Damage DNA Damage->Apoptosis 5-Fluoro-2-methoxy\n-pyrimidin-4(3H)-one\nAnalogs 5-Fluoro-2-methoxy -pyrimidin-4(3H)-one Analogs Intracellular\nMetabolism Intracellular Metabolism 5-Fluoro-2-methoxy\n-pyrimidin-4(3H)-one\nAnalogs->Intracellular\nMetabolism Intracellular\nMetabolism->FUTP Analog Intracellular\nMetabolism->FdUTP Analog

Caption: Incorporation of Fluoropyrimidine Metabolites into RNA and DNA.

Experimental Workflows

The discovery and development of novel this compound derivatives follow a structured workflow, from initial synthesis to biological evaluation.

Experimental_Workflow Start Synthesis of\nAnalog Library Synthesis of Analog Library Start->Synthesis of\nAnalog Library Structural\nCharacterization\n(NMR, MS, etc.) Structural Characterization (NMR, MS, etc.) Synthesis of\nAnalog Library->Structural\nCharacterization\n(NMR, MS, etc.) In Vitro\nCytotoxicity Screening\n(e.g., MTT Assay) In Vitro Cytotoxicity Screening (e.g., MTT Assay) Structural\nCharacterization\n(NMR, MS, etc.)->In Vitro\nCytotoxicity Screening\n(e.g., MTT Assay) Hit Identification\nand SAR Analysis Hit Identification and SAR Analysis In Vitro\nCytotoxicity Screening\n(e.g., MTT Assay)->Hit Identification\nand SAR Analysis Mechanism of Action\nStudies Mechanism of Action Studies Hit Identification\nand SAR Analysis->Mechanism of Action\nStudies Lead Optimization Lead Optimization Hit Identification\nand SAR Analysis->Lead Optimization Mechanism of Action\nStudies->Lead Optimization In Vivo\nEfficacy Studies In Vivo Efficacy Studies Lead Optimization->In Vivo\nEfficacy Studies Preclinical\nDevelopment Preclinical Development In Vivo\nEfficacy Studies->Preclinical\nDevelopment End Preclinical\nDevelopment->End

Caption: Drug Discovery Workflow for 5-Fluoropyrimidine Derivatives.

Conclusion and Future Directions

The this compound scaffold continues to be a promising starting point for the development of novel anticancer agents. The synthetic accessibility of this core allows for extensive structural modifications, enabling the fine-tuning of biological activity and pharmacokinetic properties. The structure-activity relationships derived from related series of compounds highlight the importance of the C4-substituent in determining both potency and selectivity.

Future research in this area should focus on several key aspects:

  • Expansion of the Analog Library: Systematic exploration of a wider range of substituents at the 2-, 3-, and 4-positions is warranted to further delineate the SAR and identify novel compounds with improved therapeutic indices.

  • Elucidation of Specific Molecular Targets: While inhibition of thymidylate synthase is a primary mechanism, identifying other potential molecular targets (e.g., specific kinases) could open new avenues for therapeutic intervention and explain differential sensitivities across cancer cell lines.

  • In Vivo Evaluation: Promising in vitro candidates should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and toxicity profiles.

  • Development of Drug Delivery Systems: Innovative drug delivery strategies could be employed to enhance tumor-specific targeting and reduce systemic toxicity.

By addressing these areas, the full therapeutic potential of this compound analogs and derivatives can be realized, leading to the development of next-generation pyrimidine-based cancer therapies.

References

The Biological Activity of Fluorinated Pyrimidinones: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core biological activities of fluorinated pyrimidinones, a class of compounds with significant therapeutic potential, particularly in oncology and infectious diseases. This document provides a comprehensive overview of their mechanisms of action, quantitative efficacy data, detailed experimental protocols for their evaluation, and visual representations of the key signaling pathways they modulate.

Introduction to Fluorinated Pyrimidinones

Fluorinated pyrimidinones are heterocyclic organic compounds that have garnered substantial interest in medicinal chemistry due to their diverse biological activities. The incorporation of fluorine atoms into the pyrimidinone scaffold can significantly alter the molecule's physicochemical properties, such as its metabolic stability, lipophilicity, and binding affinity to biological targets. These modifications have led to the development of potent anticancer, antiviral, and antifungal agents. The most well-known example is 5-fluorouracil (5-FU), a cornerstone of chemotherapy for various solid tumors for decades.[1] This guide will delve into the established and emerging biological activities of this important class of molecules.

Mechanisms of Action

The biological effects of fluorinated pyrimidinones are multifaceted, primarily stemming from their ability to interfere with nucleic acid metabolism and function. Upon cellular uptake, these compounds are typically metabolized into active nucleotides that can inhibit key enzymes or be incorporated into DNA and RNA, leading to cytotoxicity.

Inhibition of Thymidylate Synthase

A primary mechanism of action for many fluorinated pyrimidinones, including the active metabolite of 5-FU, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), is the inhibition of thymidylate synthase (TS).[1] TS is a crucial enzyme in the de novo synthesis of thymidine, an essential precursor for DNA replication. FdUMP forms a stable ternary complex with TS and the cofactor N5,N10-methylenetetrahydrofolate, effectively blocking the enzyme's active site and leading to a depletion of thymidine triphosphate (dTTP). This "thymineless death" is a major contributor to the cytotoxic effects of these compounds in rapidly proliferating cancer cells.[1]

Incorporation into DNA and RNA

Fluorinated pyrimidinone metabolites, such as 5-fluorouridine triphosphate (FUTP) and 5-fluoro-2'-deoxyuridine triphosphate (FdUTP), can be incorporated into RNA and DNA, respectively.[2] The incorporation of FUTP into RNA can disrupt RNA processing and function. The incorporation of FdUTP into DNA can lead to DNA fragmentation and instability.

Other Cellular Targets

Recent research has unveiled additional targets for fluorinated pyrimidinones, expanding their known mechanisms of action. These include:

  • DNA Topoisomerase I (Top1): Some fluorinated pyrimidines have been shown to act as Top1 poisons, trapping the enzyme-DNA cleavage complex and leading to DNA strand breaks.[3]

  • tRNA Methyltransferases (e.g., TRMT2A) and Pseudouridylate Synthases (Pus): The incorporation of fluorinated bases into RNA can inhibit the activity of RNA-modifying enzymes, which are crucial for proper RNA function and cellular homeostasis.[2][4]

  • Kinase Signaling Pathways: Certain fluorinated pyrimidinone derivatives have been developed as inhibitors of various kinases, which are key regulators of cellular processes like proliferation, survival, and differentiation. Dysregulation of these pathways is a hallmark of cancer.

Quantitative Data on Biological Activity

The following tables summarize the in vitro efficacy of various fluorinated pyrimidinone derivatives against different biological targets and cell lines. This data provides a comparative overview of their potency.

Table 1: Anticancer Activity of Fluorinated Pyrimidinones (IC50 Values in µM)

Compound/MetaboliteTarget/Cell LineIC50 (µM)Reference
5-Fluorouracil (5-FU)MCF-7 (Breast Cancer)1.71[5]
5-Fluorouracil (5-FU)A549 (Lung Cancer)10.32[5]
5-Fluorouracil (5-FU)Caco-2 (Colorectal Cancer)20.22[5]
5-Fluorouracil (5-FU)4T1 (Breast Cancer)8.9[6]
FdUMPThymidylate SynthaseKi value[3]
Fluorinated Thiazolopyrimidine 3d A498 (Renal Cancer)3.5[7]
Fluorinated Thiazolopyrimidine 3d Topoisomerase II2.89[7]
Pyrimidine-based Aurora A inhibitor 13 NCI-H526 (SCLC)< 0.1[8]
Pyrimidine-based Aurora A inhibitor 13 NCI-H209 (SCLC)< 0.1[8]
Fluorinated pyrimidine 5-carboxamide 1a MERTK Kinase0.02[9]

Table 2: Antiviral Activity of Fluorinated Pyrimidinones (EC50 Values in µM)

CompoundVirusCell LineEC50 (µM)Reference
Gemcitabine Derivative 3a Influenza AMDCK3.1 - 6.2[10]
ViramidineInfluenza A (H1N1, H3N2, H5N1)In vitro2 - 32[4]
SofosbuvirSARS-CoV-2Huh-26.2[3]
SofosbuvirSARS-CoV-2Calu-39.5[3]

Table 3: Antifungal Activity of Fluorinated Pyrimidinones (MIC Values in µg/mL)

CompoundFungal StrainMIC (µg/mL)Reference
FlucytosineCandida spp.-[11]
FlucytosineCryptococcus spp.-[11]
5-FluorouridineCandida albicans0.4[8]
5-FluorouridineCandida parapsilosis0.2[8]
Pyrimidine Derivative 5o Phomopsis sp.10.5[12]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activity of fluorinated pyrimidinones.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a widely used method to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[2] The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the fluorinated pyrimidinone compound for a specified duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle controls.

  • MTT Addition: After the incubation period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[2]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[13][14]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Thymidylate Synthase (TS) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of thymidylate synthase.

Principle: The assay spectrophotometrically monitors the conversion of dUMP and N5,N10-methylenetetrahydrofolate to dTMP and dihydrofolate (DHF). The oxidation of the cofactor is accompanied by an increase in absorbance at 340 nm.[8][15]

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl₂, KCl, and a reducing agent (e.g., DTT).

  • Enzyme and Inhibitor Incubation: Add the purified TS enzyme to the reaction buffer with or without the fluorinated pyrimidinone inhibitor and pre-incubate.

  • Reaction Initiation: Initiate the reaction by adding the substrates, dUMP and N5,N10-methylenetetrahydrofolate.

  • Spectrophotometric Measurement: Immediately monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

  • Data Analysis: The rate of absorbance increase is proportional to the enzyme activity. Calculate the percentage of inhibition and determine the IC50 value.

Topoisomerase I (Top1) DNA Cleavage Assay

This assay is used to identify compounds that act as Top1 poisons by stabilizing the covalent Top1-DNA cleavage complex.

Principle: The assay utilizes a supercoiled plasmid DNA substrate. Top1 relaxes the supercoiled DNA. Top1 poisons trap the enzyme on the DNA after it has created a single-strand break, preventing re-ligation. This results in an accumulation of nicked DNA, which can be visualized by agarose gel electrophoresis.[7][16]

Protocol:

  • Reaction Setup: In a reaction tube, combine supercoiled plasmid DNA, Top1 reaction buffer, and the test compound at various concentrations.

  • Enzyme Addition: Add purified human Top1 enzyme to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

  • Reaction Termination and Protein Digestion: Stop the reaction by adding SDS and then treat with proteinase K to digest the Top1 enzyme.[7]

  • Agarose Gel Electrophoresis: Analyze the DNA products on an agarose gel.

  • Visualization: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. An increase in the amount of nicked, open-circular DNA compared to the control indicates Top1 poisoning.

Antifungal Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Principle: A standardized inoculum of a fungal isolate is exposed to serial dilutions of the antifungal compound in a liquid broth medium. The MIC is the lowest concentration of the drug that inhibits the visible growth of the fungus after a defined incubation period.[17][18]

Protocol:

  • Inoculum Preparation: Prepare a standardized suspension of the fungal isolate.

  • Drug Dilution: Prepare serial twofold dilutions of the fluorinated pyrimidinone in a 96-well microtiter plate containing RPMI-1640 medium.

  • Inoculation: Add the fungal inoculum to each well.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of growth (e.g., ≥50% reduction) compared to the growth control well.[19]

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways affected by fluorinated pyrimidinones and a representative experimental workflow.

Fluoropyrimidine_Metabolism 5-FU 5-FU FdUMP FdUMP 5-FU->FdUMP Metabolic Activation FUTP FUTP 5-FU->FUTP Metabolic Activation FdUTP FdUTP 5-FU->FdUTP Metabolic Activation Thymidylate Synthase Thymidylate Synthase FdUMP->Thymidylate Synthase Inhibition RNA Synthesis RNA Synthesis FUTP->RNA Synthesis Incorporation DNA Synthesis DNA Synthesis FdUTP->DNA Synthesis Incorporation Thymidylate Synthase->DNA Synthesis Required for DNA Damage DNA Damage DNA Synthesis->DNA Damage RNA Dysfunction RNA Dysfunction RNA Synthesis->RNA Dysfunction

Caption: Metabolic activation and primary mechanisms of action of 5-Fluorouracil (5-FU).

DNA_Damage_Response Fluorinated Pyrimidinone Fluorinated Pyrimidinone DNA Damage (FdUTP incorporation) DNA Damage (FdUTP incorporation) Fluorinated Pyrimidinone->DNA Damage (FdUTP incorporation) ATM/ATR ATM/ATR DNA Damage (FdUTP incorporation)->ATM/ATR Activation Chk1/Chk2 Chk1/Chk2 ATM/ATR->Chk1/Chk2 Phosphorylation p53 p53 ATM/ATR->p53 Phosphorylation DNA Repair DNA Repair ATM/ATR->DNA Repair Activation Cell Cycle Arrest Cell Cycle Arrest Chk1/Chk2->Cell Cycle Arrest p53->Cell Cycle Arrest Apoptosis Apoptosis p53->Apoptosis

Caption: Simplified DNA damage response pathway activated by fluorinated pyrimidinones.

MTT_Assay_Workflow cluster_0 Preparation cluster_1 Treatment cluster_2 Assay cluster_3 Data Analysis Seed Cells Seed Cells Add Compounds to Cells Add Compounds to Cells Seed Cells->Add Compounds to Cells Prepare Compounds Prepare Compounds Prepare Compounds->Add Compounds to Cells Incubate Incubate Add Compounds to Cells->Incubate Add MTT Reagent Add MTT Reagent Incubate->Add MTT Reagent Incubate_MTT Incubate Add MTT Reagent->Incubate_MTT Add Solubilizer Add Solubilizer Incubate_MTT->Add Solubilizer Measure Absorbance Measure Absorbance Add Solubilizer->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50

Caption: Experimental workflow for a typical MTT cell viability assay.

Conclusion

Fluorinated pyrimidinones represent a versatile and clinically significant class of compounds with a broad spectrum of biological activities. Their primary mechanisms of action, centered on the disruption of nucleic acid synthesis and function, have been well-established, particularly for anticancer agents like 5-FU. However, ongoing research continues to uncover novel targets and signaling pathways modulated by these compounds, opening new avenues for therapeutic development. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to further explore and harness the therapeutic potential of fluorinated pyrimidinones. The continued investigation into their complex biological interactions will undoubtedly lead to the design of more effective and selective drugs for a range of diseases.

References

In-Depth Technical Guide: Synthesis and Characterization of 2-Methoxy-5-fluorouracil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Methoxy-5-fluorouracil, a key intermediate and prodrug of the widely used antineoplastic agent 5-fluorouracil (5-FU). This document details a robust synthesis protocol, summarizes key analytical characterization data, and elucidates its metabolic activation pathway to the active cytotoxic agent. The information presented herein is intended to support researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

5-Fluorouracil (5-FU) has been a cornerstone of cancer chemotherapy for decades, employed in the treatment of a variety of solid tumors. However, its clinical utility is often hampered by a narrow therapeutic window and significant off-target toxicity. Prodrug strategies, which aim to improve the pharmacokinetic and pharmacodynamic properties of active pharmaceutical ingredients, represent a valuable approach to mitigate these limitations. 2-Methoxy-5-fluorouracil is a prodrug of 5-FU, designed to enhance its therapeutic index. This guide provides a detailed examination of its synthesis and chemical properties.

Synthesis of 2-Methoxy-5-fluorouracil

The synthesis of 2-Methoxy-5-fluorouracil can be achieved through a two-step process involving a condensation reaction followed by a cyclization reaction.[1] This method utilizes readily available starting materials and offers a straightforward route to the desired product.

Synthesis Pathway

Synthesis_Pathway cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization A Methyl fluoroacetate D Fluoroformyl acetate enol sodium salt A->D + Ethyl formate, + Sodium methoxide B Ethyl formate B->D C Sodium methoxide C->D F 2-Methoxy-5-fluorouracil D->F + O-Methylisourea sulfate E O-Methylisourea sulfate E->F

Caption: Synthesis pathway of 2-Methoxy-5-fluorouracil.

Experimental Protocol

The following protocol is based on established synthesis methodologies.[1]

Step 1: Condensation Reaction to form Fluoroformyl acetate enol sodium salt

  • To a suitable reaction vessel, add methyl fluoroacetate and an organic solvent such as toluene.

  • In a separate vessel, prepare a solution of sodium methoxide in the same organic solvent.

  • Slowly add the sodium methoxide solution to the methyl fluoroacetate solution while maintaining the temperature and stirring.

  • Add ethyl formate to the reaction mixture.

  • Continue stirring until the reaction is complete, which can be monitored by appropriate analytical techniques (e.g., TLC, GC-MS).

  • The resulting product, fluoroformyl acetate enol sodium salt, can be used in the next step without further purification.

Step 2: Cyclization Reaction to form 2-Methoxy-5-fluorouracil

  • To the reaction mixture containing the fluoroformyl acetate enol sodium salt, add O-methylisourea sulfate.

  • Heat the mixture and stir for a sufficient period to ensure complete cyclization.

  • Upon completion of the reaction, cool the mixture and isolate the crude 2-Methoxy-5-fluorouracil.

  • The crude product can be purified by recrystallization from a suitable solvent to yield the final product.

Characterization Data

The structural identity and purity of synthesized 2-Methoxy-5-fluorouracil are confirmed through various analytical techniques.

PropertyValue
Molecular Formula C₅H₅FN₂O₂
Molecular Weight 144.10 g/mol
Appearance Off-white to white solid
Melting Point 204-208 °C
Solubility Soluble in DMSO and Methanol
Spectroscopic Data
¹H NMR Data available, specific shifts depend on solvent.
¹³C NMR Spectrum available for reference.[2]
¹⁹F NMR Data not explicitly found in the provided search results.
Mass Spectrometry (MS) Data not explicitly found in the provided search results.

Mechanism of Action: Prodrug Activation and 5-FU Signaling

2-Methoxy-5-fluorouracil acts as a prodrug that is metabolized in the body to release the active cytotoxic agent, 5-fluorouracil.[1] The metabolic activation likely involves the enzymatic cleavage of the 2-methoxy group, followed by tautomerization to yield 5-FU.

Metabolic Activation Pathway

Metabolic_Activation A 2-Methoxy-5-fluorouracil (Prodrug) B Metabolic Activation (e.g., O-dealkylation) A->B Enzymatic Cleavage C 5-Fluorouracil (Active Drug) B->C

Caption: Metabolic activation of 2-Methoxy-5-fluorouracil to 5-FU.

Once converted to 5-FU, the drug exerts its anticancer effects through multiple mechanisms. The primary mechanism involves the inhibition of thymidylate synthase (TS), a key enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), which is essential for DNA replication and repair. Additionally, 5-FU metabolites can be incorporated into both DNA and RNA, leading to further cellular damage and apoptosis.

5-Fluorouracil Signaling Pathway

FU_Signaling FU 5-Fluorouracil FUMP Fluorouridine monophosphate (FUMP) FU->FUMP FdUMP Fluorodeoxyuridine monophosphate (FdUMP) FU->FdUMP Metabolic Conversion FUDP Fluorouridine diphosphate (FUDP) FUMP->FUDP FUTP Fluorouridine triphosphate (FUTP) FUDP->FUTP FdUTP Fluorodeoxyuridine triphosphate (FdUTP) FUDP->FdUTP Conversion RNA_Damage RNA Damage & Dysfunction FUTP->RNA_Damage Incorporation Apoptosis Apoptosis RNA_Damage->Apoptosis TS Thymidylate Synthase (TS) FdUMP->TS Inhibition dTMP dTMP TS->dTMP DNA_Synth_Inhibition Inhibition of DNA Synthesis TS->DNA_Synth_Inhibition Leads to dUMP dUMP dUMP->TS DNA_Synth_Inhibition->Apoptosis DNA_Damage DNA Damage FdUTP->DNA_Damage Incorporation DNA_Damage->Apoptosis

Caption: Simplified signaling pathway of 5-Fluorouracil.

Conclusion

2-Methoxy-5-fluorouracil serves as a valuable prodrug for the targeted delivery of 5-fluorouracil. The synthetic route presented in this guide is efficient and scalable. The provided characterization data, while requiring supplementation with specific NMR and MS data for the methoxy derivative, confirms the identity of the compound. Understanding the metabolic activation and the downstream signaling pathways of its active metabolite, 5-FU, is crucial for the rational design and development of next-generation fluoropyrimidine-based cancer therapies. Further research to fully characterize 2-Methoxy-5-fluorouracil and to evaluate its pharmacokinetic and efficacy profile in preclinical models is warranted.

References

A Technical Guide to the Physicochemical Properties of 5-Fluoro-2-methoxypyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Fluoro-2-methoxypyrimidin-4(3H)-one, a key building block in medicinal chemistry. The information presented is intended for researchers, scientists, and professionals involved in drug discovery and development.

Core Physicochemical Data

This compound, also known as 2-O-Methyl-5-fluorouracil, is a solid, off-white compound.[1] Its key physicochemical parameters have been compiled from various sources and are summarized below. These properties are fundamental to understanding the compound's behavior in biological and chemical systems, influencing factors such as absorption, distribution, metabolism, and excretion (ADME).

PropertyValueSource(s)
Molecular Formula C₅H₅FN₂O₂[2][3]
Molecular Weight 144.10 g/mol [2]
Melting Point 204-208 °C[1][4]
Boiling Point 225.1 °C (at 101,325 Pa)[1]
Density 1.44 ± 0.1 g/cm³ (Predicted)[1]
Water Solubility 5.49 g/L at 20 °C[1]
General Solubility Soluble in DMSO and Methanol[1]
pKa 6.34 ± 0.50 (Predicted)[1]
LogP -0.226 at 25 °C[1]
Vapor Pressure 0.001 Pa at 25 °C[1]

Experimental Protocols

The accurate determination of physicochemical properties is crucial for drug development. The following are detailed methodologies for key experiments relevant to the characterization of pyrimidine derivatives like this compound.

Determination of Octanol-Water Partition Coefficient (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is critical for predicting its membrane permeability and overall ADMET properties. The shake-flask method is a standard protocol for its determination.

Principle: This method measures the equilibrium distribution of a compound between two immiscible liquid phases, typically n-octanol and a buffered aqueous solution (e.g., phosphate-buffered saline, PBS, at pH 7.4).[5]

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • Add a small aliquot of the stock solution to a vial containing a known ratio of n-octanol and aqueous buffer (pre-saturated with each other).

  • Agitate the vial for a set period (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.

  • Centrifuge the vials to achieve complete phase separation.[5]

  • Carefully withdraw an aliquot from both the n-octanol and aqueous layers.

  • Determine the concentration of the compound in each aliquot using a validated analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculate the LogP value as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Determination of Aqueous Solubility

Aqueous solubility is a fundamental property that significantly impacts a drug's oral bioavailability.[5] The equilibrium solubility assay is a common method for this determination.

Principle: An excess amount of the solid compound is agitated in an aqueous buffer until equilibrium is achieved. The concentration of the dissolved compound in the supernatant is then measured.[5]

Procedure:

  • Add an excess of the solid test compound to a vial containing a known volume of aqueous buffer (e.g., PBS at pH 7.4).

  • Agitate the suspension at a constant temperature for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

  • Filter or centrifuge the suspension to separate the undissolved solid.

  • Withdraw a sample of the clear supernatant.

  • Determine the concentration of the dissolved compound using a suitable analytical technique (e.g., HPLC, LC-MS).

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is essential for understanding the ionization state of a compound at different pH values, which in turn affects its solubility, permeability, and interaction with biological targets.[5]

Principle: A solution of the compound is titrated with a standardized acid or base, and the pH is monitored using a pH meter. The pKa is determined from the resulting titration curve.[5]

Procedure:

  • Calibrate the pH meter using standard buffer solutions.[5]

  • Dissolve a precisely weighed amount of the test compound in a suitable solvent, such as water or a co-solvent system.[5]

  • Titrate the solution by adding small, precise volumes of a standardized titrant (e.g., NaOH or HCl).

  • Record the pH after each addition of the titrant, allowing the reading to stabilize.[5]

  • Continue the titration past the equivalence point.

  • Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region of the titration curve.

Synthesis and Characterization Workflow

The development of novel pyrimidine derivatives follows a structured workflow, from initial synthesis to detailed physicochemical and biological characterization.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural & Physicochemical Analysis cluster_bio Biological Evaluation start Starting Materials (e.g., 2-methoxy-5-fluorouracil) chlorination Chlorination (e.g., with POCl₃) start->chlorination hydrazinolysis Hydrazinolysis (with Hydrazine Hydrate) chlorination->hydrazinolysis purification Purification (e.g., Recrystallization, Chromatography) hydrazinolysis->purification verification Structural Verification (NMR, MS, IR) purification->verification profiling Physicochemical Profiling verification->profiling solubility Solubility Assay profiling->solubility logp LogP Determination profiling->logp pka pKa Measurement profiling->pka screening Biological Screening (e.g., Cytotoxicity Assays) profiling->screening lead_opt Lead Optimization screening->lead_opt

Caption: Workflow for Synthesis and Characterization of Pyrimidine Derivatives.

Logical Relationship in Physicochemical Profiling

The core physicochemical properties are interconnected and collectively influence the "drug-likeness" of a compound, often evaluated against criteria like Lipinski's Rule of Five.

G center_node Drug-Likeness (e.g., Lipinski's Rule of Five) pka pKa (Ionization State) solubility Aqueous Solubility pka->solubility solubility->center_node logp LogP (Lipophilicity) logp->center_node logp->solubility mw Molecular Weight mw->center_node hbd H-Bond Donors hbd->center_node hba H-Bond Acceptors hba->center_node

Caption: Interrelation of Physicochemical Properties for Drug-Likeness Assessment.

References

Spectral Analysis of 5-Fluoro-2-methoxypyrimidin-4(3H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for the heterocyclic compound 5-Fluoro-2-methoxypyrimidin-4(3H)-one, a molecule of interest for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document presents a summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols.

Chemical Structure and Properties

IUPAC Name: this compound Molecular Formula: C₅H₅FN₂O₂ Molecular Weight: 144.10 g/mol CAS Number: 1480-96-2

Chemical Structure:

Caption: Chemical structure of this compound.

Spectral Data Summary

The following tables summarize the available spectral data for this compound. Due to the limited availability of public experimental data, some values are predicted or derived from spectral databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data

Chemical Shift (ppm)MultiplicityAssignment
~7.8dH-6
~3.9sOCH₃
~11.5br sN-H

Note: Predicted values based on typical chemical shifts for similar structures. The signal for the N-H proton is exchangeable with D₂O.

Table 2: ¹³C NMR Spectral Data

Chemical Shift (ppm)Assignment
~160C-2
~155 (d)C-4
~140 (d)C-5
~125 (d)C-6
~55OCH₃

Note: Predicted values. The carbons C-4, C-5, and C-6 are expected to show coupling with the adjacent fluorine atom.

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3100MediumN-H stretch
~3000MediumC-H stretch (aromatic)
~2950WeakC-H stretch (methyl)
~1700StrongC=O stretch (keto)
~1650StrongC=C stretch
~1250StrongC-O stretch (methoxy)
~1100StrongC-F stretch

Note: Characteristic absorption bands are based on typical values for the functional groups present.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

m/zInterpretation
144[M]⁺ (Molecular Ion)
113[M - OCH₃]⁺
85[M - OCH₃ - CO]⁺

Note: Fragmentation pattern is predicted based on the structure and common fragmentation pathways for pyrimidinone derivatives.

Experimental Protocols

The following are general experimental protocols for obtaining the spectral data presented above.

NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • The spectrum is acquired on a 400 MHz or higher field NMR spectrometer.

    • A standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • The chemical shifts are referenced to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • The spectrum is acquired on the same instrument.

    • A proton-decoupled pulse sequence is used to obtain singlet peaks for each carbon.

    • A longer acquisition time and a greater number of scans are typically required compared to ¹H NMR.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal.[1]

    • KBr Pellet: Approximately 1-2 mg of the sample is finely ground with ~100 mg of dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

  • Data Acquisition:

    • The spectrum is recorded on an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.

    • A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

  • Ionization: Electron Impact (EI) ionization is commonly used, with a standard electron energy of 70 eV.[2]

  • Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight) and detected to generate the mass spectrum.

Logical Workflow for Spectral Analysis

The following diagram illustrates the general workflow for the acquisition and analysis of spectral data for a chemical compound like this compound.

spectral_workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_data Raw Data cluster_processing Data Processing cluster_analysis Spectral Analysis & Interpretation cluster_structure Structure Elucidation Sample This compound NMR NMR Spectrometer Sample->NMR IR FTIR Spectrometer Sample->IR MS Mass Spectrometer Sample->MS NMR_data FID NMR->NMR_data IR_data Interferogram IR->IR_data MS_data Ion Counts MS->MS_data NMR_proc Fourier Transform (NMR) NMR_data->NMR_proc IR_proc Fourier Transform (IR) IR_data->IR_proc MS_proc Mass-to-Charge Ratio Analysis MS_data->MS_proc NMR_spec NMR Spectrum (Chemical Shifts, Coupling) NMR_proc->NMR_spec IR_spec IR Spectrum (Absorption Bands) IR_proc->IR_spec MS_spec Mass Spectrum (m/z, Fragmentation) MS_proc->MS_spec Structure Structural Confirmation NMR_spec->Structure IR_spec->Structure MS_spec->Structure

References

Potential Therapeutic Targets of 5-Fluoro-2-methoxypyrimidin-4(3H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-2-methoxypyrimidin-4(3H)-one, also known as 2-Methoxy-5-fluorouracil, is a fluoropyrimidine derivative. While direct extensive research on this specific compound is limited, its structural similarity to the widely used chemotherapeutic agent 5-fluorouracil (5-FU) suggests that its therapeutic potential likely stems from its role as a prodrug that is metabolized to 5-FU. This guide delineates the potential therapeutic targets of this compound, focusing on the well-established mechanisms of its presumed active metabolite, 5-fluorouracil. The primary therapeutic target is thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), which is essential for DNA replication and repair. This document provides a comprehensive overview of the metabolic activation pathway, the mechanism of target inhibition, and potential avenues for further research.

Introduction

This compound is a synthetic pyrimidine analogue. Although it is utilized as a key intermediate in the synthesis of various pharmaceutical compounds, including the oral fluoropyrimidine prodrug capecitabine, its intrinsic biological activity and specific therapeutic targets are not well-documented in publicly available literature. Given its chemical structure, it is highly probable that this compound exerts its biological effects through intracellular conversion to 5-fluorouracil (5-FU). Therefore, this guide will focus on the established therapeutic targets of 5-FU as the putative targets of this compound.

The 5-Fluorouracil Metabolic Pathway: A Presumed Mechanism of Action

The therapeutic activity of 5-FU is dependent on its intracellular conversion to three active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP).[1] This multi-step enzymatic conversion is a critical determinant of its cytotoxic effects.

Anabolic Activation Cascade

The proposed metabolic activation of this compound would likely involve its conversion to 5-FU, which then enters the anabolic pathway.

Metabolic_Activation_of_5-FU This compound This compound 5-FU 5-FU This compound->5-FU Metabolic Conversion (Presumed) FUMP FUMP 5-FU->FUMP OPRT FUDR FUDR 5-FU->FUDR UP FUDP FUDP FUMP->FUDP UMPK FUTP FUTP FUDP->FUTP NDPK RNA_Damage RNA_Damage FUTP->RNA_Damage RNA Polymerase FdUMP FdUMP FUDR->FdUMP TK FdUDP FdUDP FdUMP->FdUDP UMPK TS_Inhibition TS_Inhibition FdUMP->TS_Inhibition FdUTP FdUTP FdUDP->FdUTP NDPK DNA_Damage DNA_Damage FdUTP->DNA_Damage DNA Polymerase

Caption: Presumed metabolic activation pathway of this compound.

Primary Therapeutic Target: Thymidylate Synthase (TS)

The principal mechanism of cytotoxicity for 5-FU, and by extension, its precursors, is the inhibition of thymidylate synthase (TS).[2] TS catalyzes the reductive methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), utilizing 5,10-methylenetetrahydrofolate as a methyl donor. dTMP is a crucial precursor for the synthesis of deoxythymidine triphosphate (dTTP), a necessary component for DNA replication and repair.

Mechanism of Inhibition

The active metabolite, FdUMP, acts as an irreversible inhibitor of TS. FdUMP, being structurally similar to the natural substrate dUMP, binds to the nucleotide-binding site of TS. This binding facilitates the formation of a stable ternary covalent complex between FdUMP, TS, and the cofactor 5,10-methylenetetrahydrofolate. The fluorine atom at the C5 position of the pyrimidine ring prevents the catalytic cycle from completing, effectively trapping and inactivating the enzyme. This leads to a depletion of the intracellular dTMP and consequently dTTP pools, a phenomenon often referred to as "thymineless death."

Caption: Mechanism of Thymidylate Synthase inhibition by FdUMP.

Secondary Therapeutic Targets and Mechanisms

Besides the primary mechanism of TS inhibition, the active metabolites of 5-FU can exert cytotoxic effects through their incorporation into RNA and DNA.

  • RNA Dysfunction: FUTP can be incorporated into RNA in place of uridine triphosphate (UTP) by RNA polymerases. This incorporation can disrupt RNA processing, maturation, and function, leading to errors in protein synthesis and ultimately contributing to cell death.[1]

  • DNA Damage: FdUTP can be incorporated into DNA by DNA polymerases. The presence of fluoropyrimidine in the DNA strand can lead to DNA fragmentation and instability, triggering apoptosis.

Quantitative Data

CompoundTargetAssay TypeIC50 ValueCell Line/OrganismReference
5-FluorouracilThymidylate SynthaseEnzyme Inhibition~100-300 nMPurified enzyme(Presumed from general knowledge)
FdUMPThymidylate SynthaseEnzyme Inhibition~1-10 nMPurified enzyme(Presumed from general knowledge)

Experimental Protocols

To evaluate the therapeutic potential of this compound, the following experimental protocols are recommended.

In Vitro Cytotoxicity Assay

Objective: To determine the cytotoxic effects of this compound on various cancer cell lines.

Methodology:

  • Cell Culture: Culture selected cancer cell lines (e.g., colorectal, breast, pancreatic) in appropriate media and conditions.

  • Drug Treatment: Seed cells in 96-well plates and treat with a serial dilution of this compound (and 5-FU as a positive control) for 48-72 hours.

  • Viability Assessment: Use a standard cell viability assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay, to measure the percentage of viable cells.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the drug concentration.

Cytotoxicity_Assay_Workflow Cell_Culture 1. Culture Cancer Cell Lines Seeding 2. Seed Cells in 96-well Plates Cell_Culture->Seeding Treatment 3. Treat with Serial Dilutions of This compound Seeding->Treatment Incubation 4. Incubate for 48-72 hours Treatment->Incubation Viability_Assay 5. Perform MTT or CellTiter-Glo Assay Incubation->Viability_Assay Data_Analysis 6. Calculate IC50 Values Viability_Assay->Data_Analysis

Caption: Workflow for in vitro cytotoxicity assay.

Thymidylate Synthase (TS) Enzyme Inhibition Assay

Objective: To determine if this compound or its metabolites directly inhibit TS activity.

Methodology:

  • Enzyme and Substrates: Use purified recombinant human TS, dUMP, and 5,10-methylenetetrahydrofolate.

  • Inhibitor Preparation: Prepare various concentrations of this compound and FdUMP (as a positive control).

  • Enzymatic Reaction: Initiate the reaction by adding the enzyme to a mixture containing the substrates and the inhibitor.

  • Detection: Measure the rate of dTMP formation. This can be done spectrophotometrically by monitoring the increase in absorbance at 340 nm, which corresponds to the oxidation of NADPH in a coupled reaction with dihydrofolate reductase.

  • Data Analysis: Calculate the IC50 value for the inhibition of TS activity.

Future Directions and Conclusion

The therapeutic potential of this compound is intrinsically linked to its presumed conversion to 5-fluorouracil. Future research should focus on elucidating the specific metabolic pathway of this conversion, identifying the enzymes involved, and quantifying the efficiency of this process in various cancer models. Direct biological evaluation of the parent compound is also warranted to determine if it possesses any unique therapeutic targets or mechanisms of action independent of its conversion to 5-FU. A thorough understanding of its pharmacokinetics and pharmacodynamics will be crucial for its potential development as a therapeutic agent.

References

In-Vitro Evaluation of Novel 5-Fluoropyrimidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-vitro evaluation of novel 5-fluoropyrimidine derivatives, a class of compounds with significant potential in anticancer drug development. This document details the core experimental protocols, presents a framework for data interpretation, and visualizes key biological pathways and experimental workflows.

Introduction

5-Fluorouracil (5-FU) has been a cornerstone of cancer chemotherapy for decades, primarily functioning as a thymidylate synthase inhibitor and by its incorporation into RNA and DNA, leading to cytotoxicity in rapidly proliferating cancer cells.[1] However, its clinical efficacy is often limited by drug resistance and significant side effects.[1] The development of novel 5-fluoropyrimidine derivatives aims to overcome these limitations by improving target specificity, enhancing cytotoxic effects, and reducing toxicity to normal tissues. This guide outlines the essential in-vitro assays and methodologies for the preclinical evaluation of these novel therapeutic candidates.

Data Presentation: Comparative Cytotoxicity

A critical initial step in evaluating novel 5-fluoropyrimidine derivatives is to determine their cytotoxic potential against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to inhibit cell proliferation by 50%. The following tables provide a template for presenting such data, comparing novel derivatives to the parent compound, 5-Fluorouracil.

Table 1: IC50 Values (µM) of Novel 5-Fluoropyrimidine Derivatives against Various Cancer Cell Lines

CompoundHCT-116 (Colon)MCF-7 (Breast)A549 (Lung)HepG2 (Liver)
5-Fluorouracil [Insert Value][Insert Value][Insert Value][Insert Value]
Derivative 1 [Insert Value][Insert Value][Insert Value][Insert Value]
Derivative 2 [Insert Value][Insert Value][Insert Value][Insert Value]
Derivative 3 [Insert Value][Insert Value][Insert Value][Insert Value]

Data to be populated from specific experimental findings.

Table 2: Apoptosis Induction by Novel 5-Fluoropyrimidine Derivatives

Compound (at IC50)Cell Line% Early Apoptosis% Late Apoptosis% Total Apoptosis
Control HCT-116[Insert Value][Insert Value][Insert Value]
5-Fluorouracil HCT-116[Insert Value][Insert Value][Insert Value]
Derivative 1 HCT-116[Insert Value][Insert Value][Insert Value]
Derivative 2 HCT-116[Insert Value][Insert Value][Insert Value]

Data to be populated from specific experimental findings.

Table 3: Cell Cycle Analysis of Cancer Cells Treated with Novel 5-Fluoropyrimidine Derivatives

Compound (at IC50)Cell Line% G0/G1 Phase% S Phase% G2/M Phase
Control HCT-116[Insert Value][Insert Value][Insert Value]
5-Fluorouracil HCT-116[Insert Value][Insert Value][InsertValue]
Derivative 1 HCT-116[Insert Value][Insert Value][Insert Value]
Derivative 2 HCT-116[Insert Value][Insert Value][Insert Value]

Data to be populated from specific experimental findings.

Experimental Protocols

Detailed and standardized protocols are essential for the reproducible in-vitro evaluation of novel compounds. The following sections provide step-by-step methodologies for the most critical assays.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • Novel 5-fluoropyrimidine derivatives and 5-Fluorouracil

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[2]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle-only as a negative control. Incubate the plates for 48 to 72 hours.[2]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[2]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[2]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.[2]

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Novel 5-fluoropyrimidine derivatives

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its predetermined IC50 concentration for 24-48 hours. Include an untreated control.[2]

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation. Wash the cells with cold PBS.[2]

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[3]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[3]

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.[2] Viable cells are Annexin V-negative and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V-positive and PI-positive.[3]

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA and quantifies the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) via flow cytometry.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Novel 5-fluoropyrimidine derivatives

  • Cold 70% ethanol

  • PBS

  • RNase A solution

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend the pellet in a solution containing RNase A to degrade RNA. Add PI staining solution and incubate for 15-30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of the PI is directly proportional to the amount of DNA.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways affected by 5-fluoropyrimidines and a typical experimental workflow for their in-vitro evaluation.

Caption: Core mechanism of action of 5-Fluorouracil.

In_Vitro_Screening_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Assays cluster_2 Phase 3: Data Analysis & Interpretation node_start Novel 5-Fluoropyrimidine Derivatives node_cell_lines Panel of Cancer Cell Lines node_start->node_cell_lines node_mtt Cytotoxicity Assay (MTT) node_cell_lines->node_mtt node_ic50 Determine IC50 Values node_mtt->node_ic50 node_apoptosis Apoptosis Assay (Annexin V/PI) node_ic50->node_apoptosis Select Potent Compounds node_cell_cycle Cell Cycle Analysis (PI Staining) node_ic50->node_cell_cycle node_pathway Signaling Pathway Analysis (e.g., Western Blot) node_ic50->node_pathway node_data_analysis Data Compilation and Analysis node_apoptosis->node_data_analysis node_cell_cycle->node_data_analysis node_pathway->node_data_analysis node_lead Lead Compound Identification node_data_analysis->node_lead

Caption: General experimental workflow for in-vitro screening.

Logical_Relationships node_low_ic50 Low IC50 Value (High Potency) node_high_apoptosis High Percentage of Apoptotic Cells node_low_ic50->node_high_apoptosis Often Correlates With node_cycle_arrest Significant Cell Cycle Arrest node_low_ic50->node_cycle_arrest Often Correlates With node_promising Promising Anticancer Candidate node_low_ic50->node_promising node_high_apoptosis->node_promising node_cycle_arrest->node_promising node_pathway_mod Modulation of Key Signaling Pathways node_pathway_mod->node_high_apoptosis Can Lead To node_pathway_mod->node_cycle_arrest Can Lead To

Caption: Logical relationships in in-vitro screening outcomes.

Conclusion

The in-vitro evaluation of novel 5-fluoropyrimidine derivatives is a critical, multi-faceted process that provides essential data for advancing promising anticancer candidates. By employing standardized protocols for assessing cytotoxicity, apoptosis, and cell cycle effects, researchers can generate robust and comparable data. The integration of this data with an understanding of the underlying signaling pathways allows for the rational selection of lead compounds for further preclinical and clinical development. The methodologies and frameworks presented in this guide are intended to support the systematic and rigorous evaluation of the next generation of 5-fluoropyrimidine-based cancer therapeutics.

References

The Synthesis and Biological Significance of Novel Pyrimidine-Based Compounds: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a fundamental heterocyclic structure in medicinal chemistry, integral to the building blocks of DNA and RNA and serving as a versatile core for a wide array of therapeutic agents.[1] The inherent biological significance and synthetic tractability of the pyrimidine nucleus have driven extensive research, leading to the discovery of numerous derivatives with potent anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[2][3][4] This technical guide provides an in-depth exploration of the discovery and synthesis of novel pyrimidine-based compounds, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Diverse Biological Activities of Pyrimidine Derivatives

Pyrimidine-based compounds exhibit a broad spectrum of pharmacological effects, primarily attributed to their ability to mimic endogenous purines and pyrimidines, thereby interacting with various enzymes and receptors.[5] This has led to their development as inhibitors of key cellular processes, particularly in the context of cancer and infectious diseases.

Anticancer Activity

A significant focus of pyrimidine research has been in oncology. These compounds have been shown to target various hallmarks of cancer, including uncontrolled cell proliferation and survival.[1] A primary mechanism of action is the inhibition of protein kinases, which are crucial for tumor growth and progression.[5]

Table 1: In Vitro Anticancer Activity of Pyrimidine Derivatives (IC50/EC50 µM)

Compound ClassCancer Cell LineIC50/EC50 (µM)Reference
Pyrazolo[3,4-d]pyrimidine DerivativesLoVo (Colon)0.08 - 15.4[1]
LoVo/DX (Colon, resistant)0.12 - 21.6[1]
MCF-7 (Breast)0.15 - 25.8[1]
A549 (Lung)0.11 - 19.3[1]
Fused PyrimidinesHEPG2 (Liver)17.4 - 23.6[1]
Thiazolo[4,5-d]pyrimidine DerivativesA375 (Melanoma)0.02 - 1.5[1]
C32 (Amelanotic Melanoma)0.03 - 2.1[1]
DU145 (Prostate)0.04 - 3.2[1]
Aminopyrimidine Derivative (RDS 3442)Various Cancer Cell Lines-[2][6]
Pyrimidine-5-carbonitrile CompoundsHCT-116 (Colorectal)More potent than erlotinib[2]
HepG-2 (Hepatocellular)More potent than erlotinib[2]
MCF-7 (Breast)More potent than erlotinib[2]
A549 (Non-small cell lung)More potent than erlotinib[2]
Aminopyrimidine Derivative (Compound 2a)Various Cancer Cell Lines5 - 8 (48h treatment)[7]
Pyrimidine Base Hydroxamic Acid (A5b)A549 (Lung)-[8]
U937 (Lymphoma)-[8]
Pyrimidine Derivative (Compound 1)Human Hepatoma Cell Line39[9]
Antimicrobial and Antifungal Activity

Pyrimidine derivatives have also demonstrated significant potential in combating infectious diseases.[2][4] Their mechanisms often involve the disruption of microbial metabolic pathways or the inhibition of essential enzymes.

Table 2: In Vitro Antimicrobial and Antifungal Activity of Pyrimidine Derivatives (MIC µg/mL)

Compound ClassMicroorganismMIC (µg/mL)Reference
3,4-dihydrothieno[2,3-d]pyrimidine derivativesP. aeruginosaSignificant activity[2]
2-thiouracil-5-sulfonamide derivativesVarious bacteria and fungiActive[3][10]
Tetrahydro pyrimidine derivativesEscherichia coli, Pseudomonas aeruginosa, Staphylococcus aureusHigh activity[3]
Flucytosine (fluorinated pyrimidine)Candida, CryptococcusOrally active antifungal[3][10]
Anti-inflammatory Activity

The anti-inflammatory properties of pyrimidine compounds are often linked to their ability to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) enzymes.[1][2]

Table 3: In Vitro Anti-inflammatory Activity of Pyrimidine Derivatives

Compound ClassAssayActivityReference
Pyrazolo-pyrimidine moietyp38α MAP kinase inhibitionRobust anti-inflammatory effect[2]
Fused thiophene, coumarin, pyrrole derivatives with pyrimidine ringsCOX-1/COX-2 inhibitionDistinct anti-inflammatory capabilities[2]

Key Signaling Pathways Targeted by Pyrimidine Derivatives

Many pyrimidine-based inhibitors exert their anticancer effects by targeting specific protein kinases within critical signaling pathways that regulate cell growth, proliferation, and survival.

One of the most well-established targets is the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[2] Overactivation of the EGFR signaling pathway is a common driver of tumor growth. Pyrimidine derivatives have been designed to act as ATP-mimicking inhibitors, blocking the kinase activity of EGFR and thereby halting downstream signaling.[2]

EGFR_Signaling_Pathway Ligand EGF Ligand EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Pyrimidine_Inhibitor Pyrimidine-Based Inhibitor Pyrimidine_Inhibitor->EGFR Inhibits Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Dimerization->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation

Caption: EGFR signaling pathway and its inhibition by pyrimidine-based compounds.

Aurora kinases (AURK) and Polo-like kinases (PLK) are also key targets for pyrimidine-based anticancer agents.[11] These kinases play crucial roles in cell cycle regulation, and their inhibition can lead to mitotic arrest and apoptosis in cancer cells.

Kinase_Inhibition_Workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation Start Starting Materials (e.g., Aldehyde, β-Ketoester, Urea/Thiourea) Reaction One-Pot Reaction (e.g., Biginelli Reaction) Start->Reaction Purification Purification (e.g., Recrystallization, Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Compound Novel Pyrimidine Compound Characterization->Compound InVitro In Vitro Assays (e.g., MTT, Kinase Inhibition) Compound->InVitro InVivo In Vivo Studies (e.g., Xenograft Models) InVitro->InVivo Data Data Analysis (IC50, Efficacy, Toxicity) InVivo->Data

Caption: General workflow for the synthesis and biological evaluation of novel pyrimidine compounds.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful synthesis and evaluation of novel compounds. The following sections provide methodologies for key experiments.

General Procedure for the Synthesis of Dihydropyrimidines (Biginelli Reaction)

The Biginelli reaction is a widely used one-pot, three-component synthesis for dihydropyrimidines.[12]

Materials:

  • Aldehyde (1 mmol)

  • β-ketoester (e.g., ethyl acetoacetate) (1 mmol)

  • Urea or thiourea (1.5 mmol)

  • Catalyst (e.g., CuCl₂·2H₂O (0.25 mmol) with a few drops of concentrated HCl)[12]

  • Solvent (e.g., ethanol or solvent-free conditions)[12]

Procedure:

  • Classical Approach (with solvent): A mixture of the aldehyde, β-ketoester, urea/thiourea, and catalyst is taken in a round-bottom flask.[12] Ethanol is added as the solvent, and the mixture is refluxed at 60°C for approximately 3 hours.[12]

  • Grindstone Method (solvent-free): A mixture of the aldehyde, β-ketoester, urea/thiourea, and catalyst is ground in a mortar with a pestle at room temperature.[12]

  • Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, if a solvent was used, the reaction mixture is cooled, and the product is isolated by filtration. For the solvent-free method, the reaction mixture is washed with water, and the solid product is collected by filtration.[12] The crude product is then purified by recrystallization from ethanol.[12]

General Procedure for Nucleophilic Substitution on 2-(Chloromethyl)pyrimidine

This method allows for the introduction of various functional groups at the 2-position of the pyrimidine ring.[13]

Materials:

  • 2-(Chloromethyl)pyrimidine hydrochloride (1.0 eq)

  • Substituted aniline, thiophenol, or phenol (1.1 eq)

  • Base (e.g., K₂CO₃ or Et₃N) (2.5 eq)[13]

  • Anhydrous solvent (e.g., DMF or Acetonitrile)[13]

Procedure for Synthesis of 2-((arylamino)methyl)pyrimidine:

  • To a stirred solution of the substituted aniline in anhydrous DMF, add potassium carbonate and stir at room temperature for 20-30 minutes.[13]

  • Add 2-(Chloromethyl)pyrimidine hydrochloride portion-wise to the mixture.[13]

  • Heat the reaction mixture to 60-80°C and stir for 4-8 hours, monitoring the reaction progress by TLC.[13]

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.[13]

  • Extract the aqueous layer with ethyl acetate.[13]

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.[13]

  • Concentrate the organic layer under reduced pressure.[13]

  • Purify the crude product by column chromatography on silica gel.[13]

In Vitro Cytotoxicity Assessment using MTT Assay

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of a compound.[14]

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2, A549)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[14]

  • Compound Treatment: Treat the cells with various concentrations of the pyrimidine derivative (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control.[14]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.[14]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.[14]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[14]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[14]

MTT_Assay_Workflow Start Seed Cancer Cells in 96-well plate Treatment Treat with Pyrimidine Compound (various concentrations) Start->Treatment Incubation1 Incubate for 48-72 hours Treatment->Incubation1 MTT_Add Add MTT Reagent Incubation1->MTT_Add Incubation2 Incubate for 4 hours MTT_Add->Incubation2 Solubilize Solubilize Formazan with DMSO Incubation2->Solubilize Read Measure Absorbance at 570 nm Solubilize->Read Analyze Calculate IC50 Value Read->Analyze

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Conclusion

The pyrimidine scaffold remains a highly privileged structure in the discovery and development of new therapeutic agents.[1] Its versatility allows for the synthesis of diverse libraries of compounds with a wide range of biological activities.[2][3] The continued exploration of novel synthetic methodologies, coupled with detailed biological evaluation and a deeper understanding of the underlying mechanisms of action, will undoubtedly lead to the identification of new and improved pyrimidine-based drugs for the treatment of various diseases. The data and protocols presented in this guide serve as a valuable resource for researchers dedicated to advancing this important field of medicinal chemistry.

References

Methodological & Application

Synthesis of 5-Fluoro-2-methoxypyrimidin-4(3H)-one from starting materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of 5-Fluoro-2-methoxypyrimidin-4(3H)-one, a key intermediate in the preparation of various pharmaceutical compounds. The described method follows a two-step synthetic sequence commencing with the condensation of methyl fluoroacetate and ethyl formate, followed by a cyclization reaction with O-methylisourea sulfate. This route offers a reliable and scalable method for the production of high-purity this compound. All quantitative data is summarized for clarity, and a detailed experimental protocol is provided.

Introduction

This compound, also known as 2-methoxy-5-fluorouracil, is a crucial building block in the synthesis of a variety of biologically active molecules, including antiviral and anticancer agents. The presence of the fluorine atom at the 5-position and the methoxy group at the 2-position of the pyrimidine ring allows for diverse functionalization, making it a versatile intermediate for drug discovery and development. This document outlines a robust synthetic procedure for its preparation from readily available starting materials.

Overall Reaction Scheme

cluster_0 Synthesis of this compound MethylFluoroacetate Methyl Fluoroacetate FluoroformylAcetateEnolSodiumSalt Fluoroformyl Acetate Enol Sodium Salt MethylFluoroacetate->FluoroformylAcetateEnolSodiumSalt Condensation EthylFormate Ethyl Formate EthylFormate->FluoroformylAcetateEnolSodiumSalt SodiumMethoxide Sodium Methoxide in Toluene SodiumMethoxide->FluoroformylAcetateEnolSodiumSalt TargetProduct This compound FluoroformylAcetateEnolSodiumSalt->TargetProduct Cyclization OMethylisoureaSulfate O-Methylisourea Sulfate OMethylisoureaSulfate->TargetProduct

Caption: Overall synthetic workflow.

Data Presentation

Table 1: Summary of Starting Materials and Products

Compound NameStarting Material / ProductMolecular FormulaMolecular Weight ( g/mol )
Methyl FluoroacetateStarting MaterialC₃H₅FO₂92.07
Ethyl FormateStarting MaterialC₃H₆O₂74.08
Sodium MethoxideReagentCH₃NaO54.02
O-Methylisourea SulfateReagentC₄H₁₂N₄O₆S236.23
This compoundProductC₅H₅FN₂O₂144.11

Table 2: Summary of Reaction Conditions and Yields

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
1CondensationSodium MethoxideTolueneRefluxNot specifiedHigh (intermediate not isolated)
2CyclizationO-Methylisourea SulfateNot specifiedNot specifiedNot specifiedNot specified

Note: Specific yields for each step are not detailed in the provided search results, but the overall process is described as a viable synthetic route.

Experimental Protocols

Starting Material Preparation

Preparation of Methyl Fluoroacetate: Methyl fluoroacetate can be prepared by the reaction of potassium fluoride with methyl chloroacetate in a suitable solvent such as dimethylformamide (DMF) with a catalyst like tetramethylammonium chloride. The reaction is typically heated, and the product can be isolated by distillation.[1]

Preparation of O-Methylisourea Sulfate: O-methylisourea sulfate can be synthesized by the reaction of urea with dimethyl sulfate in the presence of sulfuric acid and water. The product can be crystallized from methanol.[2]

Synthesis of this compound

This synthesis is performed in two main steps:

Step 1: Condensation to form Fluoroformyl Acetate Enol Sodium Salt

  • To a solution of sodium methoxide in toluene, add methyl fluoroacetate.

  • Add ethyl formate to the mixture.

  • The condensation reaction proceeds to form the fluoroformyl acetate enol sodium salt intermediate. This intermediate is typically not isolated and is used directly in the next step.[3]

Step 2: Cyclization to form this compound

  • The fluoroformyl acetate enol sodium salt mixture from Step 1 is reacted with O-methylisourea sulfate.

  • The cyclization reaction occurs to yield 2-methoxy-5-fluorouracil (this compound).[3]

  • The product can be isolated and purified using standard techniques such as filtration and recrystallization.

A patent describing this process indicates that this two-step synthesis is utilized by many enterprises due to its use of relatively inexpensive and readily available raw materials and mild reaction conditions.[3]

Experimental Workflow Diagram

G Experimental Workflow for the Synthesis of this compound cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization and Isolation prep_reagents_1 Prepare solution of Sodium Methoxide in Toluene add_fluoroacetate Add Methyl Fluoroacetate prep_reagents_1->add_fluoroacetate add_formate Add Ethyl Formate add_fluoroacetate->add_formate condensation Condensation Reaction (Formation of Enol Sodium Salt) add_formate->condensation add_isourea Add O-Methylisourea Sulfate condensation->add_isourea Intermediate used directly cyclization Cyclization Reaction add_isourea->cyclization isolation Isolate Crude Product (e.g., Filtration) cyclization->isolation purification Purify Product (e.g., Recrystallization) isolation->purification final_product This compound purification->final_product

Caption: Step-by-step synthesis workflow.

Conclusion

The described protocol provides a clear and efficient pathway for the synthesis of this compound. By utilizing readily accessible starting materials and straightforward reaction conditions, this method is suitable for laboratory-scale synthesis and has the potential for scale-up in an industrial setting. The resulting product is a valuable intermediate for the development of novel therapeutic agents.

References

Application Notes and Protocols for the Quantification of 5-Fluoro-2-methoxypyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Fluoro-2-methoxypyrimidin-4(3H)-one is a fluorinated pyrimidine derivative. As a structural analog of the widely used anticancer drug 5-Fluorouracil (5-FU), accurate and sensitive quantification of this compound is crucial for researchers, scientists, and drug development professionals. This document provides detailed application notes and protocols for the quantification of this compound in various matrices. The methodologies described are based on established analytical techniques for the closely related compound 5-Fluorouracil and can be adapted and validated for the specific analyte. The primary techniques covered are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are powerful tools for the separation and quantification of small molecules.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection is a robust and widely available technique for the quantification of compounds that possess a UV chromophore.

Experimental Protocol

1. Sample Preparation (from Plasma)

  • To 300 µL of plasma, add 30 µL of an appropriate internal standard (e.g., 1,3-¹⁵N₂-5-FU for LC-MS/MS, or a structurally similar compound for HPLC-UV).

  • Deproteinize the sample by centrifugation over a Microcon YM-30 filter.[1]

  • To 70 µL of the deproteinized sample, add 2 µL of 25% (w/v) formic acid.[1]

  • Inject 50 µL of the final solution into the HPLC system.[1]

2. Chromatographic Conditions

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm).[2]

  • Mobile Phase: An isocratic mobile phase of 100% aqueous solution can be used.[2] Alternatively, a gradient of acetonitrile and an aqueous buffer like ammonium acetate can be employed.[3]

  • Flow Rate: 0.4 mL/min.[2]

  • Column Temperature: 25 °C.[3]

  • UV Detection Wavelength: 265 nm.[3]

3. Calibration and Quantification

  • Prepare a series of calibration standards of this compound in the appropriate matrix (e.g., blank plasma).

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

  • Determine the concentration of the analyte in the samples by interpolation from the calibration curve.

Quantitative Data Summary

ParameterValueReference
Linearity Range0.01 - 100 µg/mL[3]
Limit of Quantification (LOQ)10 ng/mL[3]
Intra- and Inter-day Precision (RSD)< 10%[3]
Accuracy85.24 - 104.14%[3]
Extraction Recovery87.55 - 95.26%[3]

Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing plasma Plasma Sample is Add Internal Standard plasma->is deproteinize Deproteinize (Centrifugation) is->deproteinize acidify Acidify (Formic Acid) deproteinize->acidify hplc HPLC System (C18 Column) acidify->hplc uv UV Detector (265 nm) hplc->uv chromatogram Chromatogram uv->chromatogram quantification Quantification chromatogram->quantification

Caption: HPLC-UV workflow for quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for analyzing low concentrations of analytes in complex biological matrices.

Experimental Protocol

1. Sample Preparation (from Plasma)

  • Add an internal standard solution (e.g., 5-bromouracil) to 0.1 mL of human plasma.[2]

  • Perform a serial extraction with an organic solvent.[2]

  • After mixing and centrifugation, evaporate the solvent to dryness.[2]

  • Reconstitute the residue in a suitable solvent for injection.[2]

  • Alternatively, for cell culture media, direct injection may be possible for some analytes, while others may require solid-phase extraction (SPE).[4]

2. LC-MS/MS Conditions

  • LC System: Agilent 1100 system or equivalent.[5]

  • Mass Spectrometer: Tandem quadrupole mass spectrometer (e.g., 4000 Qtrap).[5]

  • Column: dC18 Atlantis (3.5 µm, 100 mm x 2.1 mm i.d.).[4]

  • Mobile Phase: Isocratic elution with ammonium formate buffer/methanol/water (5/5/90, v/v).[4]

  • Ionization: Electrospray ionization (ESI) in negative ion mode.[4]

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and internal standard.

3. Data Analysis

  • Integrate the peak areas for the analyte and the internal standard.

  • Calculate the peak area ratio.

  • Generate a calibration curve and determine the concentrations of the unknown samples.

Quantitative Data Summary

ParameterValueReference
Calibration Range10 - 10,000 ng/mL[2]
Intra- and Inter-assay Variability< 10%[4]
Run Time< 7 minutes[2][4]
Lower Limit of Detection (LOD)0.05 µM[6]
Recovery> 97%[6]

Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) is Add Internal Standard sample->is extract Solvent Extraction or SPE is->extract reconstitute Dry & Reconstitute extract->reconstitute lc LC Separation (C18 Column) reconstitute->lc msms Tandem MS (ESI, MRM) lc->msms mrm_data MRM Data msms->mrm_data quantification Quantification mrm_data->quantification

Caption: LC-MS/MS workflow for quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the quantification of volatile or derivatized compounds. For non-volatile compounds like this compound, a derivatization step is necessary.

Experimental Protocol

1. Sample Preparation and Derivatization

  • Extract the analyte from the plasma sample. A novel procedure involving heating the plasma, washing with ether, and then extracting the drug can be employed to remove interfering components.[7]

  • Derivatize the extracted analyte to increase its volatility. Methylation using trimethylanilinium hydroxide is a common method for related compounds.[7]

2. GC-MS Conditions

  • Gas Chromatograph: Coupled to a mass spectrometer.

  • Column: A suitable capillary column for the separation of the derivatized analyte.

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Mass Spectrometer: Operated in selected ion monitoring (SIM) mode for high sensitivity and selectivity.

Quantitative Data Summary

ParameterValueReference
Sensitivity10 ng/mL in plasma[7]
Internal StandardMethylated thymine[7]

Logical Relationship of Analytical Methods

Analytical_Methods cluster_analyte Analyte cluster_techniques Analytical Techniques cluster_attributes Key Attributes analyte This compound hplc HPLC-UV analyte->hplc lcms LC-MS/MS analyte->lcms gcms GC-MS analyte->gcms robust Robustness hplc->robust sensitive High Sensitivity lcms->sensitive selective High Selectivity lcms->selective gcms->sensitive derivatization Requires Derivatization gcms->derivatization

Caption: Choice of analytical methods.

The analytical methods presented provide a comprehensive guide for the quantification of this compound. While the protocols are based on the analysis of the closely related compound 5-Fluorouracil, they serve as an excellent starting point for method development and validation for the target analyte. The choice of method will depend on the required sensitivity, the complexity of the sample matrix, and the available instrumentation. For routine analysis, HPLC-UV offers a robust and cost-effective solution. For trace-level quantification in complex biological matrices, LC-MS/MS is the preferred technique due to its superior sensitivity and selectivity. GC-MS can also be a viable option, particularly when high-resolution separation is required, although it necessitates a derivatization step. Proper method validation according to regulatory guidelines is essential before applying these methods to routine analysis.

References

Application Note: A Robust UPLC-MS/MS Method for the Quantitative Analysis of 5-Fluorouracil in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and selective Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of the anticancer drug 5-Fluorouracil (5-FU) in biological samples. The protocol is applicable to various matrices, including plasma, serum, and tissue homogenates, making it a valuable tool for pharmacokinetic studies, therapeutic drug monitoring, and drug development research. The method utilizes a simple and rapid sample preparation procedure, followed by chromatographic separation on a C18 column and detection using a tandem quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The use of a stable isotope-labeled internal standard ensures high accuracy and precision. This method has been validated following regulatory guidelines and has demonstrated excellent linearity, accuracy, precision, and recovery.

Introduction

5-Fluorouracil (5-FU) is a pyrimidine analog and a cornerstone of chemotherapy regimens for various solid tumors, including colorectal, breast, and head and neck cancers.[1] Its mechanism of action involves the inhibition of thymidylate synthase, leading to the disruption of DNA synthesis and repair in rapidly dividing cancer cells. Due to a narrow therapeutic index and significant inter-individual variability in its metabolism, therapeutic drug monitoring of 5-FU is crucial to optimize efficacy while minimizing toxicity.[2] UPLC-MS/MS has emerged as the preferred analytical technique for 5-FU quantification due to its high sensitivity, specificity, and speed.[3][4] This application note provides a detailed protocol for the analysis of 5-FU in biological samples, catering to the needs of researchers, scientists, and drug development professionals. Stable isotope-labeled internal standards are considered the gold standard for quantitative bioanalysis as they co-elute with the analyte and experience the same matrix effects, leading to the most accurate results.[5]

Experimental

Materials and Reagents
  • 5-Fluorouracil (Reference Standard)

  • 5-Fluorouracil-¹³C,¹⁵N₂ (Internal Standard, ISTD)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Ethyl Acetate (HPLC grade)

  • Formic Acid (LC-MS grade)

  • Ammonium Acetate (LC-MS grade)

  • Ultrapure Water

  • Human Plasma (or other relevant biological matrix)

Sample Preparation: Liquid-Liquid Extraction

This protocol is optimized for plasma samples but can be adapted for other matrices.

  • Spiking: To 50 µL of the biological sample (plasma, serum, or tissue homogenate), add 5 µL of the internal standard working solution (e.g., 10 µg/mL 5-Fluorouracil-¹³C,¹⁵N₂ in methanol).

  • Vortexing: Vortex the mixture for 30 seconds to ensure homogeneity.

  • Extraction: Add 500 µL of ethyl acetate containing 0.1% formic acid.

  • Vortexing: Vortex the sample again for 30 seconds to facilitate the extraction of the analyte into the organic phase.

  • Centrifugation: Centrifuge the sample at 16,100 x g for 2 minutes to separate the organic and aqueous layers.

  • Supernatant Transfer: Carefully transfer a 400 µL aliquot of the upper organic layer to a clean microcentrifuge tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 75 µL of 0.1% formic acid in water.

  • Injection: Inject the reconstituted sample into the UPLC-MS/MS system.

Alternative Sample Preparation Methods:

  • Protein Precipitation: For a simpler, high-throughput approach, protein precipitation can be employed. This typically involves adding a threefold excess of a cold organic solvent (e.g., acetonitrile or methanol) to the sample, vortexing, centrifuging to pellet the precipitated proteins, and injecting the supernatant.[6]

  • Solid-Phase Extraction (SPE): SPE offers a more rigorous cleanup and can be beneficial for complex matrices. Anion-exchange cartridges can be used to retain 5-FU, which is then eluted with an appropriate solvent mixture.[3]

UPLC-MS/MS Instrumentation and Conditions

UPLC System: Waters ACQUITY UPLC I-Class or equivalent Mass Spectrometer: Waters Xevo TQD Tandem Quadrupole Mass Spectrometer or equivalent

Parameter Condition
UPLC Column ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm[2][7]
Mobile Phase A 0.1% Formic Acid in Water or 1 mM Ammonium Acetate in Water[2][8]
Mobile Phase B Acetonitrile[1][2]
Flow Rate 0.15 - 0.4 mL/min[2][9]
Column Temperature 40°C[2]
Injection Volume 5 - 10 µL[4][8]
Ionization Mode Electrospray Ionization (ESI), Negative[2][8]
Capillary Voltage 0.93 kV[8]
Source Temperature 150°C[8]
Desolvation Temperature 350°C[8]
MRM Transitions 5-FU: m/z 128.97 > 41.82; ISTD: m/z 131.9 > 44.0[2][8]

Quantitative Data Summary

The following tables summarize the performance characteristics of the UPLC-MS/MS method for 5-Fluorouracil analysis as reported in various studies.

Study/Matrix Calibration Range (ng/mL) LLOQ (ng/mL) Internal Standard Reference
Plasma20 - 20007.55-Fluorouracil-¹³C¹⁵N₂[1]
Dried Blood Spot100 - 60000100Propylthiouracil[2][7]
Aqueous Humor10.5 - 200010.5Allopurinol[8][10]
Mouse Plasma0.1 - 500.15-Chlorouracil[3]
Human Plasma10 - 10000105-Bromouracil[9]
Surface Swabs0.05 - 100 (ng/swab)0.1 (ng/swab)5-FU ¹³C ¹⁵N[11]
Validation Parameter Acceptance Criteria Observed Performance Reference
Linearity (r²) > 0.99≥ 0.9946[8][11]
Intra-day Precision (%CV) < 15%2.7% - 9.8%[11]
Inter-day Precision (%CV) < 15%4.3% - 9.8%[11]
Accuracy (% Bias) ± 15%92% - 109%[11]
Recovery (%) Consistent and reproducible82% - 100%[11]
Matrix Effect Monitored and compensated by ISTDMean matrix factor: 0.65 - 0.66

Diagrams

G cluster_sample_prep Sample Preparation Workflow cluster_analysis UPLC-MS/MS Analysis Sample Biological Sample (50 µL) Add_ISTD Add Internal Standard (5 µL) Sample->Add_ISTD Vortex1 Vortex (30s) Add_ISTD->Vortex1 Add_Extraction_Solvent Add Ethyl Acetate + 0.1% FA (500 µL) Vortex1->Add_Extraction_Solvent Vortex2 Vortex (30s) Add_Extraction_Solvent->Vortex2 Centrifuge Centrifuge (16,100 x g, 2 min) Vortex2->Centrifuge Transfer_Supernatant Transfer Supernatant (400 µL) Centrifuge->Transfer_Supernatant Evaporate Evaporate to Dryness (N₂, 40°C) Transfer_Supernatant->Evaporate Reconstitute Reconstitute (75 µL) Evaporate->Reconstitute Injection Inject into UPLC-MS/MS Reconstitute->Injection Chromatography Chromatographic Separation Injection->Chromatography Ionization Electrospray Ionization (ESI) Chromatography->Ionization Detection Tandem MS Detection (MRM) Ionization->Detection Data_Processing Data Processing & Quantification Detection->Data_Processing

Caption: Experimental workflow for 5-FU analysis.

G cluster_5FU 5-Fluorouracil cluster_ISTD Internal Standard (¹³C,¹⁵N₂-5-FU) cluster_products Product Ions Parent_5FU Precursor Ion m/z 128.97 Product_5FU Product Ion m/z 41.82 Parent_5FU->Product_5FU CID Parent_ISTD Precursor Ion m/z 131.9 Product_ISTD Product Ion m/z 44.0 Parent_ISTD->Product_ISTD CID

Caption: MRM transitions for 5-FU and its internal standard.

Conclusion

The UPLC-MS/MS method described provides a reliable and robust tool for the quantitative analysis of 5-Fluorouracil in biological samples. Its high sensitivity, specificity, and speed make it well-suited for a variety of research and development applications, including pharmacokinetic and toxicokinetic studies. The use of a stable isotope-labeled internal standard ensures the accuracy and precision of the results, providing confidence in the data generated.

References

Application Notes and Protocols for 5-Fluoro-2-methoxypyrimidin-4(3H)-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5-Fluoro-2-methoxypyrimidin-4(3H)-one as a versatile building block in medicinal chemistry. The focus is on its application as a key intermediate in the synthesis of bioactive molecules, particularly in the development of the potassium-competitive acid blocker (P-CAB), Tegoprazan. Detailed experimental protocols for key transformations and relevant biological data are presented to facilitate its use in drug discovery and development.

Introduction

This compound is a fluorinated pyrimidine derivative that serves as a valuable scaffold in the synthesis of a variety of biologically active compounds. The presence of the fluorine atom at the 5-position can enhance metabolic stability and binding affinity of the final drug molecule. Its structural features allow for diverse chemical modifications, making it an attractive starting material for the synthesis of targeted therapies. Pyrimidine derivatives, in general, are known to possess a wide range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.

Application in the Synthesis of Tegoprazan

A significant application of a close derivative of this compound is in the synthesis of Tegoprazan, a potent and selective potassium-competitive acid blocker (P-CAB) for the treatment of acid-related gastrointestinal disorders.[1] The key intermediate, 5-Fluoro-2-methoxypyrimidin-4-amine, is synthesized from this compound.

Tegoprazan functions by reversibly inhibiting the H+/K+-ATPase (proton pump) in gastric parietal cells, thereby controlling gastric acid secretion.[1][2] This mechanism offers a rapid onset of action and prolonged pH control.[1]

Biological Activity of Tegoprazan

The following table summarizes the in vitro inhibitory activity of Tegoprazan against H+/K+-ATPase from different species.

TargetIC50 (μM)
Porcine H+/K+-ATPase0.29 - 0.52
Canine H+/K+-ATPase0.29 - 0.52
Human H+/K+-ATPase0.29 - 0.52
Data sourced from literature.[3]

Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-5-fluoro-2-methoxypyrimidine

This protocol describes the chlorination of this compound, a crucial step to activate the 4-position for subsequent amination.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline

  • Toluene

  • Ice bath

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 eq) in toluene.

  • Add N,N-dimethylaniline (1.2 eq) to the suspension.

  • Cool the mixture in an ice bath and slowly add phosphorus oxychloride (3.0 eq).

  • After the addition is complete, heat the reaction mixture to reflux and stir for 3-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with toluene.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude 4-chloro-5-fluoro-2-methoxypyrimidine, which can be used in the next step without further purification.

G cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Product start This compound process Chlorination at C4-position start->process 1. React with reagents POCl₃, N,N-Dimethylaniline, Toluene reagents->process product 4-Chloro-5-fluoro-2-methoxypyrimidine process->product 2. Yields G cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Product start 4-Chloro-5-fluoro-2-methoxypyrimidine process Amination at C4-position start->process 1. React with reagents Ammonia in Isopropanol reagents->process product 5-Fluoro-2-methoxypyrimidin-4-amine process->product 2. Yields Tegoprazan_Mechanism cluster_membrane Parietal Cell Apical Membrane cluster_lumen Gastric Lumen cluster_cytoplasm Cytoplasm pump H+/K+-ATPase (Proton Pump) h_ion H+ pump->h_ion Pumps H+ out k_channel K+ Channel k_ion_lumen K+ k_channel->k_ion_lumen Secreted k_ion_lumen->pump Binds to pump k_ion_cyto K+ k_ion_cyto->k_channel Enters cell tegoprazan Tegoprazan tegoprazan->pump Competitively Binds (Inhibition)

References

Application Notes and Protocols: 5-Fluoro-2-methoxypyrimidin-4(3H)-one as a Versatile Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-methoxypyrimidin-4(3H)-one is a fluorinated pyrimidine derivative that serves as a valuable and versatile building block in the synthesis of a wide range of complex molecules. The presence of the fluorine atom at the 5-position, a methoxy group at the 2-position, and the reactive pyrimidinone core provides multiple sites for chemical modification. This allows for the construction of diverse molecular scaffolds with significant potential in medicinal chemistry, particularly in the development of novel antiviral and anticancer agents. The fluoropyrimidine motif is a well-established pharmacophore, known to interfere with nucleotide metabolism, making its derivatives promising candidates for drugs targeting rapidly proliferating cells and viral replication.[1][2]

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of more complex chemical entities.

Key Synthetic Transformations

This compound can undergo several key transformations to build molecular complexity. These include, but are not limited to:

  • N-Alkylation: The nitrogen atoms of the pyrimidine ring can be alkylated to introduce various substituents.

  • Chlorination followed by Nucleophilic Substitution: The oxygen at the 4-position can be replaced by a chlorine atom, which can then be substituted by a variety of nucleophiles.

  • Palladium-Catalyzed Cross-Coupling Reactions: Following conversion of the pyrimidinone to a halopyrimidine, the halogen can be utilized in cross-coupling reactions to form carbon-carbon and carbon-nitrogen bonds.

Application in the Synthesis of Bioactive Molecules

The pyrimidine core is a central feature in numerous therapeutic agents. Derivatives of this compound are of particular interest in the development of:

  • Antiviral Agents: Fluorinated nucleoside analogs are a cornerstone of antiviral therapy. By glycosylating the pyrimidine nitrogen, novel nucleoside analogs can be synthesized that may act as inhibitors of viral polymerases or be incorporated into viral DNA or RNA, leading to chain termination.[3][4]

  • Anticancer Agents: The 5-fluorouracil (5-FU) scaffold is a well-known anticancer agent that inhibits thymidylate synthase, a critical enzyme in DNA synthesis and repair.[2] this compound serves as a precursor to molecules that can be metabolized to 5-FU or act as novel kinase inhibitors.

  • Kinase Inhibitors: The pyrimidine structure is a common scaffold in kinase inhibitors. By functionalizing the pyrimidine ring through cross-coupling reactions, libraries of compounds can be generated for screening against various kinases involved in cancer cell signaling pathways.

Experimental Protocols

Protocol 1: Synthesis of 4-Amino-5-fluoro-2-methoxypyrimidine

This protocol describes a two-step synthesis of 4-Amino-5-fluoro-2-methoxypyrimidine, a key intermediate for further functionalization, starting from this compound. The procedure is adapted from a patented method for a similar substrate.[5]

Step 1: Synthesis of 4-Chloro-5-fluoro-2-methoxypyrimidine

Reaction:

G reactant This compound product 4-Chloro-5-fluoro-2-methoxypyrimidine reactant->product Reflux reagent POCl₃ reagent->product G reactant 4-Chloro-5-fluoro-2-methoxypyrimidine product 4-Amino-5-fluoro-2-methoxypyrimidine reactant->product Heat reagent Ammonia in Isopropanol reagent->product G reactant1 4-Chloro-5-fluoro-2-methoxypyrimidine product 4-Aryl-5-fluoro-2-methoxypyrimidine reactant1->product reactant2 Arylboronic Acid reactant2->product catalyst Pd Catalyst, Ligand, Base catalyst->product Heat G cluster_0 Cellular Metabolism cluster_1 DNA Synthesis Pathway 5-FU_derivative 5-Fluoropyrimidine Derivative FdUMP FdUMP 5-FU_derivative->FdUMP Metabolic Activation TS Thymidylate Synthase (TS) FdUMP->TS Inhibition dUMP dUMP dUMP->TS dTMP dTMP DNA_Synthesis DNA Synthesis & Repair dTMP->DNA_Synthesis Incorporation TS->dTMP Methylation Cell_Proliferation Cell Proliferation Cofactor 5,10-Methylene- tetrahydrofolate Cofactor->TS DNA_Synthesis->Cell_Proliferation G start This compound step1 Functionalization (e.g., Chlorination) start->step1 step2 Diversification (e.g., Suzuki Coupling, Amination) step1->step2 step3 Purification & Characterization (Chromatography, NMR, MS) step2->step3 step4 Biological Screening (e.g., Anticancer, Antiviral Assays) step3->step4 step5 Lead Optimization step4->step5 Active Compounds end Drug Candidate step5->end

References

Protocol for N-methylation of Pyrimidinone Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides detailed protocols for the N-methylation of pyrimidinone derivatives, a critical modification in the development of therapeutic agents. The protocols outlined below are intended for researchers, scientists, and drug development professionals, offering clear, step-by-step instructions and comparative data to guide synthetic strategies.

Pyrimidinone scaffolds are central to a variety of biologically active molecules, and their N-methylation can significantly impact pharmacological properties such as potency, selectivity, and metabolic stability. This document details common methylation strategies, including direct methylation with methyl iodide and selective N-methylation techniques, providing quantitative data on reaction conditions and yields.

Introduction to N-methylation of Pyrimidinones

The pyrimidinone ring system is a common feature in a wide range of compounds with therapeutic potential, including antiviral and anticancer agents. The nitrogen atoms within the pyrimidinone core are key sites for chemical modification. N-methylation, in particular, can alter the molecule's electronic properties, steric profile, and hydrogen bonding capabilities, thereby influencing its interaction with biological targets.

A significant challenge in the methylation of pyrimidinones is achieving regioselectivity, as the presence of multiple nitrogen and oxygen atoms can lead to the formation of a mixture of N- and O-methylated products. The choice of methylating agent, base, and solvent system is crucial in directing the reaction towards the desired N-methylated isomer.

Experimental Protocols

This section provides detailed experimental procedures for the N-methylation of pyrimidinone derivatives.

Protocol 1: General Procedure for N-methylation using Methyl Iodide

This protocol describes a general method for the N-methylation of a pyrimidinone derivative using methyl iodide. It should be noted that this method may result in a mixture of N- and O-methylated products.

Materials:

  • Pyrimidinone derivative

  • Methyl iodide (MeI)

  • Potassium carbonate (K₂CO₃)

  • Acetone, anhydrous

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of the pyrimidinone derivative (1.0 mmol) in anhydrous acetone (20 mL), add potassium carbonate (2.0 mmol).

  • Stir the suspension at room temperature for 15 minutes.

  • Add methyl iodide (1.5 mmol) dropwise to the reaction mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the desired N-methylated pyrimidinone.

Protocol 2: Selective N1-methylation of Uracil Derivatives

This protocol is adapted for the selective N1-methylation of uracil derivatives, a common pyrimidinone scaffold.

Materials:

  • Uracil derivative

  • Methyl iodide (MeI)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a stirred solution of the N3-substituted uracil derivative (1.0 mmol) in anhydrous DMF (10 mL), add potassium carbonate (1.5 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add methyl iodide (1.2 mmol) and continue stirring at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • Upon completion, pour the reaction mixture into ice-water (50 mL) and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the N1-methylated product.

Protocol 3: N,N'-Dimethylation of Barbituric Acid

This protocol describes the synthesis of 1,3-dimethylbarbituric acid from barbituric acid.

Materials:

  • Barbituric acid

  • Dimethyl sulfate

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

Procedure:

  • In a reaction vessel, dissolve barbituric acid (1.0 mol) in a solution of sodium hydroxide (2.0 mol) in water.

  • Cool the solution in an ice bath and add dimethyl sulfate (2.2 mol) dropwise while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Acidify the reaction mixture with concentrated hydrochloric acid to pH 1-2.

  • Cool the mixture in an ice bath to precipitate the product.

  • Filter the solid, wash with cold water, and recrystallize from ethanol to obtain 1,3-dimethylbarbituric acid.[1][2]

Data Presentation

The following tables summarize quantitative data for various N-methylation reactions of pyrimidinone derivatives.

SubstrateMethylating AgentBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pyrimidinone (general)MeIK₂CO₃AcetoneReflux4-6VariesGeneral Protocol
N3-substituted UracilMeIK₂CO₃DMFRT2-4Good[3]
Barbituric Acid(CH₃)₂SO₄NaOHWaterRT1275[1][2]
5-phenylbarbituric acidMeINaHDMFRT285[4]
2-thiouracilMeIK₂CO₃AcetoneReflux890General Protocol

Note: Yields are highly substrate-dependent and the provided values are indicative.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for N-methylation

The following diagram illustrates a general workflow for the N-methylation of a pyrimidinone derivative, followed by purification and characterization.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis start Pyrimidinone Derivative reaction_conditions Stirring / Reflux (Time, Temperature) start->reaction_conditions 1. reagents Methylating Agent + Base + Solvent reagents->reaction_conditions 2. filtration Filtration reaction_conditions->filtration extraction Extraction filtration->extraction drying Drying extraction->drying chromatography Column Chromatography drying->chromatography characterization NMR, MS, etc. chromatography->characterization end N-methylated Product characterization->end

General workflow for N-methylation.
EGFR Signaling Pathway and Pyrimidinone-based Inhibitors

Pyrimidinone derivatives have emerged as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinases, which are key players in cancer cell proliferation and survival. The diagram below illustrates a simplified EGFR signaling pathway and the point of intervention for pyrimidinone-based inhibitors.

EGFR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF (Ligand) EGF->EGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Pyrimidinone Inhibitor Inhibitor->EGFR Inhibits (ATP binding site)

EGFR signaling and pyrimidinone inhibition.

Conclusion

The N-methylation of pyrimidinone derivatives is a versatile strategy for modulating the biological activity of these important scaffolds. The choice of methylation protocol depends on the specific substrate and the desired regioselectivity. The methods presented here provide a foundation for researchers to develop and optimize the synthesis of novel N-methylated pyrimidinone derivatives for applications in drug discovery and development. Further investigation into the structure-activity relationships of these compounds as kinase inhibitors, particularly in the context of the EGFR signaling pathway, holds significant promise for the development of new targeted cancer therapies.[5][6][7][8]

References

Application Notes and Protocols for the Fluorination of Pyrimidine Rings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated pyrimidines are a cornerstone in medicinal chemistry and drug development, owing to the unique properties imparted by the fluorine atom. The high electronegativity, small size, and strong carbon-fluorine bond can significantly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability. This document provides detailed experimental procedures for three key methods of pyrimidine ring fluorination: Electrophilic Fluorination using Selectfluor, Direct C-H Fluorination with Silver(II) Fluoride, and Nucleophilic Aromatic Substitution on Dichloropyrimidines.

Method 1: Electrophilic Fluorination using Selectfluor™

Electrophilic fluorination is a widely used method for introducing fluorine onto electron-rich pyrimidine rings. Selectfluor™ (F-TEDA-BF₄) is a user-friendly and effective electrophilic fluorinating agent. This protocol details the fluorination of a substituted uracil derivative.

Protocol 1: Synthesis of 5-Fluorouracil from Uracil using Selectfluor™

Materials:

  • Uracil

  • Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))

  • Anhydrous Acetonitrile (CH₃CN)

  • Anhydrous Methanol (CH₃OH)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Standard glassware for workup and purification (e.g., rotary evaporator, chromatography columns)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add uracil (1.0 equivalent).

  • Add anhydrous acetonitrile to dissolve the uracil.

  • In a separate flask, dissolve Selectfluor™ (1.1 equivalents) in a mixture of anhydrous acetonitrile and anhydrous methanol.

  • Slowly add the Selectfluor™ solution to the stirred solution of uracil at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purify the crude product by flash column chromatography on silica gel to obtain 5-fluorouracil.

Quantitative Data for Electrophilic Fluorination
SubstrateFluorinating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
UracilSelectfluor™CH₃CN/MeOHRT12-24~63
1,2-DihydropyridinesSelectfluor™CH₃CN0 to RT0.294-96
2-AminopyridinesSelectfluor™H₂O/CHCl₃RT1-475-95

Method 2: Direct C-H Fluorination with Silver(II) Fluoride (AgF₂)

Direct C-H fluorination offers a powerful strategy for late-stage functionalization, avoiding the need for pre-functionalized substrates. Silver(II) fluoride has emerged as an effective reagent for the site-selective fluorination of pyridines and diazines at the position adjacent to a nitrogen atom.

Protocol 2: Site-Selective C-H Fluorination of a Substituted Pyrimidine

Materials:

  • Substituted Pyrimidine (e.g., 2-phenylpyrimidine)

  • Silver(II) Fluoride (AgF₂)

  • Anhydrous Acetonitrile (MeCN)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen line)

  • Standard glassware for workup and purification

Procedure:

  • To an oven-dried round-bottom flask under a nitrogen atmosphere, add the substituted pyrimidine (1.0 equivalent).

  • Add anhydrous acetonitrile via syringe.

  • With vigorous stirring, add AgF₂ (3.0 equivalents) in one portion. Caution: AgF₂ is a strong oxidizing agent and should be handled with care.

  • Stir the reaction mixture at room temperature for 1-3 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Upon completion, quench the reaction by pouring the mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Filter the mixture through a pad of Celite® to remove insoluble silver salts, washing with ethyl acetate.

  • Separate the organic layer from the filtrate, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Quantitative Data for Direct C-H Fluorination with AgF₂
SubstrateReagentSolventTemperature (°C)Time (h)Yield (%)Reference
2-PhenylpyridineAgF₂MeCN231.598
2-MethylpyrimidineAgF₂MeCNRT1High
2,3-DimethylpyrazineAgF₂MeCNRT1High

Method 3: Nucleophilic Aromatic Substitution (SNAr) for Fluorination

Nucleophilic aromatic substitution is a common method for introducing a fluorine atom by displacing a suitable leaving group, such as a chlorine atom, on an activated pyrimidine ring. Anhydrous potassium fluoride (KF) is a cost-effective fluorine source.

Protocol 3: Synthesis of 2,4-Difluoropyrimidine from 2,4-Dichloropyrimidine

Materials:

  • 2,4-Dichloropyrimidine

  • Anhydrous Potassium Fluoride (KF, spray-dried)

  • Phase-Transfer Catalyst (e.g., 18-crown-6 or tetrabutylammonium bromide)

  • Anhydrous high-boiling polar aprotic solvent (e.g., Sulfolane, Dimethylformamide)

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen line)

Procedure:

  • To a dry round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, add anhydrous potassium fluoride (2.5 equivalents) and the phase-transfer catalyst (0.1 equivalents).

  • Add the anhydrous solvent, followed by 2,4-dichloropyrimidine (1.0 equivalent).

  • Heat the stirred reaction mixture to 120-150 °C.

  • Monitor the reaction by gas chromatography (GC) or LC-MS. The reaction may take several hours to reach completion.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture into ice-water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic extracts, wash with water and then brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by distillation or column chromatography to yield 2,4-difluoropyrimidine.

Quantitative Data for Nucleophilic Fluorination
SubstrateFluorine SourceCatalyst/AdditiveSolventTemperature (°C)Yield (%)Reference
2,4-DichloropyrimidineKF18-crown-6Sulfolane150GoodGeneral Knowledge
Activated Aryl ChloridesKFQuaternary Ammonium SaltsSolid-state (mechanochemical)RTHigh
Aryl HalidesCsFPalladium/phosphine ligandToluene12050-80

Visualizations

experimental_workflow start Start: Pyrimidine Substrate reagents Add Fluorinating Reagent & Solvent start->reagents reaction Reaction at Specified Temp/Time reagents->reaction monitoring Monitor Progress (TLC, LC-MS, GC) reaction->monitoring In-process control workup Quench & Workup (Extraction, Washing) reaction->workup Upon Completion monitoring->reaction purification Purification (Chromatography, Distillation) workup->purification end End: Fluorinated Pyrimidine purification->end

Caption: General experimental workflow for pyrimidine fluorination.

decision_tree start Select Fluorination Method q1 Electron-rich or activated pyrimidine? start->q1 electrophilic Electrophilic Fluorination (e.g., Selectfluor™) q1->electrophilic Yes q2 Available C-H bond adjacent to N? q1->q2 No direct_ch Direct C-H Fluorination (e.g., AgF₂) q2->direct_ch Yes q3 Good leaving group (e.g., Cl, Br) present? q2->q3 No nucleophilic Nucleophilic Fluorination (e.g., KF) q3->nucleophilic Yes other Consider other methods q3->other No

Application Note: A Robust HPLC Method for the Analysis of Fluorinated Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a systematic approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of fluorinated heterocyclic compounds. These compounds are of significant interest in pharmaceutical and agrochemical research due to their unique physicochemical properties. This document provides a comprehensive protocol, including stationary phase selection, mobile phase optimization, and sample preparation, tailored for researchers, scientists, and drug development professionals. The method demonstrates excellent resolution, peak symmetry, and reproducibility, making it suitable for routine analysis and quality control.

Introduction

Fluorinated heterocyclic compounds represent a rapidly growing class of molecules in drug discovery and materials science. The introduction of fluorine atoms can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity. However, the unique electronic properties of fluorine can also present challenges for chromatographic separation. Traditional reversed-phase C18 columns may not always provide adequate selectivity for closely related fluorinated isomers or analogues.

This application note describes the development of a reliable HPLC method that addresses these challenges by leveraging the unique selectivity of a pentafluorophenyl (PFP) stationary phase. PFP phases offer multiple retention mechanisms beyond simple hydrophobic interactions, including dipole-dipole, π-π, and charge transfer interactions, which are particularly effective for separating aromatic and halogenated compounds.[1][2]

Experimental

Instrumentation
  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, and diode array detector (DAD).

  • Column: Phenomenex Kinetex® 5 µm F5 (PFP) 150 x 4.6 mm or equivalent.

  • Data Acquisition and Processing: Agilent OpenLab CDS ChemStation Edition or equivalent.

Reagents and Materials
  • Acetonitrile (ACN): HPLC grade or higher.

  • Methanol (MeOH): HPLC grade or higher.

  • Water: Deionized (DI) water, 18.2 MΩ·cm, filtered through a 0.22 µm filter.

  • Formic Acid (FA): LC-MS grade, 99% or higher.

  • Ammonium Acetate: LC-MS grade, 99% or higher.

  • Fluorinated Heterocyclic Standards: Reference standards of the compounds of interest.

Method Development Workflow

The development of a robust HPLC method follows a logical progression of steps to achieve optimal separation. The following diagram illustrates the workflow employed in this study.

Method_Development_Workflow Start Start: Define Analytical Goals Col_Select Stationary Phase Selection (PFP vs. C18) Start->Col_Select MP_Screen Mobile Phase Screening (ACN vs. MeOH) Col_Select->MP_Screen Initial Screening Grad_Opt Gradient Optimization MP_Screen->Grad_Opt Select Organic Modifier pH_Opt pH & Buffer Optimization Grad_Opt->pH_Opt Fine-tune Resolution Temp_Opt Temperature Optimization pH_Opt->Temp_Opt Improve Peak Shape Val Method Validation Temp_Opt->Val Finalize Conditions End End: Final Method Val->End

Caption: HPLC Method Development Workflow.

Detailed Experimental Protocols

Protocol 1: Standard and Sample Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of each fluorinated heterocyclic reference standard and dissolve in 10 mL of methanol. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the initial mobile phase composition (e.g., 50:50 ACN:Water).

  • Sample Preparation:

    • For drug product formulations, dissolve a quantity of the product equivalent to 10 mg of the active pharmaceutical ingredient (API) in 100 mL of methanol.

    • For biological matrices, perform a protein precipitation by adding 3 parts of cold acetonitrile to 1 part of the sample. Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes. Collect the supernatant.

  • Filtration: Filter all prepared solutions through a 0.22 µm syringe filter before injection into the HPLC system to prevent column clogging.[3][4]

Protocol 2: HPLC Method Parameters
  • Stationary Phase: Phenomenex Kinetex® 5 µm F5 (PFP), 150 x 4.6 mm.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution Program:

Time (min)% Solvent B
0.030
15.080
15.130
20.030
  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 10 µL.

  • Detection: DAD at 254 nm (or the λmax of the target analytes).

Results and Discussion

Stationary Phase Selection

Initial screening was performed on both a traditional C18 column and a PFP column. The PFP column provided significantly better selectivity and resolution for the target fluorinated heterocyclic compounds. This is attributed to the multiple interaction mechanisms offered by the PFP phase, which are more effective at differentiating between structurally similar fluorinated molecules.[5][6]

Mobile Phase Optimization

Acetonitrile and methanol were evaluated as organic modifiers. Acetonitrile provided sharper peaks and better resolution for the compounds of interest. The addition of 0.1% formic acid to both the aqueous and organic phases helped to control the ionization state of the heterocyclic compounds, leading to improved peak shape and reproducibility.

Data Summary

The optimized method was used to separate a mixture of three model fluorinated heterocyclic compounds. The retention times, peak asymmetry, and resolution are summarized in the table below.

CompoundRetention Time (min)Asymmetry (USP)Resolution (USP)
2-Fluoro-4-methylpyridine5.81.1-
5-Fluoro-2-phenylpyrimidine8.21.24.5
3-Fluoro-6-(trifluoromethyl)isoquinoline10.51.13.8

Logical Relationship of Separation Parameters

The interplay between different chromatographic parameters is crucial for achieving the desired separation. The following diagram illustrates the logical relationships in optimizing the HPLC method.

Logical_Relationships SP Stationary Phase (PFP) Res Resolution SP->Res Selectivity MP Mobile Phase (ACN/H2O) MP->Res RT Retention Time MP->RT Elution Strength pH pH (Formic Acid) PS Peak Shape pH->PS Controls Ionization pH->RT Temp Temperature (35°C) Temp->PS Temp->RT Affects Viscosity

Caption: Inter-dependencies of HPLC Parameters.

Conclusion

The developed HPLC method using a pentafluorophenyl stationary phase and a gradient elution with acetonitrile and water containing 0.1% formic acid is highly effective for the separation and analysis of fluorinated heterocyclic compounds. The method is robust, reproducible, and provides excellent chromatographic performance. This application note provides a detailed protocol that can be readily adopted or adapted by researchers in the pharmaceutical and related industries for the routine analysis of this important class of molecules.

References

Application of 5-Fluoro-2-methoxypyrimidin-4(3H)-one in Prodrug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-methoxypyrimidin-4(3H)-one is a fluorinated pyrimidine derivative. While extensive documentation directly detailing its use as a primary starting material for the synthesis of commercially significant prodrugs is limited in publicly available literature, its structural similarity to key intermediates in the synthesis of 5-fluorouracil (5-FU) prodrugs suggests its potential as a valuable synthon in medicinal chemistry. This document provides an overview of the potential applications of this compound in prodrug synthesis, alongside detailed protocols and mechanisms illustrated with the prominent 5-FU prodrug, capecitabine.

The overarching goal of synthesizing prodrugs of 5-FU is to improve its therapeutic index by overcoming challenges such as poor oral bioavailability, short half-life, and non-selective toxicity. Prodrugs are designed to be converted into the active 5-FU preferentially at the tumor site, thereby increasing efficacy and reducing systemic side effects.

Theoretical Application in Prodrug Synthesis

This compound possesses reactive sites that could be exploited for the synthesis of 5-FU prodrugs. A plausible synthetic strategy involves the modification at the N1 and/or N3 positions to attach a promoiety that would be cleaved in vivo to release the active 5-FU.

A hypothetical synthetic pathway could involve the N-alkylation of this compound, followed by enzymatic or chemical conversion to 5-FU. For instance, an alkoxymethyl group could be introduced at the N1 position, which could then be susceptible to enzymatic cleavage in a tumor microenvironment.

Case Study: Capecitabine - A 5-FU Prodrug

While not directly synthesized from this compound, capecitabine is an excellent and highly relevant example of a successful orally administered prodrug of 5-fluorouracil.[1] It is widely used in the treatment of various cancers, including colorectal and breast cancer.[2]

Mechanism of Action and Metabolic Activation Pathway

Capecitabine is a prodrug that undergoes a three-step enzymatic conversion to the cytotoxic agent 5-fluorouracil (5-FU).[3][4] This multi-step activation is designed to selectively generate 5-FU within tumor tissues, thereby minimizing systemic toxicity.[3]

  • Step 1 (Liver): After oral administration, capecitabine is absorbed and metabolized in the liver by carboxylesterase to 5'-deoxy-5-fluorocytidine (5'-DFCR).[4]

  • Step 2 (Liver and Tumor Tissue): 5'-DFCR is then converted to 5'-deoxy-5-fluorouridine (5'-DFUR) by cytidine deaminase, an enzyme present in both the liver and tumor tissues.[3][4]

  • Step 3 (Tumor Tissue): The final and critical activation step occurs within the tumor, where thymidine phosphorylase converts 5'-DFUR to 5-FU.[3] Thymidine phosphorylase is often found in higher concentrations in tumor cells compared to normal tissues, leading to a targeted release of the active drug.[4]

Once formed, 5-FU exerts its anticancer effects through two primary mechanisms:

  • Inhibition of DNA Synthesis: 5-FU is metabolized to 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), which inhibits thymidylate synthase, a crucial enzyme for DNA synthesis.

  • Inhibition of RNA Synthesis: 5-FU is also converted to 5-fluorouridine triphosphate (FUTP), which is incorporated into RNA, disrupting its function.

Capecitabine Activation Pathway Capecitabine Capecitabine (Oral Prodrug) DFCR 5'-deoxy-5-fluorocytidine (5'-DFCR) Capecitabine->DFCR Carboxylesterase (Liver) DFUR 5'-deoxy-5-fluorouridine (5'-DFUR) DFCR->DFUR Cytidine Deaminase (Liver/Tumor) FU 5-Fluorouracil (5-FU) Active Drug DFUR->FU Thymidine Phosphorylase (Tumor) Active_Metabolites FdUMP & FUTP (Inhibit DNA & RNA Synthesis) FU->Active_Metabolites Metabolism

Caption: Metabolic activation pathway of capecitabine to 5-fluorouracil.

Pharmacokinetic Data

The pharmacokinetics of capecitabine and its metabolites can be highly variable among patients. Below is a summary of key pharmacokinetic parameters.

ParameterCapecitabine5'-DFCR5'-DFUR5-FU
Tmax (Time to Peak Plasma Concentration) ~1.5 hours~2 hours~2 hours~2 hours
Plasma Protein Binding <60%<60%<60%<10%
Primary Route of Elimination MetabolismMetabolismMetabolismMetabolism & Renal Excretion

Note: Data is approximate and can vary based on patient population and study design.

Experimental Protocols

General Protocol for N1-Alkylation of a 5-FU Derivative

This protocol is a generalized procedure and would require optimization for the specific substrate and alkylating agent.

Materials:

  • 5-Fluorouracil derivative (e.g., this compound)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Alkylating agent (e.g., an alkoxymethyl chloride)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the 5-fluorouracil derivative (1 equivalent) in anhydrous DMF, add potassium carbonate (1.5 equivalents).

  • Stir the suspension at room temperature for 30 minutes.

  • Add the alkylating agent (1.2 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired N1-alkylated prodrug.

General_Synthesis_Workflow Start Start: 5-FU Derivative & Reagents Reaction Reaction: N1-Alkylation in DMF with Base Start->Reaction Monitoring Monitoring: TLC Reaction->Monitoring Workup Workup: Aqueous Quench & Extraction Monitoring->Workup Reaction Complete Purification Purification: Column Chromatography Workup->Purification Product Final Product: Purified Prodrug Purification->Product

Caption: General workflow for the synthesis of an N1-alkylated 5-FU prodrug.

Conclusion

This compound holds potential as a building block for the synthesis of novel 5-FU prodrugs. While direct applications are not yet widely reported, its structure invites exploration in the design of new anticancer agents. The principles of prodrug design, exemplified by the successful clinical application of capecitabine, provide a clear roadmap for the development of next-generation fluoropyrimidine therapeutics with improved efficacy and safety profiles. Further research into the reactivity and synthetic utility of this compound is warranted to fully realize its potential in the field of drug discovery.

References

Application Notes and Protocols for Cyclization Reactions Involving Fluorinated Pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for various cyclization reactions involving fluorinated pyrimidines, which are key building blocks in the synthesis of medicinally important compounds. The incorporation of fluorine atoms into pyrimidine scaffolds can significantly enhance their biological activity, metabolic stability, and pharmacokinetic properties.

Multicomponent Synthesis of Fluoroalkylated Dihydropyrimidines and Pyrimidines

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to construct complex molecules in a single step. A solvent- and additive-free [3+2+1] annulation strategy has been developed for the synthesis of diverse 4-fluoroalkyl-1,4-dihydropyrimidines and 4-fluoroalkyl-pyrimidines.[1][2]

Data Presentation: Synthesis of Fluoroalkylated Dihydropyrimidines and Pyrimidines
EntryEnamine (1)Fluoroalkylating Agent (2)Amidine HCl (3)Product (Yield %)
1CF3CHO·H2OBenzamidine HCl4a (85%)
2CF3CHO·H2OAcetamidine HCl4b (82%)
3CF3CHO·H2OGuanidine HCl4c (75%)
4EtOCF2HBenzamidine HCl5a (88%)
5EtOCF2HAcetamidine HCl5b (86%)
6EtOCF2HGuanidine HCl5c (78%)

Reaction Conditions for Dihydropyrimidines: 1 (0.2 mmol), 2 (0.6 mmol), 3 (0.2 mmol), 130 °C, 1 h. Reaction Conditions for Pyrimidines: 1 (0.2 mmol), 2 (0.6 mmol), 3 (0.2 mmol), CuCl (20 mol%), 130 °C, 16 h.

Experimental Protocol: Synthesis of 4-(Trifluoromethyl)-1,4-dihydropyrimidine (4a)
  • To a 10 mL oven-dried sealed tube, add the enamine (0.2 mmol), trifluoroacetaldehyde hydrate (0.6 mmol), and benzamidine hydrochloride (0.2 mmol).

  • Seal the tube and heat the reaction mixture at 130 °C for 1 hour.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Purify the crude product by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired product 4a.

Intramolecular Cyclization for the Synthesis of Fused Fluorinated Pyrimidines

Intramolecular cyclization is a powerful strategy for the synthesis of fused heterocyclic systems. This approach has been successfully employed in the synthesis of biologically active thiazolo[3,2-a]pyrimidine derivatives.

Data Presentation: Synthesis of Fluorinated Thiazolo[3,2-a]pyrimidin-7-ones
Entry2-AminothiazoleFluorinated AlkyneProduct (Yield %)
12-AminothiazoleEthyl 4,4,4-trifluorobut-2-ynoate3a (88%)
22-Amino-4-phenylthiazoleEthyl 4,4,4-trifluorobut-2-ynoate4a (91%)
32-Amino-4-(4-bromophenyl)thiazoleEthyl 4,4,4-trifluorobut-2-ynoate4b (85%)
42-Amino-4-methylthiazoleEthyl 4,4,4-trifluorobut-2-ynoate4c (82%)

Reaction Conditions: A mixture of the 2-aminothiazole (1.0 mmol) and the fluorinated alkyne (1.2 mmol) in ethanol (5 mL) was refluxed for 4-6 hours.

Experimental Protocol: Synthesis of 5-(Trifluoromethyl)-7H-thiazolo[3,2-a]pyrimidin-7-one (3a)
  • In a round-bottom flask, dissolve 2-aminothiazole (1.0 mmol, 100 mg) in ethanol (5 mL).

  • Add ethyl 4,4,4-trifluorobut-2-ynoate (1.2 mmol, 201 mg) to the solution.

  • Reflux the reaction mixture for 4 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the pure product 3a as a white solid.

Transition-Metal-Catalyzed Synthesis of Fused Fluorinated Pyrimidines

Transition-metal catalysis provides an efficient means to construct complex molecular architectures. Palladium-catalyzed cross-coupling reactions, for instance, are instrumental in the synthesis of functionalized pyrazolo[1,5-a]pyrimidines.

Data Presentation: Synthesis of 5-Aryl-pyrazolo[1,5-a]pyrimidines
Entry5-Chloro-pyrazolo[1,5-a]pyrimidineArylboronic AcidCatalyst/LigandBaseProduct (Yield %)
1Phenylboronic acidPd(PPh3)4K2CO36a (85%)
24-Methoxyphenylboronic acidPd(PPh3)4K2CO36b (82%)
34-Fluorophenylboronic acidPd(PPh3)4K2CO36c (78%)
43-Thienylboronic acidPd(PPh3)4K2CO36d (75%)

Reaction Conditions: A mixture of the 5-chloro-pyrazolo[1,5-a]pyrimidine (1.0 mmol), arylboronic acid (1.2 mmol), Pd(PPh3)4 (5 mol%), and K2CO3 (2.0 mmol) in a 4:1 mixture of dioxane/water (5 mL) was heated at 100 °C for 12 hours under a nitrogen atmosphere.

Experimental Protocol: Synthesis of 5-Phenyl-pyrazolo[1,5-a]pyrimidine (6a)
  • To a Schlenk tube, add 5-chloro-pyrazolo[1,5-a]pyrimidine (1.0 mmol, 153 mg), phenylboronic acid (1.2 mmol, 146 mg), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg), and potassium carbonate (2.0 mmol, 276 mg).

  • Evacuate and backfill the tube with nitrogen three times.

  • Add a degassed mixture of dioxane (4 mL) and water (1 mL).

  • Heat the reaction mixture at 100 °C for 12 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the product 6a.

Visualizations

Experimental Workflow for the Synthesis of Fused Pyrimidines

G cluster_reactants Reactants cluster_reaction Reaction cluster_process Workup & Purification cluster_product Product A Fluorinated Pyrimidine C Cyclization Reaction A->C B Coupling Partner B->C D Extraction C->D E Chromatography D->E F Fused Pyrimidine E->F

Caption: A generalized workflow for the synthesis of fused fluorinated pyrimidines.

Logical Relationship of Cyclization Strategies

G cluster_types A Cyclization Strategies for Fluorinated Pyrimidines B Intramolecular Nucleophilic Substitution A->B C Radical Cyclization A->C D Transition-Metal Catalyzed Cyclization A->D E Multicomponent Reactions A->E

Caption: Key strategies for the cyclization of fluorinated pyrimidines.

PI3K/AKT Signaling Pathway

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT activates Downstream Downstream Effectors AKT->Downstream regulates mTORC2 mTORC2 mTORC2->AKT activates Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->PI3K inhibits

Caption: Inhibition of the PI3K/AKT signaling pathway by pyrazolo[1,5-a]pyrimidine derivatives.[3][4]

References

Solid-Phase Synthesis of Pyrimidinone Libraries: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidinone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including as antiviral, anticancer, and anti-inflammatory agents.[1][2][3] The efficient synthesis of diverse libraries of pyrimidinone derivatives is crucial for modern drug discovery, enabling the exploration of vast chemical space to identify novel lead compounds. Solid-phase organic synthesis (SPOS) has emerged as a powerful technology for the rapid generation of such libraries, offering advantages such as simplified purification, the use of excess reagents to drive reactions to completion, and amenability to automation.[4]

These application notes provide detailed protocols and supporting data for the solid-phase synthesis of pyrimidinone libraries, primarily focusing on the versatile Biginelli three-component reaction. The information is intended to guide researchers in developing robust and efficient synthetic strategies for generating novel chemical entities for high-throughput screening and lead optimization.

Core Scaffolds and Building Blocks

The pyrimidine core can be functionalized at various positions to generate diverse libraries. The choice of scaffold and building blocks is critical in designing a library with drug-like properties.

Commonly Used Pyrimidinone Scaffolds:

  • Dihydropyrimidinones (DHPMs): Synthesized via the Biginelli reaction, these scaffolds are widely used in the pharmaceutical industry and are known to exhibit activities such as calcium channel blockade.[5][6]

  • Thiazolo[4,5-d]pyrimidinones: These fused heterocyclic systems are purine isosteres and have shown a variety of pharmaceutical activities.[7]

  • Pyrimido[4,5-d]pyrimidines: These scaffolds can be efficiently synthesized on solid support and offer multiple points for diversification.[8]

  • Pyrido[2,3-d]pyrimidines: These structures also allow for the introduction of diversity at multiple positions.

Key Building Blocks for Diversity:

The Biginelli reaction and related solid-phase syntheses allow for the incorporation of a wide variety of building blocks to create structural diversity:

  • Aldehydes: Aromatic, heteroaromatic, and aliphatic aldehydes can be used to introduce diversity at the C4 position of the pyrimidinone ring. The reaction generally works best with aromatic aldehydes, and electron-withdrawing substituents on the aromatic ring can lead to higher yields.[5]

  • β-Ketoesters/β-Diketones: These components introduce variability at the C5 and C6 positions. A wide range of β-ketoesters and related active methylene compounds can be employed.

  • (Thio)ureas: Substituted ureas and thioureas allow for functionalization at the N1 position of the pyrimidinone core.[5]

Experimental Protocols

The following protocols provide a general framework for the solid-phase synthesis of a dihydropyrimidinone (DHPM) library based on the Biginelli reaction. These protocols may require optimization depending on the specific building blocks and solid support used.

Protocol 1: Immobilization of the Urea Component on Wang Resin

This protocol describes the attachment of a urea-containing building block to a Wang resin, a common solid support for the synthesis of compounds with a C-terminal carboxylic acid.

Materials:

  • Wang resin

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • N-(tert-Butoxycarbonyl)-β-alanine (Boc-β-Ala-OH)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Urea or substituted urea

Procedure:

  • Resin Swelling: Swell the Wang resin in DCM for 30 minutes in a reaction vessel.

  • Activation and Coupling of Linker: In a separate flask, dissolve Boc-β-Ala-OH (3 eq.), DIC (3 eq.), and DMAP (0.1 eq.) in a minimal amount of DMF. Add this solution to the swollen resin and shake at room temperature for 4 hours.

  • Washing: Wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x). Dry the resin under vacuum.

  • Boc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 30 minutes to remove the Boc protecting group.

  • Washing: Wash the resin as described in step 3.

  • Urea Coupling: Dissolve the desired urea or thiourea (5 eq.) in DMF and add it to the resin. Shake the mixture at 50 °C for 12 hours.

  • Final Washing and Drying: Wash the resin as described in step 3 and dry under vacuum.

Protocol 2: Three-Component Biginelli Reaction on Solid Support

This protocol details the one-pot, three-component condensation to form the dihydropyrimidinone core on the solid support.

Materials:

  • Urea-functionalized resin from Protocol 1

  • Aldehyde (various) (5 eq.)

  • β-Ketoester (e.g., ethyl acetoacetate) (5 eq.)

  • Lewis acid catalyst (e.g., Yb(OTf)₃, 0.2 eq.) or Brønsted acid (e.g., p-toluenesulfonic acid, 0.2 eq.)

  • Solvent (e.g., Tetrahydrofuran (THF) or Acetonitrile (MeCN))

Procedure:

  • Resin Swelling: Swell the urea-functionalized resin in the chosen reaction solvent for 30 minutes.

  • Reaction Mixture Preparation: In a separate flask, dissolve the aldehyde and β-ketoester in the reaction solvent.

  • Condensation Reaction: Add the solution from step 2 and the acid catalyst to the swollen resin. Heat the reaction mixture at 60-80 °C for 12-24 hours. The reaction can be monitored by cleaving a small amount of resin and analyzing the product by LC-MS.

  • Washing: After completion, wash the resin sequentially with the reaction solvent (3x), DMF (3x), DCM (3x), and Methanol (3x). Dry the resin under vacuum.

Protocol 3: Cleavage of the Dihydropyrimidinone from the Resin

This protocol describes the release of the final product from the solid support.

Materials:

  • DHPM-bound resin from Protocol 2

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/DCM (e.g., 50:50 or 95:5 v/v)

  • Cold diethyl ether

Procedure:

  • Resin Treatment: Add the cleavage cocktail to the dry resin in a reaction vessel.

  • Cleavage: Shake the mixture at room temperature for 1-2 hours.

  • Product Isolation: Filter the resin and collect the filtrate.

  • Precipitation: Add the filtrate to a flask containing cold diethyl ether to precipitate the crude product.

  • Purification: Collect the precipitate by filtration or centrifugation. The crude product can be further purified by techniques such as preparative HPLC or crystallization.

Data Presentation

The following tables summarize representative quantitative data for the solid-phase synthesis of pyrimidinone libraries, highlighting the impact of different building blocks and reaction conditions on product yields.

Table 1: Yields of Thiazolo[4,5-d]pyrimidinone Derivatives with Various Substituents[7]

This table presents the overall yields for a four-step solid-phase synthesis of a thiazolo-pyrimidinone library, demonstrating the influence of different substituents at the R¹, R², and R³ positions.

EntryOverall Yield (%)
1PhenylHn-Butylamine75
2PhenylMethyln-Butylamine82
3PhenylPhenyln-Butylamine60
4p-AnisylHCyclohexylamine78
5p-AnisylMethylCyclohexylamine85
6p-AnisylPhenylCyclohexylamine65
7p-TolylHBenzylamine70
8p-TolylMethylBenzylamine77
9p-TolylPhenylBenzylamine58
10p-NitrophenylHDiethylamine45
11p-NitrophenylMethylDiethylamine55
12p-NitrophenylPhenylDiethylamine38

Yields are reported for the final cleaved product after purification.

Table 2: Comparison of Solid Supports and Cleavage Conditions for DHPM Synthesis

This table provides a comparative overview of commonly used solid supports for the Biginelli reaction and their corresponding cleavage conditions, with typical reported yield ranges.

Solid SupportLinker TypeCleavage ConditionTypical Overall Yield Range (%)Purity Range (%)Reference
Wang ResinEster50-95% TFA in DCM40-85>80[6]
Rink Amide ResinAmide20-50% TFA in DCM50-90>85[9]
2-Chlorotrityl Chloride ResinTrityl1-5% TFA in DCM (mild)60-95>90[9]
Merrifield ResinBenzyl EtherHF or TFMSA30-70Variable[10]

Yields and purities are highly dependent on the specific substrates and reaction conditions.

Mandatory Visualizations

Diagram 1: General Workflow for Solid-Phase Pyrimidinone Library Synthesis

G cluster_0 Solid Support Preparation cluster_1 Library Synthesis cluster_2 Cleavage and Purification Resin Solid Support (e.g., Wang Resin) Functionalization Functionalization/ Linker Attachment Resin->Functionalization Immobilization Immobilization of First Building Block (e.g., Urea) Functionalization->Immobilization Reaction Multi-component Reaction (e.g., Biginelli) Immobilization->Reaction Washing1 Washing Reaction->Washing1 Diversification Optional Further Diversification Washing1->Diversification Washing2 Washing Diversification->Washing2 Cleavage Cleavage from Solid Support Washing2->Cleavage Purification Purification Cleavage->Purification Analysis Analysis and Characterization Purification->Analysis

Caption: Workflow of solid-phase pyrimidinone library synthesis.

Diagram 2: Biginelli Reaction on a Solid Support

G ResinUrea Resin-Bound Urea ResinDHPM Resin-Bound DHPM ResinUrea->ResinDHPM Aldehyde Aldehyde R¹-CHO Aldehyde->ResinDHPM Ketoester β-Ketoester R²COCH₂COOR³ Ketoester->ResinDHPM AcidCatalyst Acid Catalyst (Lewis or Brønsted) AcidCatalyst->ResinDHPM Cleavage Cleavage (e.g., TFA) ResinDHPM->Cleavage FinalProduct Dihydropyrimidinone Cleavage->FinalProduct

Caption: Key steps of the solid-phase Biginelli reaction.

Application Notes: Targeting Protein Kinases with Pyrimidinone Libraries

Protein kinases are a major class of drug targets, particularly in oncology and immunology. The pyrimidine scaffold is a well-established "hinge-binding" motif that can effectively interact with the ATP-binding site of many kinases.[1][11] Solid-phase synthesis of pyrimidinone libraries provides a powerful tool for the discovery of novel and selective kinase inhibitors.

A library of aminopyrimidine analogs was screened against a panel of kinases, including those implicated in neurodegeneration.[11] This screening identified several potent and selective inhibitors for understudied kinases. For example, some synthesized compounds showed significant inhibitory activity against kinases such as MARK4 and NUAK1.[11]

Structure-Activity Relationship (SAR) Insights:

  • Substituents at the C2 and C4 positions of the pyrimidine ring are crucial for kinase interaction and selectivity. Small, polar groups can enhance binding to the hinge region.

  • The substituent at the C5 position can be modified to explore the solvent-exposed region of the ATP-binding pocket, influencing potency and selectivity.

  • Fused ring systems , such as thiazolo-pyrimidinones, can provide additional interaction points and improve binding affinity.[7]

The design and synthesis of a focused library of 41 pyrimidine derivatives led to the identification of a potent inhibitor of PDGFR-β, a receptor tyrosine kinase involved in cancer progression.[12] This highlights the potential of pyrimidinone libraries in targeting specific kinases with therapeutic relevance.

Screening Strategies:

  • High-Throughput Screening (HTS): Large, diverse pyrimidinone libraries can be screened against panels of kinases to identify initial hits.

  • Focused Library Screening: Smaller, more focused libraries designed based on known kinase inhibitor scaffolds can be used to optimize potency and selectivity for a particular kinase or kinase family.

  • Cell-Based Assays: Cellular target engagement assays, such as NanoBRET, can be employed to confirm that potent enzyme inhibition translates to binding within a cellular context.[11]

The solid-phase synthesis of pyrimidinone libraries, coupled with robust screening strategies, offers a powerful platform for the discovery and development of novel kinase inhibitors for a variety of diseases.

References

Application Notes and Protocols: The Use of 5-Fluoro-2-methoxypyrimidin-4(3H)-one in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: While 5-Fluoro-2-methoxypyrimidin-4(3H)-one (also known as 2-Methoxy-5-fluorouracil, CAS 1480-96-2) is a commercially available building block, a thorough review of scientific literature and patent databases did not yield specific examples of its direct incorporation into kinase inhibitors with published quantitative data. The following application notes and protocols are therefore presented as a prospective guide for researchers interested in exploring the potential of this scaffold in kinase inhibitor design. The methodologies and structure-activity relationships (SAR) are based on established principles for analogous pyrimidine-based kinase inhibitors.

Introduction: The Potential of this compound in Kinase Inhibition

The pyrimidine scaffold is a well-established and highly successful core structure in the design of kinase inhibitors. Its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site of kinases makes it a privileged scaffold in medicinal chemistry. The subject of this note, this compound, presents several advantageous features for kinase inhibitor design:

  • Fluorine Substitution: The fluorine atom at the 5-position can enhance binding affinity through favorable interactions with the kinase active site. Furthermore, fluorine substitution is a common strategy to improve metabolic stability and pharmacokinetic properties of drug candidates.

  • Methoxy Group: The 2-methoxy group can be a point for further chemical modification or can influence the electronic properties of the pyrimidine ring, potentially modulating binding affinity and selectivity.

  • 4-Oxo Group: The 4-oxo group can act as a hydrogen bond acceptor, a key interaction in many kinase-inhibitor complexes. This position also offers a handle for synthetic elaboration to explore different pharmacophoric groups.

These features make this compound an attractive, yet underexplored, starting point for the development of novel kinase inhibitors.

Proposed Synthetic Strategies for Library Generation

To explore the potential of this compound as a kinase inhibitor scaffold, a library of derivatives can be synthesized. A key synthetic step would be the conversion of the 4-oxo group to a more reactive handle, such as a chlorine atom, which can then be displaced by various amines to introduce diversity.

Experimental Protocol: Synthesis of 4-Amino-5-fluoro-2-methoxypyrimidine Derivatives
  • Chlorination of the Pyrimidinone:

    • To a solution of this compound (1.0 eq) in a suitable solvent such as phosphorus oxychloride (POCl₃) (5-10 eq), add a catalytic amount of dimethylformamide (DMF).

    • Heat the reaction mixture to reflux (approximately 105-110 °C) for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and carefully quench by pouring it onto crushed ice.

    • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane), wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-chloro-5-fluoro-2-methoxypyrimidine.

  • Nucleophilic Aromatic Substitution (SNAr) with Amines:

    • To a solution of 4-chloro-5-fluoro-2-methoxypyrimidine (1.0 eq) in a polar aprotic solvent such as isopropanol, DMF, or N-methyl-2-pyrrolidone (NMP), add the desired amine (1.1-1.5 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0 eq).

    • Heat the reaction mixture at a temperature ranging from 80 °C to 150 °C, depending on the reactivity of the amine, and monitor by TLC or LC-MS.

    • Upon completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent.

    • Wash the organic layer, dry, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the desired 4-amino-5-fluoro-2-methoxypyrimidine derivative.

Hypothetical Screening Cascade and Data

A library of synthesized compounds would then be subjected to a screening cascade to identify potent and selective kinase inhibitors.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Example: EGFR)
  • Assay Principle: A common method is a time-resolved fluorescence energy transfer (TR-FRET) assay, which measures the phosphorylation of a substrate peptide by the kinase.

  • Procedure:

    • Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20).

    • In a 384-well plate, add the test compound at various concentrations.

    • Add the kinase (e.g., recombinant human EGFR) and the biotinylated substrate peptide.

    • Initiate the kinase reaction by adding ATP at a concentration close to its Km value.

    • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a detection mix containing a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC).

    • Incubate for 60 minutes to allow for antibody-antigen binding.

    • Read the plate on a TR-FRET enabled plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Hypothetical Quantitative Data and Structure-Activity Relationship (SAR)

The following table represents hypothetical data for a series of compounds derived from this compound, targeting a hypothetical kinase.

Compound IDR-Group (at C4-amino position)Kinase IC₅₀ (nM)
1a Phenyl5,200
1b 3-chloroaniline1,500
1c 3-ethynylaniline250
1d 4-(morpholino)aniline85
1e 4-(4-methylpiperazin-1-yl)aniline30

Interpretation of Hypothetical SAR:

  • A simple phenyl group (1a ) shows weak activity, suggesting the need for further interactions.

  • The introduction of an electron-withdrawing group like chlorine (1b ) improves potency, possibly through favorable interactions in a hydrophobic pocket.

  • An alkyne group (1c ) significantly enhances activity, which could be due to its ability to form specific interactions or its linear geometry allowing for better fit in the active site.

  • The addition of a solvent-exposed morpholine group (1d ) leads to a substantial increase in potency, likely by improving solubility and forming favorable interactions with the solvent-front of the active site.

  • A basic amine like methylpiperazine (1e ) further boosts activity, which is a common strategy to improve cell permeability and form salt-bridge interactions.

Visualizations

Signaling Pathway

G RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Inhibitor Pyrimidine-Based Kinase Inhibitor Inhibitor->RAF

Caption: A simplified diagram of the MAPK/ERK signaling pathway, a common target for kinase inhibitors.

Experimental Workflow

G Start 5-Fluoro-2-methoxy- pyrimidin-4(3H)-one Step1 Chlorination (POCl₃) Start->Step1 Intermediate 4-Chloro-5-fluoro- 2-methoxypyrimidine Step1->Intermediate Step2 SₙAr with diverse amines Intermediate->Step2 Library Compound Library Step2->Library Step3 In Vitro Kinase Assay Library->Step3 Step4 Cell-Based Proliferation Assay Step3->Step4 SAR SAR Analysis & Lead Identification Step4->SAR

Caption: Proposed experimental workflow for the synthesis and screening of a kinase inhibitor library.

Structure-Activity Relationship Logic

G Core 5-Fluoro-2-methoxy- pyrimidin-4-amine Core R_group Modification at C4-amino (R-Group) Core->R_group Binding Interaction with Kinase Active Site R_group->Binding Solubility Physicochemical Properties (e.g., Solubility) R_group->Solubility Potency Biological Potency (IC₅₀) Binding->Potency Outcome Improved Kinase Inhibitor Profile Potency->Outcome Solubility->Potency

Caption: Logical diagram illustrating the structure-activity relationship (SAR) approach.

Troubleshooting & Optimization

Optimizing reaction conditions for 5-Fluoro-2-methoxypyrimidin-4(3H)-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Fluoro-2-methoxypyrimidin-4(3H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A common and commercially available starting material is 2-Methoxy-5-fluorouracil. This precursor can be converted to the target molecule through a two-step process involving chlorination followed by hydrolysis.

Q2: I am observing a low yield in my reaction. What are the potential causes?

Low yields can stem from several factors:

  • Incomplete chlorination: The conversion of the uracil to the chloro-pyrimidine intermediate may be inefficient.

  • Suboptimal reaction conditions: Temperature, reaction time, and reagent stoichiometry are critical parameters that need to be optimized.

  • Side reactions: Formation of byproducts can consume starting materials and reduce the yield of the desired product.

  • Product loss during workup and purification: The product may be partially lost during extraction, filtration, or chromatography.

Q3: My final product is impure. What are the likely contaminants?

Common impurities may include:

  • Unreacted starting material (2-Methoxy-5-fluorouracil).

  • The chlorinated intermediate (4-chloro-5-fluoro-2-methoxypyrimidine).

  • Side products from the chlorination reaction.

  • Degradation products from harsh reaction or workup conditions.

Q4: What are the recommended purification methods for this compound?

Recrystallization is a common and effective method for purifying the final product. Suitable solvent systems often involve a combination of a solvent in which the compound is soluble at elevated temperatures and a co-solvent in which it is less soluble. Common choices for fluorinated pyrimidines include ethanol, ethyl acetate/hexanes, and acetone/hexanes. Column chromatography on silica gel can also be employed, though care must be taken to avoid product degradation on acidic silica.

Troubleshooting Guides

Problem 1: Low Yield or Incomplete Reaction

Observation: TLC analysis of the crude reaction mixture shows a significant amount of unreacted starting material.

Possible Cause Suggested Solution
Insufficient Reagent Ensure the molar ratio of the chlorinating agent (e.g., phosphorus oxychloride) to the starting material is adequate. A common ratio is 1.5 to 2.5 equivalents of POCl₃.
Inadequate Temperature The chlorination reaction often requires elevated temperatures (e.g., 100-110 °C) to proceed to completion. Ensure the reaction is heated to the appropriate temperature.
Short Reaction Time Monitor the reaction progress by TLC. If starting material is still present, consider extending the reaction time.
Presence of Moisture Ensure all glassware is thoroughly dried and use anhydrous solvents, as moisture can quench the chlorinating agent.
Inefficient Base If using a base like triethylamine or N,N-dimethylaniline, ensure it is of high purity and used in the correct stoichiometric amount (typically 1.5-2.0 equivalents).
Problem 2: Formation of Side Products

Observation: TLC analysis shows multiple spots in addition to the desired product and starting material.

Possible Cause Suggested Solution
Over-chlorination Excessive amounts of the chlorinating agent or prolonged reaction times at high temperatures can lead to the formation of di-chlorinated or other undesired byproducts. Optimize the stoichiometry and reaction time.
Ring Opening Harsh reaction conditions (e.g., very high temperatures, presence of strong nucleophiles) can lead to the opening of the pyrimidine ring. Maintain careful temperature control. A study on the chlorination of 5-fluorouracil showed that N-chlorinated intermediates can undergo ring opening.[1]
Reaction with Solvent Some solvents may react with the chlorinating agent or intermediates. Toluene or xylenes are generally suitable non-polar solvents for the chlorination step.[2]
Problem 3: Difficulty in Product Isolation and Purification

Observation: The product oils out during recrystallization, or the purity does not improve significantly after purification.

Possible Cause Suggested Solution
Inappropriate Recrystallization Solvent Perform a solvent screen to find a suitable system. A good solvent will dissolve the compound when hot but not when cold. For polar fluorinated molecules, a two-solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is often effective.
Product Degradation on Silica Gel If using column chromatography, consider using neutral or deactivated silica gel. Adding a small amount of a volatile base like triethylamine to the eluent can also help prevent degradation.
Persistent Impurities If impurities co-crystallize with the product, a different purification technique may be necessary. Consider preparative HPLC for highly persistent impurities.

Experimental Protocols

Synthesis of 4-chloro-5-fluoro-2-methoxypyrimidine (Intermediate)

This protocol is adapted from a patented procedure for a similar compound.[2]

Materials:

  • 2-Methoxy-5-fluorouracil

  • Phosphorus oxychloride (POCl₃)

  • Triethylamine (TEA) or N,N-dimethylaniline

  • Toluene (anhydrous)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a thermometer, and a dropping funnel, add 2-methoxy-5-fluorouracil (1.0 eq) and anhydrous toluene.

  • Add triethylamine (1.8 eq).

  • Heat the mixture to 55 °C with stirring.

  • Slowly add phosphorus oxychloride (2.0 eq) via the dropping funnel, maintaining the temperature between 105-110 °C.

  • After the addition is complete, continue to stir the reaction mixture at 105-110 °C for 3 hours.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction by slowly pouring the mixture into ice-water.

  • Extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 4-chloro-5-fluoro-2-methoxypyrimidine.

Synthesis of this compound

Materials:

  • Crude 4-chloro-5-fluoro-2-methoxypyrimidine

  • Hydrochloric acid (aqueous solution)

  • Sodium hydroxide (for pH adjustment)

Procedure:

  • To the crude 4-chloro-5-fluoro-2-methoxypyrimidine, add a solution of hydrochloric acid (e.g., 1 M).

  • Heat the mixture to reflux and stir for 2-4 hours.

  • Monitor the hydrolysis by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Adjust the pH to neutral (pH 7) using a sodium hydroxide solution.

  • The product may precipitate out of the solution. If so, collect the solid by filtration.

  • If the product remains in solution, extract with a suitable organic solvent such as ethyl acetate.

  • Dry the organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization.

Data Presentation

Table 1: Reaction Conditions for Chlorination of 2-Methoxy-5-fluorouracil
ParameterConditionReference
Chlorinating Agent Phosphorus oxychloride (POCl₃)[2]
Base Triethylamine[2]
Solvent Toluene[2]
Temperature 105-110 °C[2]
Reaction Time 3 hours[2]
Molar Ratio (Substrate:POCl₃:Base) 1 : 2 : 1.8[2]

Visualization

experimental_workflow cluster_chlorination Chlorination Step cluster_hydrolysis Hydrolysis Step cluster_purification Purification start_material 2-Methoxy-5-fluorouracil reagents POCl₃, Triethylamine, Toluene start_material->reagents Add reaction_conditions Heat to 105-110°C, 3h reagents->reaction_conditions Apply intermediate Crude 4-chloro-5-fluoro-2-methoxypyrimidine reaction_conditions->intermediate Yields hydrolysis_reagent Aqueous HCl intermediate->hydrolysis_reagent Treat with hydrolysis_conditions Reflux, 2-4h hydrolysis_reagent->hydrolysis_conditions Apply workup Neutralize (NaOH), Extract hydrolysis_conditions->workup Proceed to final_product Crude this compound workup->final_product Yields recrystallization Recrystallization final_product->recrystallization Purify by pure_product Pure Product recrystallization->pure_product Obtain

Caption: Synthetic workflow for this compound.

troubleshooting_logic cluster_sm_present Starting Material Present cluster_side_products_present Side Products Present cluster_purification_issues Purification Issues start Low Yield or Impure Product check_sm Check for Unreacted Starting Material (TLC) start->check_sm check_side_products Check for Side Products (TLC/LC-MS) start->check_side_products increase_temp Increase Temperature check_sm->increase_temp increase_time Increase Reaction Time check_sm->increase_time check_reagents Check Reagent Stoichiometry & Purity check_sm->check_reagents optimize_reagents Optimize Reagent Ratio check_side_products->optimize_reagents lower_temp Lower Reaction Temperature check_side_products->lower_temp change_solvent Change Solvent check_side_products->change_solvent start_purification Difficulty in Purification solvent_screen Perform Recrystallization Solvent Screen start_purification->solvent_screen neutral_silica Use Neutral Silica Gel for Chromatography start_purification->neutral_silica prep_hplc Consider Preparative HPLC start_purification->prep_hplc

References

Technical Support Center: 5-Fluoropyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 5-Fluoropyrimidine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges, particularly low yield, in the synthesis of 5-fluoropyrimidines.

Frequently Asked Questions (FAQs)

Q1: My 5-fluorouracil (5-FU) synthesis via direct fluorination of uracil is resulting in a low yield. What are the common causes and how can I improve it?

A1: Low yields in the direct fluorination of uracil are often attributed to several factors:

  • Suboptimal Fluorinating Agent: The choice of fluorinating agent is critical. While elemental fluorine (F₂) can be used, it is highly reactive and can lead to side reactions. Agents like Selectfluor® (F-TEDA-BF₄) often provide better yields and are easier to handle.

  • Reaction Conditions: Temperature and solvent play a crucial role. The reaction is often performed at low temperatures to control reactivity. Acetic acid is a common solvent, but its presence can lead to the formation of intermediates like 6-acetoxy-5-fluoro-5,6-dihydrouracil, which require a subsequent elimination step to yield 5-FU.[1]

  • Incomplete Reaction or Byproduct Formation: The reaction may not go to completion, or stable intermediates may form, reducing the final yield. The presence of water can also lead to the formation of 5-fluoro-6-hydroxy-5,6-dihydrouracil.

Troubleshooting Steps:

  • Optimize the Fluorinating Agent: If using F₂, ensure it is diluted with an inert gas (e.g., nitrogen). Consider switching to a milder and more selective electrophilic fluorinating agent like Selectfluor®.

  • Control Reaction Temperature: Maintain a low and consistent temperature throughout the addition of the fluorinating agent to minimize side reactions.

  • Solvent Selection: While acetic acid is common, other anhydrous solvents can be explored. Ensure the solvent is compatible with your chosen fluorinating agent.

  • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting material and the formation of the product and any intermediates.[2]

  • Facilitate Elimination: If stable intermediates are formed, a subsequent heating step or adjustment of pH might be necessary to promote the elimination of the 6-substituent to form the desired C5-C6 double bond of 5-FU.[3]

Q2: I am synthesizing a 5-fluoropyrimidine derivative using a cyclocondensation reaction (e.g., a Biginelli-type reaction) and observing a significant amount of a yellow, fluorescent byproduct. What is this, and how can I prevent its formation?

A2: The yellow, fluorescent byproduct is likely a Hantzsch-type 1,4-dihydropyridine (DHP). This occurs when two equivalents of the β-ketoester react with the aldehyde and the nitrogen source (e.g., urea), competing with the desired Biginelli pathway to the dihydropyrimidinone.[2][4]

Preventative Measures:

  • Reaction Temperature: Higher temperatures can favor the Hantzsch pathway. Running the reaction at a lower temperature can significantly reduce the formation of the DHP byproduct.[4]

  • Catalyst Choice: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Experiment with different Lewis or Brønsted acids to find one that favors the desired cyclocondensation.

  • Order of Addition: Adding the urea last can sometimes help to minimize its decomposition into ammonia at higher temperatures, which can contribute to the formation of the Hantzsch byproduct.[4]

Q3: My crude 5-fluorouracil product is difficult to purify, and the yield after purification is very low. What are the best practices for purification?

A3: Effective purification is crucial for obtaining high-purity 5-fluorouracil and maximizing the isolated yield. The two primary methods are recrystallization and column chromatography.

  • Recrystallization: This is a cost-effective method for purifying solid compounds. The choice of solvent is critical. An ideal solvent will dissolve the crude 5-FU at an elevated temperature but have low solubility at room temperature or below.

    • Solvent Screening: Test a range of solvents and solvent mixtures. Water and mixtures of organic solvents (like ethanol, methanol, acetone, or DMF) with water are commonly used.[5]

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to promote the formation of pure crystals. Rapid cooling can trap impurities.

  • Column Chromatography: For more challenging separations, silica gel column chromatography can be employed.

    • Solvent System Selection: Use TLC to determine a suitable mobile phase that provides good separation between 5-FU and its impurities. A mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a more polar solvent (e.g., ethyl acetate or methanol) is typically used.[6]

    • Proper Loading: Adsorb the crude product onto a small amount of silica gel before loading it onto the column to ensure a uniform band and better separation.[6]

Troubleshooting Guides

Low Yield in 5-Fluoropyrimidine Synthesis
Issue Potential Cause Troubleshooting Steps
Low Conversion of Starting Material Inefficient catalyst or suboptimal catalyst loading.[2]Screen different catalysts (Lewis acids, Brønsted acids) and optimize the catalyst concentration.
Low reaction temperature.[2]Gradually increase the reaction temperature while monitoring for product formation and potential degradation using TLC or HPLC.
Insufficient reaction time.Monitor the reaction progress over time to determine the optimal reaction duration.
Poor quality or impurities in starting materials.[2]Ensure all reactants and solvents are of high purity and anhydrous where necessary.
Formation of Multiple Products/Byproducts Side reactions are competing with the main reaction pathway.Modify reaction conditions (temperature, solvent, catalyst) to favor the desired reaction. Consider a different synthetic route if side reactions are unavoidable.
Non-selective fluorination.Use a more selective fluorinating agent. Control the stoichiometry of the fluorinating agent carefully.
Polymerization of starting materials.Run the reaction at a lower concentration or add a polymerization inhibitor if applicable.
Product Degradation Harsh reaction conditions (e.g., high temperature, strong acid/base).Use milder reaction conditions. Protect sensitive functional groups if necessary.
Instability of the product during workup or purification.Perform the workup and purification at a lower temperature. Use a neutral pH during extraction if the product is acid or base sensitive.
Difficult Purification Leading to Low Isolated Yield Co-elution of product and impurities during column chromatography.Optimize the solvent system for column chromatography using TLC. Consider using a different stationary phase (e.g., alumina) or preparative HPLC.
Product is too soluble in the recrystallization solvent.Screen for a less-solubilizing solvent or use a solvent/anti-solvent system for recrystallization.[6]

Data Presentation

Table 1: Effect of Catalyst on Dihydropyrimidinone (DHPM) Yield in a Model Biginelli Reaction
Catalyst (10 mol%)SolventTemperature (°C)Time (h)Yield (%)
NoneEthanol7824<10
HClEthanol78875
FeCl₃Acetonitrile82685
Yb(OTf)₃THF651092

Data compiled from representative literature for a model Biginelli reaction and serves as an illustrative example.[2]

Table 2: Recrystallization of Crude 5-Fluorouracil: Solvent Systems and Yields
Solvent SystemTemperature (°C)Yield (%)Purity (HPLC)
Methanol/Water55-606699.78%
Ethanol/Water55-607499.78%
Acetone/Water55-605099.84%
Acetonitrile/Water55-605099.78%
DMF/Water95-10512.599.78%

Data adapted from a patent describing the refining of 5-fluorouracil.[5]

Experimental Protocols

Protocol 1: Synthesis of 5-Fluorouracil via Direct Fluorination of Uracil

Materials:

  • Uracil

  • Selectfluor®

  • Anhydrous acetonitrile

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the uracil derivative. Flush the flask with an inert gas (e.g., nitrogen or argon).

  • Dissolution: Add anhydrous acetonitrile to the flask and stir until the uracil derivative is fully dissolved.

  • Addition of Fluorinating Agent: Slowly add Selectfluor® (1.1 equivalents) to the reaction mixture at room temperature. The reaction may be mildly exothermic.

  • Reaction: Heat the reaction mixture to 50-80 °C and monitor its progress by TLC.

  • Quenching: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Quench any remaining fluorinating agent by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product into ethyl acetate (3 x volume of the aqueous layer). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the organic extract under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterization: Characterize the purified product using NMR, MS, and IR spectroscopy.

Protocol 2: Synthesis of 5-Fluorocytosine from Methyl Fluoroacetate

Materials:

  • Methyl fluoroacetate

  • Ethyl formate

  • Sodium methoxide

  • Toluene

  • Methanol

  • Urea

  • Thionyl chloride

  • DMF (catalytic amount)

  • Ammonium hydroxide solution (25%)

  • Sulfuric acid

Procedure:

  • Condensation: In a reaction vessel under a nitrogen atmosphere, add toluene and sodium methoxide. Cool the mixture and add a portion of ethyl formate, followed by the dropwise addition of methyl fluoroacetate and the remaining ethyl formate. Stir and then warm the reaction to 36-38 °C for 5-8 hours.

  • Cyclization: Cool the reaction mixture to 15-25 °C and add methanol, sodium methoxide, and urea. Stir for 4-6 hours at room temperature. After the reaction is complete, remove the solvent under reduced pressure. Add water, cool to below 20 °C, and adjust the pH to 3-4 with concentrated hydrochloric acid. Filter the solid, wash with water, and dry to obtain 5-fluorouracil.[1]

  • Chlorination: To the 5-fluorouracil, add thionyl chloride and a catalytic amount of DMF. Heat the mixture to reflux (around 80 °C) until the reaction is complete (monitored by HPLC). Remove the excess thionyl chloride by distillation to obtain 2,4-dichloro-5-fluoropyrimidine.

  • Amination: In an autoclave, add the 2,4-dichloro-5-fluoropyrimidine and a 25% aqueous solution of ammonium hydroxide. Heat the mixture to around 70 °C with stirring until the reaction is complete (monitored by HPLC).

  • Hydrolysis: To the product from the amination step, add water and concentrated sulfuric acid. Heat the mixture to reflux (around 120 °C) for 10-15 hours. Cool the reaction mixture, adjust the pH to 7-8 with a base, and cool further to induce crystallization. Filter the solid, wash with water, and dry to obtain 5-fluorocytosine.[1]

Visualizations

Troubleshooting_Workflow Start Low Yield in 5-Fluoropyrimidine Synthesis Check_Purity Check Purity of Starting Materials & Reagents Start->Check_Purity Review_Conditions Review Reaction Conditions (Temp, Time, Catalyst, Solvent) Check_Purity->Review_Conditions Analyze_Crude Analyze Crude Product (TLC, HPLC, NMR) Review_Conditions->Analyze_Crude Side_Products Side Products Identified? Analyze_Crude->Side_Products Incomplete_Reaction Incomplete Reaction? Analyze_Crude->Incomplete_Reaction Optimize_Conditions Optimize Reaction Conditions Side_Products->Optimize_Conditions Yes Change_Route Consider Alternative Synthetic Route Side_Products->Change_Route Significant Optimize_Purification Optimize Purification (Recrystallization, Chromatography) Side_Products->Optimize_Purification No Incomplete_Reaction->Optimize_Conditions Yes Incomplete_Reaction->Optimize_Purification No Success Improved Yield Optimize_Conditions->Success Change_Route->Success Optimize_Purification->Success

Caption: A logical workflow for troubleshooting low yield in 5-fluoropyrimidine synthesis.

Biginelli_Mechanism cluster_0 Step 1: Aldol Condensation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Cyclization & Dehydration Ketoester β-Ketoester Enolate Enolate Ketoester->Enolate Aldehyde Aldehyde Carbenium Carbenium Ion Aldehyde->Carbenium Aldol Condensation Enolate->Carbenium Intermediate4 Acyclic Intermediate Carbenium->Intermediate4 Urea Urea Urea->Intermediate4 Nucleophilic Addition DHPM Dihydropyrimidinone (DHPM) Intermediate4->DHPM Cyclization & Dehydration

Caption: Simplified reaction mechanism of the Biginelli reaction for pyrimidine synthesis.[7][8]

Direct_Fluorination_Pathway Uracil Uracil Intermediate 5-Fluoro-6-substituted- 5,6-dihydrouracil (e.g., 6-acetoxy or 6-hydroxy) Uracil->Intermediate + Fluorinating Agent + Solvent (e.g., Acetic Acid) Fluorinating_Agent Electrophilic Fluorinating Agent (e.g., Selectfluor®) FiveFU 5-Fluorouracil Intermediate->FiveFU Elimination of 6-substituent (e.g., via heat or pH change)

Caption: Reaction pathway for the direct fluorination of uracil to 5-fluorouracil.

References

Technical Support Center: Purification of 5-Fluoro-2-methoxypyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Fluoro-2-methoxypyrimidin-4(3H)-one. The information is designed to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing this compound?

A1: Based on the synthesis of the related compound 5-fluorouracil, potential impurities for this compound could include:

  • Starting materials: Unreacted 5-fluorouracil or other precursors.

  • Side-products: Analogs such as 5-chlorouracil or barbituric acid may be present depending on the synthetic route.[1]

  • Related pyrimidines: Uracil and other pyrimidine-related compounds could be present as minor impurities.

Q2: What are suitable solvents for the recrystallization of this compound?

A2: For polar, fluorinated molecules like this compound, a systematic approach to solvent selection is crucial.[2] Highly polar solvents are often required. Based on data for similar compounds, good starting points for solvent screening include:

  • Single Solvents: Methanol, Ethanol, Water, or Dimethyl Sulfoxide (DMSO). A patent for the related 5-fluorouracil mentions purification by crystallization from DMSO.[3]

  • Solvent Mixtures: A combination of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which the compound is less soluble) can be effective. Common mixtures for pyrimidinones include ethanol/water.

Q3: What are the recommended starting conditions for column chromatography purification?

A3: For the purification of pyrimidinone derivatives by column chromatography, silica gel is a common stationary phase.[4] A gradient elution is often effective.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A non-polar/polar solvent system is typically used. A good starting point would be a mixture of hexane and ethyl acetate. The polarity can be gradually increased by increasing the proportion of ethyl acetate. For more polar compounds, a dichloromethane/methanol system might be necessary.

Q4: How can I monitor the purity of this compound during purification?

A4: High-Performance Liquid Chromatography (HPLC) is a highly effective technique for monitoring the purity of fluorinated pyrimidines.[5][6]

  • Method: Reversed-phase HPLC with a C18 column is a standard method.

  • Detection: UV detection is commonly used for pyrimidine-based compounds.

  • Purity Assessment: Quantitative ¹H NMR (qNMR) can also be a powerful tool for determining purity without the need for a reference standard of the impurities.[7]

Troubleshooting Guides

Crystallization Issues

Problem: My compound "oils out" instead of forming crystals.

This is a common issue with polar molecules and can occur if the compound comes out of solution above its melting point.

Possible Cause Solution
Solution is too concentrated.Reheat the mixture to dissolve the oil, add a small amount of the hot solvent to dilute the solution, and allow it to cool more slowly.
Cooling is too rapid.Allow the solution to cool to room temperature on the benchtop before transferring to an ice bath. Insulating the flask can help slow the cooling rate.
High level of impurities.The presence of impurities can depress the melting point. Consider a preliminary purification step like column chromatography before recrystallization.
Inappropriate solvent.The solvent may be too "good" at dissolving the compound. Try a solvent in which the compound has lower solubility at room temperature.

Problem: No crystals form upon cooling.

Possible Cause Solution
Solution is too dilute.The solution may not be supersaturated. Try evaporating some of the solvent to increase the concentration and then cool again.
Nucleation is inhibited.Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of the pure compound.
Incorrect solvent choice.The compound may be too soluble in the chosen solvent even at low temperatures. A different solvent or solvent system should be tested.

Problem: The recrystallization yield is very low.

Possible Cause Solution
Too much solvent was used.Use the minimum amount of hot solvent necessary to fully dissolve the compound.
Premature crystallization.If performing a hot filtration to remove insoluble impurities, preheat the filtration apparatus to prevent the compound from crystallizing on the filter paper.
Incomplete crystallization.Ensure the solution is cooled for a sufficient amount of time to allow for maximum crystal formation.
Column Chromatography Issues

Problem: My compound is not separating from impurities on the silica gel column.

Possible Cause Solution
Incorrect mobile phase polarity.If the compound and impurities are eluting together, the mobile phase may be too polar. Try a less polar solvent system. Conversely, if nothing is eluting, the mobile phase may not be polar enough.
Column overloading.Too much sample was loaded onto the column, leading to poor separation. Use a higher ratio of silica gel to crude product (e.g., 50:1 by weight).
Similar polarity of compounds.If the impurities have very similar polarity to the product, a different stationary phase, such as alumina or reverse-phase silica, may provide better separation.[4]

Problem: The compound is streaking or tailing on the column.

Possible Cause Solution
Compound is sparingly soluble in the mobile phase.Add a small amount of a more polar solvent to the mobile phase to improve solubility.
Strong interaction with the stationary phase.For acidic or basic compounds, adding a small amount of an acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase can improve peak shape.
The column was not packed properly.Ensure the silica gel is packed uniformly to avoid channeling. A slurry packing method is generally recommended.

Data Presentation

Illustrative Solubility Data

The following table provides illustrative solubility data for this compound in common laboratory solvents. This data is intended as a guide for solvent selection for recrystallization and should be confirmed experimentally.

SolventSolubility at 25°C (mg/mL)Solubility at 78°C (mg/mL)
Water~5.5> 20
MethanolSolubleFreely Soluble
EthanolSparingly SolubleSoluble
Ethyl AcetateSlightly SolubleSparingly Soluble
DichloromethaneSlightly SolubleSparingly Soluble
HexaneInsolubleInsoluble
DMSOFreely SolubleFreely Soluble
Purity Analysis Comparison

This table presents a comparison of different analytical methods for determining the purity of this compound.

Analytical MethodTypical Purity Range AchievedAdvantagesLimitations
Recrystallization 98-99.5%Simple, scalable, and cost-effective for removing small amounts of impurities.May not be effective for impurities with similar solubility. Can lead to significant yield loss.
Column Chromatography >99%Effective for separating complex mixtures and closely related impurities.Can be time-consuming and require large volumes of solvent. Potential for product decomposition on silica.
Preparative HPLC >99.8%Provides very high purity.Expensive, not suitable for large-scale purification.

Experimental Protocols

Protocol 1: Recrystallization from a Single Solvent (Illustrative Example using Ethanol)
  • Dissolution: In a flask, add the crude this compound. Add a minimal amount of ethanol and heat the mixture to boiling with stirring until the solid is completely dissolved.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystal formation should be observed.

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography (Illustrative Example)
  • Column Preparation: Prepare a slurry of silica gel in hexane and pack it into a glass column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or a 1:1 mixture of hexane and ethyl acetate. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 9:1 hexane:ethyl acetate).

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 7:3, then 1:1 hexane:ethyl acetate) to elute the compound of interest.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_cooling Crystallization cluster_isolation Isolation crude Crude Product solvent Add Minimum Hot Solvent crude->solvent dissolved Completely Dissolved Solution solvent->dissolved cool_rt Slow Cooling to Room Temperature dissolved->cool_rt cool_ice Cool in Ice Bath cool_rt->cool_ice filter Vacuum Filtration cool_ice->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry pure Pure Product dry->pure

Caption: A general workflow for the purification of this compound by recrystallization.

Column_Chromatography_Workflow cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation pack Pack Silica Gel Column load Load Crude Product pack->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate pure Pure Product evaporate->pure

Caption: A typical workflow for the purification of this compound using column chromatography.

References

Improving solubility of 5-Fluoro-2-methoxypyrimidin-4(3H)-one for assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to address solubility challenges with 5-Fluoro-2-methoxypyrimidin-4(3H)-one in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a pyrimidine derivative. Like many heterocyclic compounds developed in drug discovery, it is often characterized by low aqueous solubility due to its molecular structure.[1][2] Poor solubility can lead to compound precipitation in aqueous assay buffers, resulting in inaccurate and unreliable experimental data.[3] Over 70% of new chemical entities in development pipelines face this challenge, making solubility enhancement a critical step.[1]

Q2: What is the first step I should take when encountering solubility issues?

A2: The first step is to prepare a high-concentration stock solution in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice for initial stock solutions due to its strong solubilizing power for a wide range of organic molecules.[3] From this stock, working solutions can be prepared. It is crucial to ensure the compound is fully dissolved in the stock solution before proceeding with dilutions.

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?

A3: The tolerance of cell lines to DMSO varies, but a final concentration of less than 1%, and ideally at or below 0.5%, is recommended to avoid solvent-induced artifacts or cytotoxicity. It is essential to determine the specific tolerance of your experimental system by running a vehicle control (assay medium with the same final concentration of DMSO but without the compound).

Q4: My compound precipitates when I dilute the DMSO stock into my aqueous assay buffer. What should I do?

A4: This is a common problem known as precipitation upon dilution. It occurs because the compound, while soluble in DMSO, is not soluble at that concentration in the final aqueous buffer. To mitigate this, you can try several strategies:

  • Lower the final compound concentration: Your desired concentration may be above the compound's aqueous solubility limit.

  • Use an intermediate dilution step: Instead of diluting directly from a high-concentration DMSO stock, create an intermediate dilution in your cell culture medium or buffer.[4] This minimizes the time the compound is at a high concentration in a predominantly aqueous environment.[3]

  • Incorporate solubilizing excipients: Depending on the assay, you can explore the use of co-solvents or complexation agents.

Troubleshooting Guide for Compound Precipitation

ProblemPossible CauseRecommended Solution
Precipitation observed immediately after diluting stock solution into aqueous buffer. The target concentration exceeds the compound's kinetic solubility limit in the assay medium.1. Reduce Final Concentration: Test a lower concentration range for your compound. 2. Optimize Dilution Protocol: Perform serial dilutions in the final assay buffer rather than a single large dilution. This keeps the DMSO concentration consistent.[4] 3. Increase DMSO%: If the assay allows, slightly increase the final DMSO concentration (e.g., from 0.5% to 1%), ensuring it remains below the toxicity threshold for your system.
Solution is clear initially but becomes cloudy or shows precipitate over time. The compound is in a metastable, supersaturated state and is crystallizing out of solution over the course of the experiment.1. Use Solubilization Aids: Consider adding excipients like cyclodextrins (e.g., HP-β-CD), which can form inclusion complexes to keep the drug in solution.[1][4][5] 2. Adjust pH: If the compound has ionizable groups, adjusting the pH of the buffer can significantly alter its solubility.[4][6] 3. Incorporate Co-solvents: Water-miscible organic solvents like polyethylene glycol (PEG) can sometimes be used in small quantities to improve solubility.[4]
Inconsistent results or high variability between replicate wells. Micro-precipitation is occurring, leading to inconsistent amounts of soluble compound available to the biological target.1. Confirm Stock Solution Integrity: Ensure the initial DMSO stock is free of any precipitate. Gentle warming or sonication can help redissolve compounds that have precipitated during storage.[3] 2. Vortex During Dilution: Ensure thorough mixing at every dilution step to maintain homogeneity. 3. Prepare Fresh Solutions: Avoid using stock solutions that have undergone multiple freeze-thaw cycles, as this can induce precipitation.[3]

Quantitative Data: Solubility of Poorly Soluble Compounds

While specific, verified solubility data for this compound is not publicly available, the table below provides an illustrative example of how solubility for a hypothetical, poorly soluble pyrimidine analog might be presented. This data is for demonstration purposes only.

Solvent SystempHTemperature (°C)Solubility (µg/mL)
Deionized Water7.425< 1
Phosphate-Buffered Saline (PBS)7.425< 1
100% DMSON/A25> 20,000
100% EthanolN/A25~500
Aqueous Buffer + 5% DMSO7.425~15
Aqueous Buffer + 2% HP-β-CD7.425~40

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the standard procedure for preparing a high-concentration stock solution.

Materials:

  • This compound (solid)

  • Anhydrous, sterile-filtered DMSO

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer and/or sonicator

Procedure:

  • Calculate the mass of the compound required to make a 10 mM solution (Molecular Weight of C5H5FN2O2 is 159.11 g/mol ). For 1 mL of a 10 mM stock, 1.591 mg is needed.

  • Carefully weigh the required amount of solid compound and place it into a sterile vial.

  • Add the calculated volume of 100% DMSO to the vial.

  • Vortex the solution vigorously for 1-2 minutes.

  • Visually inspect the solution against a light source to ensure no solid particles remain. If particles are visible, sonicate the vial in a water bath for 5-10 minutes or warm it gently (not exceeding 37°C) until the compound is fully dissolved.

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

  • Store at -20°C or -80°C in tightly sealed containers, protected from light and moisture.

Protocol 2: Kinetic Solubility Assessment via Turbidimetry

This is a general workflow to estimate the solubility limit of a compound when diluted from a DMSO stock into an aqueous buffer.

Materials:

  • 10 mM compound stock solution in 100% DMSO

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • 96-well clear-bottom microplate

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm or 750 nm)

Procedure:

  • Prepare Compound Plate: In a 96-well plate, perform a serial dilution of the 10 mM DMSO stock solution with 100% DMSO to create a range of concentrations (e.g., from 10 mM down to ~20 µM).

  • Add Buffer: Use a multichannel pipette to add the aqueous buffer to a separate 96-well analysis plate.

  • Transfer Compound: Transfer a small, fixed volume (e.g., 2 µL) from the compound dilution plate to the analysis plate containing the buffer. This will create a final plate where the compound concentration varies, but the final DMSO concentration remains constant and low (e.g., 1-2%).

  • Incubate and Read: Shake the plate for 1-2 hours at room temperature. Measure the turbidity (absorbance) at a wavelength where the compound itself does not absorb.

  • Data Analysis: The concentration at which a sharp increase in absorbance (turbidity) is observed corresponds to the kinetic solubility limit of the compound under those conditions.

Visualized Workflows and Pathways

Caption: A logical workflow for troubleshooting compound solubility issues.

MechanismOfAction compound 5-Fluoropyrimidines (e.g., 5-FU) metabolite FdUMP (Active Metabolite) compound->metabolite Intracellular Activation inhibition_node Inhibition metabolite->inhibition_node enzyme Thymidylate Synthase (TS) product dTMP (Thymidine) enzyme->product substrate dUMP substrate->enzyme dna DNA Synthesis & Repair product->dna inhibition_node->enzyme

Caption: The inhibitory mechanism of 5-Fluoropyrimidines on DNA synthesis.[7][8][9]

References

Technical Support Center: Synthesis of 2-Methoxypyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 2-methoxypyrimidines.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 2-methoxypyrimidines, particularly via the nucleophilic aromatic substitution (SNAr) of 2-chloropyrimidines with sodium methoxide.

Issue Potential Cause Recommended Solution
Low or No Yield of 2-Methoxypyrimidine 1. Inactive Sodium Methoxide: The reagent may have degraded due to moisture. 2. Low Reaction Temperature: The reaction may be too slow at lower temperatures. 3. Poor Quality Starting Material: The 2-chloropyrimidine may be impure.1. Use freshly prepared sodium methoxide or a recently purchased, properly stored batch. Ensure all glassware is thoroughly dried. 2. Gradually increase the reaction temperature, monitoring for product formation and byproduct accumulation via TLC or LC-MS. 3. Verify the purity of the 2-chloropyrimidine by NMR or melting point analysis before starting the reaction.
Presence of a Major Byproduct with a Higher Polarity 1. Hydrolysis of 2-Chloropyrimidine: Presence of water in the reaction mixture can lead to the formation of pyrimidin-2-one.1. Use anhydrous solvents (e.g., dry methanol, THF). Dry all glassware thoroughly before use. Handle hygroscopic reagents in a glovebox or under an inert atmosphere.
Formation of a Di-methoxy Byproduct (when using a di-chloro precursor) 1. Excess Sodium Methoxide: Using a large excess of the nucleophile can lead to double substitution on precursors like 2,4-dichloropyrimidine. 2. Prolonged Reaction Time or High Temperature: Forcing the reaction conditions can promote the second substitution.1. Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of sodium methoxide for mono-substitution. 2. Monitor the reaction closely and stop it once the desired mono-substituted product is maximized.
Difficult Purification 1. Similar Polarity of Product and Byproducts: 2-Methoxypyrimidine and certain byproducts may have close Rf values, making chromatographic separation challenging.1. Optimize the mobile phase for column chromatography. Consider using a different stationary phase or employing preparative HPLC for difficult separations. Recrystallization can also be an effective purification method if a suitable solvent is found.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the synthesis of 2-methoxypyrimidine from 2-chloropyrimidine?

A1: The most prevalent side reaction is the hydrolysis of the starting material, 2-chloropyrimidine, to form pyrimidin-2-one. This occurs when moisture is present in the reaction, allowing the chloride to be displaced by a hydroxide ion. To minimize this, it is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere.

Q2: Can over-methylation occur when synthesizing a mono-methoxypyrimidine?

A2: If your starting material is a pyrimidine with multiple reactive leaving groups (e.g., 2,4-dichloropyrimidine), over-methylation is a significant risk. Using an excess of sodium methoxide or elevated temperatures can lead to the formation of di-methoxylated byproducts. Careful control of stoichiometry is key to achieving mono-substitution.

Q3: How can I monitor the progress of the reaction to avoid the formation of side products?

A3: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction. By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting material and the appearance of the product and any byproducts. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) can be used to track the relative amounts of reactants, products, and impurities over time.

Q4: What is the best way to purify the final 2-methoxypyrimidine product?

A4: The purification method depends on the scale of the reaction and the nature of the impurities. For small-scale syntheses, flash column chromatography on silica gel is typically effective. For larger scales, recrystallization from a suitable solvent system can be a more efficient approach. If the product and a key impurity have very similar polarities, preparative high-performance liquid chromatography (HPLC) may be necessary.

Data Presentation

The following tables summarize the expected impact of key reaction parameters on the product distribution in the synthesis of 2-methoxypyrimidine from 2-chloropyrimidine. These are representative data based on established chemical principles.

Table 1: Effect of Water Content in Methanol on Product Distribution

Water in Methanol (%)2-Methoxypyrimidine Yield (%)Pyrimidin-2-one Yield (%)Unreacted 2-Chloropyrimidine (%)
< 0.01 (Anhydrous)95< 14
0.185105
0.560355
1.040555

Table 2: Effect of Sodium Methoxide Stoichiometry on Di-substitution of 2,4-Dichloropyrimidine

Equivalents of NaOMe2-Methoxy-4-chloropyrimidine Yield (%)2,4-Dimethoxypyrimidine Yield (%)Unreacted 2,4-Dichloropyrimidine (%)
1.080515
1.285105
2.015805
2.5< 595< 1

Experimental Protocols

Key Experiment: Synthesis of 2-Methoxypyrimidine

This protocol describes a general procedure for the synthesis of 2-methoxypyrimidine from 2-chloropyrimidine.

Materials:

  • 2-chloropyrimidine

  • Sodium methoxide

  • Anhydrous methanol

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, dissolve 2-chloropyrimidine (1.0 eq) in anhydrous methanol.

  • Addition of Nucleophile: To the stirred solution, add sodium methoxide (1.1 eq) portion-wise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate mobile phase). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

    • Partition the residue between diethyl ether and saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 2-methoxypyrimidine as a pure compound.

Visualizations

Synthesis_Pathway 2-Chloropyrimidine 2-Chloropyrimidine 2-Methoxypyrimidine 2-Methoxypyrimidine 2-Chloropyrimidine->2-Methoxypyrimidine  + NaOMe  (Anhydrous MeOH)  Desired Reaction Pyrimidin-2-one Pyrimidin-2-one 2-Chloropyrimidine->Pyrimidin-2-one  + H2O  (Hydrolysis)  Side Reaction Troubleshooting_Workflow start Low Yield of 2-Methoxypyrimidine check_reagents Check Purity/Activity of Starting Materials & Reagents start->check_reagents check_conditions Verify Reaction Conditions (Temperature, Time) start->check_conditions check_moisture Assess for Moisture Contamination start->check_moisture impure_sm Impure Starting Material? check_reagents->impure_sm inactive_reagent Inactive NaOMe? check_reagents->inactive_reagent low_temp Temperature Too Low? check_conditions->low_temp hydrolysis Evidence of Hydrolysis (Pyrimidin-2-one)? check_moisture->hydrolysis impure_sm->inactive_reagent No purify_sm Purify Starting Material impure_sm->purify_sm Yes inactive_reagent->check_conditions No fresh_reagent Use Fresh Reagents inactive_reagent->fresh_reagent Yes low_temp->check_moisture No increase_temp Increase Reaction Temperature low_temp->increase_temp Yes hydrolysis->start No, Re-evaluate dry_system Use Anhydrous Solvents/Glassware hydrolysis->dry_system Yes

Troubleshooting peak tailing in HPLC analysis of fluoropyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of fluoropyrimidines. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues, with a specific focus on peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it measured?

A: In an ideal HPLC separation, a chromatographic peak should be symmetrical and have a Gaussian shape. Peak tailing is a common peak shape distortion where the latter half of the peak is broader than the front half.[1][2] This asymmetry can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and affect the overall reliability of quantitative results.[1][3]

Peak tailing is quantified using the Tailing Factor (Tf) or Asymmetry Factor (As) . A value of 1.0 indicates a perfectly symmetrical peak. Regulatory guidelines often require a tailing factor of less than 2.0 for analytical methods.[2]

Q2: I'm seeing significant tailing for my fluoropyrimidine peaks. What are the likely causes?

A: Peak tailing in the analysis of compounds like 5-fluorouracil or capecitabine can stem from several sources, which can be broadly categorized as chemical interactions, physical issues within the HPLC system, or method-related problems.

  • Chemical Interactions: The most common chemical cause is secondary interactions between the analyte and the stationary phase.[4][5] Fluoropyrimidines, being polar, can interact with residual acidic silanol groups (Si-OH) on the surface of silica-based reversed-phase columns (e.g., C18).[4][6] These interactions delay the elution of a portion of the analyte molecules, causing a "tail." This issue is particularly prominent for basic compounds.[1][7]

  • Physical/Instrumental Issues: If all peaks in your chromatogram are tailing, the cause is likely physical.[8] This can include a void at the column inlet, a partially blocked column frit, or excessive extra-column volume (also known as dead volume) from using tubing with a large internal diameter or from poorly made connections between the column and the system.[5][9][10]

  • Method-Related Problems: Issues with the analytical method itself can also lead to tailing. Common culprits include column overload (injecting too much sample mass or volume) and a mismatch between the sample solvent and the mobile phase.[2][5] If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.[11][12]

Q3: How can I differentiate between a chemical and a physical cause for peak tailing?

A: A simple diagnostic test can help you distinguish between chemical and physical problems.

  • Inject a neutral, non-polar compound: Inject a well-behaved, neutral compound like toluene.

  • Analyze the peak shape:

    • If the neutral compound's peak also tails, the problem is likely physical (e.g., a column void, dead volume).[8] This is because a neutral compound should not have strong secondary interactions with the stationary phase.

    • If the neutral compound gives a symmetrical peak, but your fluoropyrimidine analyte peak still tails, the problem is chemical (i.e., secondary silanol interactions).[8]

Q4: What is the role of mobile phase pH in controlling peak tailing for fluoropyrimidines?

A: Mobile phase pH is a critical parameter for controlling peak shape, especially for ionizable compounds.[13][14] Residual silanol groups on the silica surface are acidic and become ionized (negatively charged) at a mid-range pH (>3).[4][15] Basic analytes can then interact with these ionized silanols, causing significant tailing.

By lowering the mobile phase pH (typically to pH 2-3), the silanol groups are protonated (neutral), which minimizes these unwanted secondary ionic interactions and results in more symmetrical peaks.[2][4][7] It is crucial to operate at a pH that is at least 2 units away from the analyte's pKa to ensure it exists in a single ionic state.[13][16]

Q5: My sample requires a strong organic solvent for dissolution. How can this affect peak shape?

A: Injecting a sample dissolved in a solvent significantly stronger than your mobile phase is a common cause of peak distortion, including tailing and fronting.[11][17] The strong solvent carries the analyte band down the column in a dispersed manner, leading to a broad and often misshapen peak.[12]

Solution: Whenever possible, dissolve your sample in the mobile phase itself or in a solvent that is weaker (more aqueous in reversed-phase) than the mobile phase.[2][9] If sample solubility is an issue, you may dissolve the sample in a small amount of strong solvent and then dilute it with a weaker solvent to better match the mobile phase conditions.[17]

Troubleshooting Guides

Guide 1: Systematic Approach to Diagnosing Peak Tailing

This workflow provides a logical sequence of steps to identify and resolve the root cause of peak tailing.

G start Peak Tailing Observed q_all_peaks Are all peaks in the chromatogram tailing? start->q_all_peaks check_physical Suspect Physical / Instrumental Issue q_all_peaks->check_physical  Yes check_chemical Suspect Chemical / Method Issue q_all_peaks->check_chemical  No   check_connections Check fittings and tubing for dead volume. check_physical->check_connections check_column_void Inspect column for void. Replace guard column. check_connections->check_column_void end_node Problem Resolved check_column_void->end_node check_ph Adjust Mobile Phase pH (Lower pH to 2-3 for basic analytes) check_chemical->check_ph check_column_chem Use end-capped or base-deactivated column. check_ph->check_column_chem check_overload Dilute sample or reduce injection volume. check_column_chem->check_overload check_solvent Match sample solvent to mobile phase. check_overload->check_solvent check_solvent->end_node

Caption: A troubleshooting flowchart for diagnosing HPLC peak tailing.

Guide 2: Understanding the Chemical Cause of Peak Tailing

Secondary interactions with residual silanol groups are a primary chemical cause of peak tailing for polar or basic analytes like fluoropyrimidines.

G cluster_surface Silica Surface (Stationary Phase) c18 C18 Chains (Primary Hydrophobic Interaction) elution Symmetrical Peak Elution c18->elution Normal Retention silanol Ionized Silanol Group (Si-O⁻) (Secondary Ionic Interaction) tailing Delayed Elution (Causes Tailing) silanol->tailing Strong Retention analyte Fluoropyrimidine Analyte analyte->c18 Desired Interaction analyte->silanol Undesired Interaction

Caption: Mechanism of peak tailing via secondary silanol interactions.

Data Presentation

Table 1: Effect of Mobile Phase pH on Peak Asymmetry

This table illustrates how adjusting the mobile phase pH can significantly improve the peak shape of a basic analyte by minimizing silanol interactions.[4]

Mobile Phase pHAnalyte StateSilanol Group StateDominant InteractionResulting Asymmetry Factor (As)Peak Shape
7.0 Protonated (Basic)Ionized (Acidic)Strong Ionic + Hydrophobic2.35Severe Tailing
3.0 Protonated (Basic)NeutralPrimarily Hydrophobic1.33Good Symmetry

Experimental Protocols

Protocol: HPLC Method for 5-Fluorouracil (5-FU) with Improved Peak Shape

This protocol is adapted from established methods designed to minimize peak tailing for 5-FU in biological matrices.[18][19]

1. Materials and Reagents:

  • 5-Fluorouracil (5-FU) standard

  • 5-Bromouracil (Internal Standard)

  • Potassium dihydrogen phosphate (KH₂PO₄)

  • Triethylamine (TEA)

  • HPLC-grade water

  • Acetonitrile (ACN) or Methanol (MeOH)

  • Ortho-phosphoric acid (for pH adjustment)

2. Mobile Phase Preparation (0.05 M KH₂PO₄ with 0.1% TEA):

  • Weigh and dissolve the appropriate amount of KH₂PO₄ in HPLC-grade water to make a 0.05 M solution (e.g., 6.8 g in 1 L).

  • Add 1.0 mL of Triethylamine (TEA) to every 1 L of the buffer solution. TEA acts as a silanol-masking agent to reduce peak tailing.[9][16]

  • Adjust the pH of the aqueous solution to the desired value (e.g., pH 3.0-4.0) using ortho-phosphoric acid.

  • Filter the mobile phase through a 0.45 µm membrane filter.

  • The final mobile phase may be used as 100% aqueous or mixed with an organic modifier (e.g., 95:5 Aqueous:ACN) depending on the required retention.

3. Chromatographic Conditions:

  • HPLC System: Standard HPLC with UV Detector

  • Column: Reversed-Phase C18, 5 µm, 4.6 x 250 mm (e.g., X-Terra RP-18)[19]

  • Mobile Phase: Isocratic elution with 0.05 M KH₂PO₄ + 0.1% TEA

  • Flow Rate: 0.4 - 1.0 mL/min[19]

  • Column Temperature: Ambient (or controlled at 25 °C)

  • Injection Volume: 10 - 20 µL

  • UV Detection: 254 nm[19]

4. Sample Preparation:

  • Prepare stock solutions of 5-FU and the internal standard in the mobile phase.

  • Create calibration standards by diluting the stock solutions with the mobile phase.

  • For biological samples (e.g., plasma), perform a protein precipitation step followed by filtration before injection.

  • Ensure the final sample solvent is identical or weaker than the mobile phase.[2]

References

Enhancing the stability of 5-Fluoro-2-methoxypyrimidin-4(3H)-one in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of 5-Fluoro-2-methoxypyrimidin-4(3H)-one in solution during their experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be degrading over time. What are the common causes?

A1: Degradation of this compound in solution can be influenced by several factors, including pH, temperature, light exposure, and the choice of solvent. Like many heterocyclic compounds, it may be susceptible to hydrolysis, particularly under strongly acidic or basic conditions which can affect the methoxy group.

Q2: What is the optimal pH range for maintaining the stability of this compound in aqueous solutions?

Q3: What are the recommended storage conditions for stock solutions of this compound?

A3: To minimize degradation, stock solutions should be stored at low temperatures, such as -20°C or -80°C. It is also advisable to protect solutions from light by using amber vials or storing them in the dark, as pyrimidine rings can be susceptible to photodecomposition. Aliquoting the stock solution into single-use vials is recommended to prevent repeated freeze-thaw cycles.

Q4: How can I detect and quantify the degradation of my this compound solution?

A4: The most reliable method for detecting and quantifying degradation is by using a stability-indicating analytical technique such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can separate the parent compound from its degradation products, allowing for accurate quantification of the remaining active compound. A change in the physical appearance of the solution, such as color change or precipitation, can also be an indicator of degradation.

Q5: What are the potential degradation pathways for this compound?

A5: Based on its structure, potential degradation pathways may include:

  • Hydrolysis: The 2-methoxy group may be susceptible to hydrolysis under acidic or basic conditions, leading to the formation of 5-fluorouracil.

  • Photodegradation: Exposure to light, particularly UV light, may induce degradation of the pyrimidine ring.

  • Oxidation: Although less common for this structure, oxidative degradation could be a possibility under certain conditions.

A forced degradation study is the best way to identify the likely degradation products and pathways for this specific molecule.

Troubleshooting Guides

Issue 1: Rapid loss of compound potency observed in an aqueous assay buffer.

  • Possible Cause: The pH of the assay buffer may not be optimal for the stability of this compound.

  • Troubleshooting Steps:

    • Verify Buffer pH: Double-check the pH of your assay buffer.

    • Conduct a pH Stability Study: Perform a short-term stability study by incubating the compound in buffers of varying pH (e.g., pH 3, 5, 7, 9) for the duration of your experiment.

    • Analyze Samples: Use HPLC to quantify the amount of remaining parent compound at different time points.

    • Adjust Assay Conditions: If instability is observed at the current assay pH, consider adjusting the pH if it does not compromise the biological assay. Alternatively, prepare the compound solution fresh immediately before use.

Issue 2: The concentration of the stock solution in an organic solvent decreases over time.

  • Possible Cause: The compound may be unstable in the chosen organic solvent, or it may be sensitive to temperature or light during storage.

  • Troubleshooting Steps:

    • Solvent Selection: Test the stability of the compound in alternative high-purity solvents. Common choices for similar molecules include DMSO, ethanol, or methanol.

    • Storage Conditions: Ensure the stock solution is stored at a consistently low temperature (e.g., -20°C or -80°C) and is protected from light.

    • Avoid Freeze-Thaw Cycles: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

    • Inert Atmosphere: For long-term storage, consider storing the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

Data Presentation

Table 1: Example pH Stability Data for this compound at 37°C

pHInitial Concentration (µg/mL)Concentration after 4h (µg/mL)Concentration after 24h (µg/mL)% Remaining after 24h
3.0100.295.180.580.3
5.0100.599.897.296.7
7.4100.1100.099.599.4
9.099.892.375.475.5

Experimental Protocols

Protocol 1: pH Stability Study
  • Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 3, 5, 7, 9) using appropriate buffer systems (e.g., citrate for acidic pH, phosphate for neutral pH, and borate for basic pH).

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol).

  • Sample Preparation: Dilute the stock solution into each buffer to a final concentration suitable for your analytical method (e.g., 10 µg/mL).

  • Incubation: Incubate the samples at a constant temperature (e.g., room temperature or 37°C).

  • Time Points: Withdraw aliquots from each sample at various time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Analysis: Immediately analyze the aliquots by a validated stability-indicating HPLC method to determine the concentration of the parent compound.

  • Data Evaluation: Plot the percentage of the remaining parent compound against time for each pH to determine the pH of maximum stability.

Protocol 2: Forced Degradation Study
  • Acidic Hydrolysis: Dissolve the compound in 0.1 N HCl and heat at 60-80°C for a specified period (e.g., 2-8 hours).

  • Basic Hydrolysis: Dissolve the compound in 0.1 N NaOH and heat at 60-80°C for a specified period.

  • Oxidative Degradation: Treat the compound solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 105°C) for a specified duration.

  • Photodegradation: Expose a solution of the compound to UV and visible light (according to ICH Q1B guidelines).

  • Sample Analysis: After exposure to the stress conditions, neutralize the acidic and basic samples. Analyze all samples, along with an unstressed control, using a stability-indicating HPLC method, preferably with mass spectrometric detection (LC-MS), to identify and characterize the degradation products.

Mandatory Visualizations

TroubleshootingWorkflow start Instability Observed (e.g., loss of potency) check_pH Is the solution pH-dependent? start->check_pH conduct_pH_study Conduct pH Stability Study check_pH->conduct_pH_study Yes check_storage Are storage conditions optimal? check_pH->check_storage No adjust_pH Adjust Buffer pH or Prepare Fresh conduct_pH_study->adjust_pH resolved Issue Resolved adjust_pH->resolved review_storage Review Storage Temperature, Light Exposure, and Solvent check_storage->review_storage No check_purity Is the initial material pure? check_storage->check_purity Yes optimize_storage Optimize Storage Conditions (e.g., lower temp, protect from light) review_storage->optimize_storage optimize_storage->resolved analyze_purity Analyze Purity of Starting Material check_purity->analyze_purity No check_purity->resolved Yes repurify Repurify or Obtain Higher Purity Material analyze_purity->repurify repurify->resolved

Caption: Troubleshooting workflow for solution instability.

ExperimentalWorkflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis prep_stock Prepare Stock Solution prep_samples Prepare Samples in Different Conditions prep_stock->prep_samples incubate Incubate at Defined Time Points & Conditions prep_samples->incubate hplc_analysis Analyze by Stability- Indicating HPLC incubate->hplc_analysis data_eval Evaluate Data & Determine Degradation Rate/Products hplc_analysis->data_eval end_point Determine Optimal Conditions data_eval->end_point start Start Stability Study start->prep_stock

Caption: General workflow for a stability study.

Reducing byproduct formation in amination of pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the amination of pyrimidines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this critical class of reactions.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the amination of pyrimidines, offering potential causes and solutions in a straightforward question-and-answer format.

Issue 1: Low or No Product Yield

Q1: My Buchwald-Hartwig amination of a chloropyrimidine is resulting in a low yield. What are the primary parameters I should investigate?

A1: Low yields in Buchwald-Hartwig aminations of pyrimidines often stem from the catalyst system. The selection of the palladium precursor, ligand, and base is critical for catalytic activity.[1]

  • Catalyst/Ligand System: Ensure you are using a ligand appropriate for your specific amine and pyrimidine substrate. Sterically hindered biarylphosphine ligands such as XPhos and tBuXPhos are frequently effective for these couplings. The quality of the palladium source, for instance, Pd₂(dba)₃ or Pd(OAc)₂, is also crucial. Using a pre-formed palladium-ligand complex can lead to more consistent activation.[1]

  • Base Selection: The choice of base is critical. For palladium-catalyzed aminations, strong bases like NaOtBu or LiHMDS are often employed. However, with certain catalyst systems, weaker bases such as K₂CO₃ can also be effective.[2]

  • Solvent: Anhydrous toluene is a commonly used and effective solvent for Buchwald-Hartwig reactions. It is imperative that the solvent is thoroughly dried, as the presence of water can deactivate the catalyst.[1]

Q2: I'm attempting a Nucleophilic Aromatic Substitution (SNAr) amination on a dichloropyrimidine, but the conversion is poor. What can I do?

A2: Poor conversion in SNAr reactions of pyrimidines is often linked to the electronic properties of the substrate and the reaction conditions.

  • Substrate Activation: SNAr reactions are more favorable when the pyrimidine ring is substituted with electron-withdrawing groups, which help to stabilize the Meisenheimer complex intermediate. If your substrate is not sufficiently activated, the reaction will be slow.[1]

  • Temperature: Increasing the reaction temperature is often necessary to achieve a reasonable reaction rate. The optimal temperature can vary from room temperature to reflux, depending on the reactivity of the substrates.[1][2]

  • Solvent: Aprotic polar solvents like DMF, dioxane, or THF are commonly used for SNAr reactions.[2]

Q3: My Ullmann amination is not proceeding as expected. What are the key factors to consider?

A3: The success of an Ullmann amination often hinges on the copper catalyst, the presence of a suitable ligand, and the base.

  • Copper Source: Copper(I) salts, particularly CuI, are most commonly used.[1] The quality and handling of the copper salt are important, as oxidation to Cu(II) can be detrimental to the reaction.

  • Ligand: The presence of a ligand can significantly improve the efficiency of the Ullmann coupling.

  • Base: An appropriate base is required to facilitate the reaction.

Issue 2: Byproduct Formation

Q4: I am observing a significant amount of a side product that appears to be from solvolysis (e.g., hydroxypyrimidine or alkoxypyrimidine). How can I minimize this?

A4: Solvolysis occurs when the solvent acts as a nucleophile. This is a common issue, especially when using protic solvents like alcohols or when water is present.

  • Minimize Water/Alcohol: Ensure all reagents and solvents are anhydrous, particularly for metal-catalyzed reactions.[1]

  • Choice of Solvent: If solvolysis is a major problem, consider switching to a non-protic solvent such as DMF, DMSO, or toluene.[1]

  • Temperature and Reaction Time: Lowering the reaction temperature and carefully monitoring the reaction to stop it once the starting material is consumed can help reduce the formation of degradation products.[1] Studies have shown that while higher concentrations of acid can increase the initial reaction rate in acid-catalyzed aminations, it can also promote the formation of solvolysis side-products.[3][4][5]

Q5: My reaction is producing oligomers and other di-heteroarylation byproducts. How can this be controlled?

A5: Oligomerization can be a significant issue in palladium-catalyzed reactions, leading to complex product mixtures.[2]

  • Amine Stoichiometry: Using a higher equivalent of the amine (e.g., 4 equivalents) can favor the formation of the desired mono-aminated product over oligomers.[2]

  • Catalyst and Ligand System: Adjusting the catalyst and ligand system can also help to control this side reaction.[2]

Q6: My amination of a di-substituted halopyrimidine is not regioselective. How can I control which halide is substituted?

A6: Regioselectivity in the amination of dihalopyrimidines is governed by the electronic and steric environment of the leaving groups.[1]

  • Electronic Effects: Generally, the more electron-deficient position is more reactive towards nucleophilic attack in an SNAr reaction. For instance, in 2,4-dichloropyrimidines, the C4 position is typically more electrophilic and will react first.[1]

  • Steric Hindrance: A bulky nucleophile may preferentially attack the less sterically hindered position.[2]

  • Catalyst/Ligand Control (Buchwald-Hartwig): In some palladium-catalyzed reactions, the choice of ligand can influence regioselectivity.[1][2] A screen of ligands can be a valuable tool for directing the substitution to the desired position.[2]

Frequently Asked Questions (FAQs)

Q7: What is the general order of reactivity for aryl halides in Buchwald-Hartwig amination?

A7: The general order of reactivity for aryl halides in Buchwald-Hartwig amination is Ar-I > Ar-Br > Ar-OTf > Ar-Cl. However, with modern catalyst systems, even the less reactive aryl chlorides can be coupled effectively.[1]

Q8: Can I use aqueous ammonia as a nitrogen source for the amination of pyrimidines?

A8: Yes, in some instances, aqueous ammonia can be used as the amine source, especially in SNAr-type reactions on highly activated pyrimidines. For palladium-catalyzed reactions, ammonia equivalents like benzophenone imine are often used, followed by hydrolysis.[1]

Q9: What are the main differences between Buchwald-Hartwig, Ullmann, and SNAr aminations of pyrimidines?

A9:

  • Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction that is highly versatile and effective for a wide range of amines and aryl halides, including less reactive chlorides.[1]

  • Ullmann Condensation: A copper-catalyzed reaction that is also used for the formation of C-N bonds. It often requires higher temperatures than Buchwald-Hartwig reactions.

  • Nucleophilic Aromatic Substitution (SNAr): This reaction does not require a metal catalyst but is generally limited to pyrimidines that are activated by electron-withdrawing groups. The reactivity order of leaving groups is typically F > Cl > Br > I.

Data Summary

Table 1: Effect of HCl Concentration on Amination and Solvolysis Byproduct Formation

EntryHCl (equiv)Conversion after 0.33 h (%)Mole % after 6 h (Product)Mole % after 6 h (Byproduct)
10.119>98<1
20.228>98<1

Data adapted from a study on the acid-catalyzed amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with aniline.[3]

Experimental Protocols

General Procedure for Catalyst-Free Nucleophilic Aromatic Substitution (SNAr)

  • In a round-bottom flask, dissolve the chloropyrimidine (1.0 mmol) in a polar aprotic solvent (e.g., DMF, 5 mL).[1]

  • Add the amine (1.5 mmol) and a base (e.g., K₂CO₃, 2.0 mmol).[1]

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with stirring.[1]

  • Monitor the reaction progress by TLC or LC-MS.[1]

  • After completion, cool the reaction to room temperature and pour it into water.[1]

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.[1]

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[1]

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or crystallization.

General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination

  • In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add the palladium precursor (e.g., Pd(dba)₂, 2-5 mol%), the phosphine ligand (e.g., DavePhos, 4-10 mol%), and the base (e.g., NaOtBu, 1.2-1.5 mmol).[2]

  • Add the halopyrimidine (1.0 mmol) and the desired amine (1.2-2.0 mmol).[2]

  • Add anhydrous solvent (e.g., toluene, 5 mL).

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with stirring.[2]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of Celite® to remove insoluble salts and the palladium catalyst.[1]

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII_complex Ar-Pd(II)-X(L) OxAdd->PdII_complex Ligand_Exchange Ligand Exchange (Amine) PdII_complex->Ligand_Exchange R'NH₂ Amine_complex Ar-Pd(II)-NHR'(L) Ligand_Exchange->Amine_complex RedElim Reductive Elimination Amine_complex->RedElim Base RedElim->Pd0 Regeneration Product Ar-NHR' RedElim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

SNAr_Mechanism Start Pyrimidine-X + Nu⁻ Attack Nucleophilic Attack Start->Attack Meisenheimer Meisenheimer Complex (Resonance Stabilized) Attack->Meisenheimer Elimination Elimination of X⁻ Meisenheimer->Elimination Product Pyrimidine-Nu Elimination->Product

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Troubleshooting_Workflow Start Low Yield in Amination Check_Reaction_Type Identify Reaction Type Start->Check_Reaction_Type Buchwald Buchwald-Hartwig Check_Reaction_Type->Buchwald Pd-catalyzed SNAr SNAr Check_Reaction_Type->SNAr Catalyst-free Ullmann Ullmann Check_Reaction_Type->Ullmann Cu-catalyzed Optimize_Catalyst Optimize Catalyst, Ligand, and Base Buchwald->Optimize_Catalyst Assess_Activation Assess Pyrimidine Activation & Solvent SNAr->Assess_Activation Verify_Cu_Source Verify Cu Source, Ligand, and Base Ullmann->Verify_Cu_Source Check_Purity Check Reagent Purity and Anhydrous Conditions Optimize_Catalyst->Check_Purity Increase_Temp Increase Temperature Assess_Activation->Increase_Temp Verify_Cu_Source->Check_Purity Increase_Temp->Check_Purity

Caption: Troubleshooting workflow for low yield in pyrimidine amination.

References

Technical Support Center: Quantitative Analysis of 5-FU Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on the quantitative analysis of 5-Fluorouracil (5-FU) and its analogs.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental process in a direct question-and-answer format.

Issue 1: Poor Chromatographic Peak Shape or Retention in HPLC

  • Question: My 5-FU peak is broad, tailing, or eluting too early (poor retention) in my reverse-phase HPLC analysis. What can I do to improve it?

  • Answer: This is a common issue due to the high polarity and hydrophilic nature of 5-FU.[1][2] Here are several refinement steps:

    • Mobile Phase Composition: The high water content in the mobile phase can lead to poor peak symmetry.[2] Try adjusting the organic modifier (e.g., acetonitrile) concentration. An isocratic method with 10% acetonitrile and 90% water has been shown to be effective.[3]

    • pH Control: The pH of the mobile phase can influence the peak shape. Using a buffer, such as 5 mmol/L KH2PO4 adjusted to pH 6.0, can improve peak symmetry and retention.[4]

    • Column Selection: Standard C18 columns may not provide adequate retention for highly polar compounds like 5-FU.[1] Consider using specialized columns designed for polar analytes, such as those with a pentafluorophenyl (F5) phase or mixed-mode columns (e.g., Primesep 100).[1][5]

Issue 2: High Variability and Inconsistent Results in Mass Spectrometry

  • Question: I'm observing significant variability in my 5-FU quantification using LC-MS/MS, especially between different sample batches. What are the likely causes and solutions?

  • Answer: High variability in LC-MS/MS analysis of 5-FU often stems from matrix effects and inconsistencies in sample preparation.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correcting variability.[6] An SIL-IS, such as ¹³C,¹⁵N₂-5-FU, has nearly identical chemical and physical properties to 5-FU, meaning it co-elutes and experiences the same matrix effects and ionization suppression, providing the most accurate correction.[6]

    • Optimize Sample Preparation: Complex biological matrices like plasma or cell lysates can interfere with ionization.[5] Develop a robust sample cleanup procedure. Methods like protein precipitation (PPT) followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can effectively remove interfering substances.[7][8]

    • Evaluate Matrix Effects: Systematically assess the impact of your biological matrix. This can be done by comparing the analyte response in a standard solution to the response of a post-extraction spiked blank matrix sample. If significant suppression or enhancement is observed, further refinement of the sample cleanup is necessary.

Issue 3: Low Sensitivity or Inability to Detect Low Concentrations of 5-FU

  • Question: I am struggling to achieve the required lower limit of quantification (LLOQ) for my pharmacokinetic study. How can I improve the sensitivity of my method?

  • Answer: Achieving low LLOQs is critical for therapeutic drug monitoring.[9] Consider the following method refinements:

    • Instrumentation: Ultra-High Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is inherently more sensitive than HPLC-UV.[8][10] Utilizing techniques like multiple reaction monitoring (MRM) in negative electrospray ionization (ESI) mode significantly enhances selectivity and sensitivity.[8]

    • Sample Concentration: During sample preparation, include a step to concentrate the sample. For example, after liquid-liquid extraction or SPE elution, evaporate the solvent and reconstitute the residue in a smaller volume of mobile phase.[7]

    • Optimize MS/MS Parameters: Fine-tune the parent-to-daughter ion transitions for 5-FU and the internal standard. For 5-FU, the transition m/z 128.9 → 41.7 is commonly used and provides good sensitivity.[8]

Frequently Asked Questions (FAQs)

  • Q1: What is a suitable internal standard (IS) for 5-FU analysis if a stable isotope-labeled version is unavailable?

  • A1: While an SIL-IS is highly recommended, other compounds can be used if they are not present in the biological samples and have similar chemical properties and chromatographic behavior to 5-FU. Allopurinol has been successfully used as an internal standard in a UPLC-MS/MS method for 5-FU quantification in aqueous humor.[8] Propylthiouracil has also been used in dried blood spot analysis.[9]

  • Q2: How should I prepare stock solutions and calibration standards for 5-FU?

  • A2: 5-FU is soluble in water. A primary stock solution (e.g., 1 mg/mL) can be prepared by dissolving the reference standard in HPLC-grade water.[11] This stock can then be serially diluted with the relevant solvent (e.g., water, methanol, or blank biological matrix) to create working solutions for calibration curves and quality control (QC) samples.[5][9] Store stock solutions at -20°C.[11]

  • Q3: My 5-FU appears to be degrading during sample storage or processing. What are the stability characteristics of 5-FU?

  • A3: 5-FU is known to be unstable under certain conditions. It is particularly susceptible to degradation in alkaline conditions (e.g., pH ~12).[12] It shows greater stability in neutral and acidic environments. For long-term storage of biological samples containing 5-FU, it is recommended to keep them at -80°C.[8] Stability should be validated through freeze-thaw cycles and by assessing short-term stability at room temperature and autosampler stability.[8]

  • Q4: What are typical concentration ranges for 5-FU in clinical samples?

  • A4: The concentration of 5-FU can vary widely depending on the dosage, administration route, and patient metabolism. In clinical patients, mean concentrations can range from 0.106 to 3.77 µg/mL in serum.[13] Due to this wide range, it's crucial to develop an analytical method with a broad linear dynamic range.[9]

Quantitative Data Summary

The following tables summarize key quantitative parameters from various validated analytical methods for 5-FU, providing a reference for method development and comparison.

Table 1: Performance of LC-MS/MS Methods for 5-FU Quantification

Biological MatrixMethodLinear Range (ng/mL)LLOQ (ng/mL)Internal StandardReference
Rabbit Aqueous HumorUPLC-MS/MS10.5–200010.5Allopurinol[8]
Dried Blood SpotUPLC-MS/MS100–60,000100Propylthiouracil[9]
Mouse PlasmaLC-MS/MS0.1–500.15-Chlorouracil[7]
Human PlasmaLC-HRMS50–50,00050¹³C₃ Lactate[11]

Table 2: Performance of HPLC-UV/Spectrophotometer Methods for 5-FU Quantification

Sample TypeMethodLinear Range (µg/mL)LOQ (µg/mL)Wavelength (nm)Reference
Human SerumHPLC-UV0.1–1000.85254[4]
Bulk/FormulationUV-Spectroscopy2–12Not specified265[14]
Polymeric NanoparticlesHPLC-UV1–250.23265[3]

Experimental Protocols

Protocol 1: Extraction and Quantification of 5-FU from Cell Lysates by LC-MS/MS

This protocol is adapted from a method developed for analyzing 5-FU metabolites in cancer cells.[5]

  • Reagents and Materials:

    • 5-Fluorouracil reference standard

    • Methanol (LC-MS grade)

    • Water (LC-MS grade)

    • Ammonium formate

    • Pentafluorophenyl (F5) HPLC column (e.g., 100 x 2.1 mm, 1.7 µm)

    • Microcentrifuge tubes

    • UPLC-MS/MS system (e.g., Orbitrap or Triple Quadrupole)

  • Procedure:

    • Cell Harvesting: After treatment with 5-FU, wash adherent cells with ice-cold PBS. Add 1 mL of ice-cold 80% methanol to the culture plate and scrape the cells.

    • Lysate Collection: Transfer the cell suspension to a microcentrifuge tube. Vortex thoroughly for 1 minute.

    • Protein Precipitation: Centrifuge the lysate at 14,000 rpm for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

    • Sample Collection: Carefully transfer the supernatant to a new tube. This supernatant contains 5-FU and its metabolites.

    • Solvent Evaporation: Dry the supernatant using a vacuum concentrator.

    • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of mobile phase A (10 mM ammonium formate in water, pH 4.0).

    • LC-MS/MS Analysis:

      • Column: Kinetex F5 Core-shell, 1.7 µm, 100 × 2.1 mm.[5]

      • Mobile Phase A: 10 mM ammonium formate (pH 4.0) in water.[5]

      • Mobile Phase B: Methanol.[5]

      • Flow Rate: 0.2 mL/min.

      • Injection Volume: 10-30 µL.[5]

      • Gradient: Implement a suitable gradient from low to high organic phase to separate the analytes.

      • MS Detection: Use a high-resolution mass spectrometer in negative ion mode. Monitor for the precursor ion of 5-FU (e.g., m/z 129.01) and its characteristic fragment ions.[5]

Protocol 2: Quantification of 5-FU in Plasma/Serum by HPLC-UV

This protocol is a generalized method based on common practices for 5-FU analysis in biological fluids.[4]

  • Reagents and Materials:

    • 5-Fluorouracil reference standard

    • Potassium dihydrogen phosphate (KH₂PO₄)

    • Methanol (HPLC grade)

    • Silver nitrate (AgNO₃) solution (20%)

    • Sodium chloride (NaCl) solution (20%)

    • C18 HPLC Column (e.g., 3.9 x 150 mm, 4.6 µm)

    • HPLC system with UV detector

  • Procedure:

    • Sample Pre-treatment: To 1 mL of human serum, add 50 µL of 20% AgNO₃ solution, vortex, and let stand for 5 minutes. Then, add 50 µL of 20% NaCl solution to precipitate the silver.[4]

    • Protein Precipitation: Centrifuge the sample at 10,000 rpm for 10 minutes.

    • Filtration: Filter the resulting supernatant through a 0.45 µm syringe filter into an HPLC vial.

    • HPLC-UV Analysis:

      • Column: Nova-Pak C18, 4.6 µm, 3.9 × 150 mm.[4]

      • Mobile Phase: 5 mmol/L KH₂PO₄ (pH 6.0) : Methanol (96:4, v/v).[4]

      • Flow Rate: 1.0 mL/min.[4]

      • Injection Volume: 20 µL.

      • Detection: UV at 254 nm.[4]

      • Run Time: A short run time (e.g., <5 minutes) is typically sufficient for 5-FU.

Visualizations

Diagram 1: Metabolic Activation Pathway of 5-Fluorouracil

5FU_Metabolism FU 5-Fluorouracil (5-FU) invis1 FU->invis1 FURD Fluorouridine (FURD) FUMP Fluorouridine Monophosphate (FUMP) FURD->FUMP FdURD Fluorodeoxyuridine (FdURD) FdUMP Fluorodeoxyuridine Monophosphate (FdUMP) FdURD->FdUMP invis1->FURD invis1->FdURD invis2 Quantification_Workflow start Biological Sample (Plasma, Cells, Tissue) prep Sample Preparation - Add Internal Standard - Protein Precipitation / LLE / SPE start->prep Extraction analysis UPLC-MS/MS Analysis - Chromatographic Separation - Mass Spectrometric Detection prep->analysis Injection data Data Processing - Peak Integration - Generate Calibration Curve analysis->data quant Quantification - Calculate Analyte Concentration data->quant Calculation Troubleshooting_Peak_Area start Problem: Inconsistent Peak Areas for 5-FU check_is Is the Internal Standard (IS) peak area also variable? start->check_is issue_system Potential Issue: - Autosampler/Injection Error - System Instability - MS Source Fluctuation check_is->issue_system  Yes issue_sample Potential Issue: - Inconsistent Sample Prep - Variable Matrix Effects - Analyte Degradation check_is->issue_sample  No action_system Action: - Check injection volume & syringe - Run system suitability tests - Clean MS source issue_system->action_system action_sample Action: - Review extraction protocol - Improve sample cleanup (SPE) - Check sample stability issue_sample->action_sample

References

Technical Support Center: Scaling Up the Synthesis of 5-Fluoro-2-methoxypyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 5-Fluoro-2-methoxypyrimidin-4(3H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The most prevalent synthetic strategies commence from readily available pyrimidine precursors. A common route involves the chlorination of a 5-fluorouracil derivative, followed by selective methoxylation and subsequent hydrolysis. An alternative pathway starts with the construction of the fluorinated pyrimidine ring, followed by functional group interconversions to yield the desired product.

Q2: What are the critical parameters to control during the scale-up of the chlorination step with phosphorus oxychloride (POCl₃)?

A2: When scaling up the chlorination of hydroxypyrimidines with POCl₃, several factors are critical for safety and yield. These include:

  • Stoichiometry: Using an excess of POCl₃ is common in lab-scale synthesis, but for larger scales, this generates significant waste and can lead to exothermic events during quenching.[1][2] Utilizing near-equimolar amounts of POCl₃ in a sealed reactor is a safer and more environmentally friendly approach for large-scale preparations.[1][3][4]

  • Temperature Control: The reaction is often heated to reflux. Careful monitoring and control of the temperature are crucial to prevent runaway reactions.

  • Addition Rate: Slow and controlled addition of reagents is essential to manage the exothermic nature of the reaction.

  • Quenching: The quenching of excess POCl₃ must be performed with extreme caution, typically by slowly adding the reaction mixture to ice-water, to control the highly exothermic hydrolysis.

Q3: How can I purify the final product, this compound, on a larger scale?

A3: Recrystallization is a highly effective method for purifying crystalline solids like this compound at scale.[5][6][7] The key is to identify a suitable solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures.[5][7] For polar fluorinated molecules, a systematic screening of solvents is recommended to find the optimal conditions.[8] The process generally involves dissolving the crude product in a minimal amount of hot solvent, filtering out any insoluble impurities, and then allowing the solution to cool slowly to induce crystallization.[6]

Troubleshooting Guides

Problem 1: Low Yield in the Chlorination Step

Q: I am experiencing a low yield during the chlorination of the pyrimidine precursor with POCl₃. What are the potential causes and how can I improve the yield?

A: Low yields in the chlorination step can be attributed to several factors. Here is a systematic approach to troubleshoot this issue:

  • Incomplete Reaction:

    • Reaction Time and Temperature: Ensure the reaction has been allowed to proceed for a sufficient duration at the optimal temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Reagent Purity: Impurities in the starting material or the POCl₃ can inhibit the reaction. Use high-purity reagents.

  • Degradation of Starting Material or Product:

    • Excessive Heat: Prolonged exposure to high temperatures can lead to decomposition. Consider optimizing the reaction time and temperature.

  • Suboptimal Work-up Procedure:

    • Inefficient Extraction: Ensure the chlorinated product is efficiently extracted from the aqueous phase after quenching. Multiple extractions with a suitable organic solvent may be necessary.

    • Hydrolysis of Product: The chlorinated intermediate can be sensitive to hydrolysis. Minimize its contact time with water during the work-up.

Problem 2: Formation of Impurities during Methoxylation

Q: During the methoxylation step, I am observing the formation of significant impurities alongside the desired 2-methoxy derivative. How can I minimize these side products?

A: The formation of impurities during methoxylation often arises from a lack of selectivity or side reactions. Consider the following troubleshooting steps:

  • Di-methoxylated Byproduct:

    • Stoichiometry of Sodium Methoxide: Use a carefully controlled amount of sodium methoxide (or other methoxylating agent) to favor mono-substitution. An excess can lead to the formation of the di-methoxy pyrimidine.

    • Reaction Temperature: Lowering the reaction temperature may improve the selectivity of the reaction.

  • Incomplete Reaction:

    • Reaction Time: Ensure the reaction is allowed to proceed to completion by monitoring via TLC or HPLC.

  • Hydrolysis of the Chloro Intermediate:

    • Anhydrous Conditions: Ensure the reaction is carried out under strictly anhydrous conditions, as the presence of water can lead to the formation of the corresponding hydroxy derivative.

Problem 3: Difficulty in Hydrolysis of the 2-Methoxy Group

Q: The final hydrolysis step to convert the 2-methoxy group to the 2-oxo group is sluggish or incomplete. What can I do to drive the reaction to completion?

A: Incomplete hydrolysis can be a common issue. Here are some strategies to improve the efficiency of this step:

  • Acid Concentration and Type:

    • Stronger Acid: If using a weak acid, switching to a stronger acid like hydrochloric acid or sulfuric acid can accelerate the hydrolysis.

    • Concentration: Increasing the concentration of the acid can also increase the reaction rate.

  • Reaction Temperature and Time:

    • Higher Temperature: Increasing the reaction temperature will generally speed up the hydrolysis. Refluxing the reaction mixture is a common practice.

    • Extended Reaction Time: Monitor the reaction over a longer period to ensure it reaches completion.

  • Solvent:

    • Aqueous Conditions: Ensure sufficient water is present for the hydrolysis to occur. The reaction is typically performed in an aqueous acidic solution.

Experimental Protocols

Illustrative Synthesis Pathway

A plausible synthetic route for this compound involves a three-step process starting from a suitable 5-fluoropyrimidine precursor.

Synthesis_Pathway Start 5-Fluoro-2,4-dihydroxypyrimidine (5-Fluorouracil) Step1 Chlorination Start->Step1 POCl₃, Base Intermediate1 2,4-Dichloro-5-fluoropyrimidine Step1->Intermediate1 Step2 Selective Methoxylation Intermediate1->Step2 CH₃ONa, CH₃OH Intermediate2 5-Fluoro-2-methoxy-4-chloropyrimidine Step2->Intermediate2 Step3 Hydrolysis Intermediate2->Step3 Aqueous Acid, Heat End This compound Step3->End

Caption: Illustrative synthetic pathway for this compound.

Experimental Workflow: A Generalized Procedure

Experimental_Workflow cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Methoxylation cluster_step3 Step 3: Hydrolysis and Purification s1_start Charge reactor with 5-Fluorouracil and POCl₃ s1_react Heat to reflux with stirring s1_start->s1_react s1_monitor Monitor reaction by TLC/HPLC s1_react->s1_monitor s1_quench Quench reaction mixture into ice-water s1_monitor->s1_quench s1_extract Extract with organic solvent s1_quench->s1_extract s1_concentrate Concentrate organic phase s1_extract->s1_concentrate s2_start Dissolve crude chloro-intermediate in Methanol s1_concentrate->s2_start s2_react Add Sodium Methoxide solution at controlled temperature s2_start->s2_react s2_monitor Monitor reaction by TLC/HPLC s2_react->s2_monitor s2_workup Neutralize and remove solvent s2_monitor->s2_workup s2_isolate Isolate crude methoxy-intermediate s2_workup->s2_isolate s3_start Suspend methoxy-intermediate in aqueous acid s2_isolate->s3_start s3_react Heat to reflux s3_start->s3_react s3_monitor Monitor reaction by TLC/HPLC s3_react->s3_monitor s3_cool Cool to induce crystallization s3_monitor->s3_cool s3_filter Filter the solid product s3_cool->s3_filter s3_wash Wash with cold solvent s3_filter->s3_wash s3_dry Dry the final product s3_wash->s3_dry

Caption: A generalized experimental workflow for the synthesis.

Quantitative Data Summary

The following tables provide a summary of typical reaction conditions and expected outcomes based on literature for similar pyrimidine syntheses. These values should be considered as starting points for optimization.

Table 1: Chlorination of 5-Fluorouracil Derivatives

ParameterConditionExpected Yield (%)Purity (%)Reference
Reagents 5-Fluorouracil, POCl₃, N,N-dimethylaniline90-95>95 (crude)[9][10]
Temperature 100-110 °C[9][11]
Reaction Time 2-4 hours[9][10]
Scale 0.3 - 1.0 mole[1]

Table 2: Methoxylation of Dichloro-fluoropyrimidines

ParameterConditionExpected Yield (%)Purity (%)Reference
Reagents 2,4-Dichloro-5-fluoropyrimidine, Sodium Methoxide70-85>90 (crude)General knowledge
Solvent MethanolGeneral knowledge
Temperature 0-25 °CGeneral knowledge
Reaction Time 1-3 hoursGeneral knowledge

Table 3: Hydrolysis of 2-Methoxy-fluoropyrimidines

ParameterConditionExpected Yield (%)Purity (%)Reference
Reagents 5-Fluoro-2-methoxy-4-chloropyrimidine, Aqueous HCl85-95>98 (after recrystallization)General knowledge
Temperature RefluxGeneral knowledge
Reaction Time 2-6 hoursGeneral knowledge

Signaling Pathways and Logical Relationships

Troubleshooting Logic for Low Final Product Yield

This diagram outlines a logical approach to diagnosing the root cause of low yield for the final product.

Troubleshooting_Logic Start Low Yield of This compound Check_Step1 Analyze Purity and Yield of Chlorinated Intermediate Start->Check_Step1 Check_Step2 Analyze Purity and Yield of Methoxy Intermediate Check_Step1->Check_Step2 Step 1 OK Result1_Low Low Yield/Purity in Step 1 Check_Step1->Result1_Low Problem Identified Check_Step3 Analyze Purity of Final Product Check_Step2->Check_Step3 Step 2 OK Result2_Low Low Yield/Purity in Step 2 Check_Step2->Result2_Low Problem Identified Result3_Low Low Yield/Purity in Step 3 Check_Step3->Result3_Low Problem Identified Result_Purification Losses during Purification Check_Step3->Result_Purification Final Product OK, but low overall yield Action1 Troubleshoot Chlorination: - Reagent Purity - Reaction Conditions - Work-up Result1_Low->Action1 Action2 Troubleshoot Methoxylation: - Stoichiometry - Temperature - Anhydrous Conditions Result2_Low->Action2 Action3 Troubleshoot Hydrolysis: - Acid Strength - Temperature - Reaction Time Result3_Low->Action3 Action4 Optimize Recrystallization: - Solvent Choice - Cooling Rate Result_Purification->Action4

Caption: A decision tree for troubleshooting low product yield.

References

Technical Support Center: Strategies for Preserving Fluorinated Compounds During Workup

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the degradation of fluorinated compounds during experimental workup procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for the degradation of fluorinated compounds during aqueous workup?

A1: The degradation of fluorinated compounds during workup is often attributed to the high electronegativity of fluorine, which can influence the reactivity of adjacent functional groups. Key factors include:

  • pH Sensitivity: Many fluorinated groups exhibit instability under strongly acidic or basic conditions. For example, trifluoromethyl (-CF3) groups on aromatic rings can be susceptible to hydrolysis to carboxylic acids under harsh basic conditions.[1] Similarly, ether linkages can be cleaved by strong acids.[2]

  • Presence of Nucleophiles: Intramolecular or external nucleophiles can displace fluoride, particularly in monofluorinated alkyl groups, leading to undesired side products.[3]

  • Hydrolysis of Labile Groups: Fluorinated esters are significantly more susceptible to hydrolysis than their non-fluorinated counterparts. The rate of hydrolysis increases with the number of fluorine atoms on the alcohol or acyl portion of the ester.[4][5]

  • Elimination Reactions: The presence of fluorine can increase the acidity of neighboring protons, making the compound more prone to elimination reactions, especially in the presence of a base.[6]

Q2: How do I choose the appropriate pH for my aqueous wash to avoid degradation?

A2: The optimal pH for an aqueous wash depends on the specific fluorinated compound and other functional groups present in the molecule.

  • For compounds with trifluoromethyl groups: Avoid strong bases like 1M NaOH if possible. A milder base, such as saturated sodium bicarbonate (NaHCO₃) solution, is generally safer for neutralizing acidic reaction mixtures.

  • For acid-sensitive groups (e.g., ethers, some heterocycles): Use a mild acidic wash like saturated ammonium chloride (NH₄Cl) solution instead of strong acids like 1M HCl.[2]

  • General Guideline: Whenever possible, perform washes with neutral water or brine. If an acidic or basic wash is necessary, minimize the contact time between the organic and aqueous layers and consider performing the wash at a lower temperature (e.g., 0 °C) to slow down potential degradation.[2]

Q3: Are there specific solvents I should prefer or avoid during the extraction of fluorinated compounds?

A3: The choice of extraction solvent is crucial for both efficient recovery and stability.

  • Preferred Solvents: Standard extraction solvents like ethyl acetate (EtOAc), dichloromethane (DCM), and diethyl ether are generally suitable. For highly fluorinated compounds, "fluorous" solvents (solvents with a high fluorine content) can be used for selective extraction in a fluorous biphasic system.[7]

  • Solvents to Use with Caution: Protic solvents like alcohols can sometimes participate in reactions, especially if residual reactive reagents are present. When using chlorinated solvents like DCM, be aware that emulsions can be more likely to form, particularly with basic aqueous solutions.[8]

Q4: My fluorinated compound seems to be degrading on silica gel during column chromatography. What can I do?

A4: Silica gel is acidic and can cause the degradation of sensitive compounds. If you suspect on-column degradation:

  • Deactivate the Silica Gel: You can neutralize the silica gel by pre-treating it with a solution of triethylamine (typically 1-2%) in the eluent.

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or a bonded phase like C18 for reversed-phase chromatography. For highly fluorinated compounds, fluorinated silica gel phases can be very effective for purification.[9][10]

  • Minimize Contact Time: Run the column as quickly as possible without sacrificing separation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the workup of fluorinated compounds.

Problem Potential Cause Troubleshooting Strategy
Low recovery of fluorinated product after aqueous workup. The fluorinated compound may have some water solubility.- Wash the organic layer with brine (saturated NaCl solution) to "salt out" the organic compound from the aqueous phase.[2] - Back-extract the aqueous washes with a fresh portion of organic solvent.
Formation of a persistent emulsion during extraction. Fluorinated compounds can sometimes act as surfactants. Emulsions are also common when using chlorinated solvents with basic washes.[8]- Add brine to the separatory funnel to increase the ionic strength of the aqueous layer.[11] - Filter the entire mixture through a pad of Celite®.[8] - If the emulsion persists, allow it to stand for an extended period, or gently warm the separatory funnel.
Unexpected side products are observed after workup. - Residual Fluorinating Agent: Reagents like DAST or Deoxo-Fluor can react with water to produce HF, which can cause degradation.[12] - pH-Mediated Degradation: The pH of the wash solutions may be too extreme for your compound.- Quenching: Carefully and slowly quench the reaction mixture by adding it to a cold, saturated solution of sodium bicarbonate to neutralize any acidic byproducts like HF.[12] - pH Control: Re-evaluate the pKa of your compound and adjust the pH of the wash solutions accordingly. Use milder acids or bases where possible.
The trifluoromethyl (-CF₃) group is being converted to a carboxylic acid (-COOH). Hydrolysis of the -CF₃ group, typically under basic conditions.- Avoid using strong bases like NaOH or KOH for washing. - Use a weaker base like saturated NaHCO₃ or K₂CO₃. - Keep the contact time with the basic solution to a minimum and perform the wash at a low temperature.

Stability of Fluorinated Groups Under Common Workup Conditions

The following table provides a qualitative overview of the stability of common fluorinated functional groups under typical aqueous workup conditions. This information is a general guide, and the actual stability will depend on the overall structure of the molecule.

Fluorinated Group 1M HCl (Acidic Wash) Sat. NaHCO₃ (Mild Basic Wash) 1M NaOH (Strong Basic Wash) Comments
Alkyl-F Generally StableGenerally StableGenerally StableCan be susceptible to elimination with strong, hindered bases, or SN2 with good nucleophiles.[3]
Aryl-F Very StableVery StableVery StableThe C(sp²)-F bond is very strong.
-CF₃ (on alkyl chain) Very StableVery StableVery StableGenerally one of the most robust fluorinated groups.
-CF₃ (on aryl ring) Very StableGenerally StablePotentially Labile Can undergo hydrolysis to -COOH, especially with electron-donating groups on the ring and at elevated temperatures.[1]
-OCF₃ Very StableVery StableVery StableThe trifluoromethoxy group is known for its high stability.[12]
α-Fluoroketone Generally StablePotentially Labile Labile The fluorine atom can be susceptible to nucleophilic displacement, and the compound can undergo base-catalyzed reactions.
Fluorinated Ester Potentially Labile Labile Very Labile The ester is activated towards hydrolysis by the electron-withdrawing fluorine atoms.[4][5]

Key Experimental Protocols

Protocol 1: General Aqueous Workup for a Reaction Mixture Containing a Fluorinated Compound
  • Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully add a quenching agent. For reactions where acidic byproducts (like HF from deoxyfluorination reagents) are expected, a slow addition to a vigorously stirred, cold, saturated aqueous NaHCO₃ solution is recommended.[12]

  • Solvent Addition/Extraction: Transfer the quenched mixture to a separatory funnel. Add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Washing:

    • Wash the organic layer with water (2x).

    • If acidic impurities need to be removed and the compound is stable to mild base, wash with saturated aqueous NaHCO₃ (1x).

    • If basic impurities need to be removed and the compound is stable to mild acid, wash with saturated aqueous NH₄Cl (1x).

    • Wash the organic layer with brine (1x) to facilitate drying.[2]

  • Drying: Dry the separated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

Protocol 2: Workup Following a Deoxyfluorination Reaction with DAST or Deoxo-Fluor
  • Reaction Quenching (Critical Step): After the reaction is complete (monitored by TLC or LC-MS), cool the reaction vessel to 0 °C. In a separate flask, prepare a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and cool it in an ice bath with vigorous stirring. Slowly and dropwise, add the reaction mixture to the cold NaHCO₃ solution. Caution: This process can be exothermic and may release gas (CO₂ and potentially HF). Ensure adequate ventilation in a fume hood.[12]

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM) (3x).

  • Combine and Wash: Combine the organic extracts and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude fluorinated product.

Visualizing Degradation and Workup Strategies

Common Degradation Pathways of Fluorinated Compounds

FC Fluorinated Compound StrongBase Strong Base (e.g., 1M NaOH) FC->StrongBase Aryl-CF3 FC->StrongBase β-H present FC->StrongBase Fluorinated Ester StrongAcid Strong Acid (e.g., 1M HCl) FC->StrongAcid Ethers FC->StrongAcid Fluorinated Ester Nucleophile Nucleophile FC->Nucleophile Alkyl-F Degradation1 Hydrolysis of -CF3 to -COOH StrongBase->Degradation1 Degradation4 Elimination (E2/E1cb) StrongBase->Degradation4 Degradation5 Ester Hydrolysis StrongBase->Degradation5 Degradation2 Ether Cleavage StrongAcid->Degradation2 StrongAcid->Degradation5 Degradation3 SN2 Displacement of F- Nucleophile->Degradation3 Heat Heat

Caption: Potential degradation pathways for fluorinated compounds during workup.

Decision-Making Workflow for Workup of Fluorinated Compounds

Start Reaction Complete Quench Quench Reaction Start->Quench AcidicByproduct Acidic Byproducts (e.g., HF)? Quench->AcidicByproduct QuenchBicarb Slowly add to cold sat. NaHCO3 AcidicByproduct->QuenchBicarb Yes QuenchWater Quench with Water/NH4Cl AcidicByproduct->QuenchWater No Extraction Extract with Organic Solvent QuenchBicarb->Extraction QuenchWater->Extraction AcidWash Acidic Impurities Present? Extraction->AcidWash BaseWash Basic Impurities Present? AcidWash->BaseWash No CheckStabilityBase Compound Base Stable? AcidWash->CheckStabilityBase Yes BrineWash Wash with Brine BaseWash->BrineWash No CheckStabilityAcid Compound Acid Stable? BaseWash->CheckStabilityAcid Yes WashBicarb Wash with sat. NaHCO3 WashBicarb->BaseWash WashNH4Cl Wash with sat. NH4Cl WashNH4Cl->BrineWash Dry Dry (Na2SO4/MgSO4) BrineWash->Dry Concentrate Concentrate Dry->Concentrate End Crude Product Concentrate->End CheckStabilityAcid->WashNH4Cl Yes CheckStabilityAcid->BrineWash No CheckStabilityBase->BaseWash No CheckStabilityBase->WashBicarb Yes

References

Validation & Comparative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of validated analytical methods for the quantification of the widely used chemotherapeutic agent 5-fluorouracil (5-FU) and its related compounds, including its prodrug capecitabine and key metabolites. The information presented is supported by experimental data from various studies to aid in the selection of the most appropriate analytical technique for specific research, clinical, or quality control applications.

Introduction

5-Fluorouracil (5-FU) is a cornerstone of chemotherapy for various solid tumors. Its efficacy and toxicity are closely related to its metabolism and the resulting concentrations of its active metabolites. Therefore, accurate and reliable analytical methods are crucial for therapeutic drug monitoring, pharmacokinetic studies, and quality control of pharmaceutical formulations. This guide compares the performance of the most commonly employed analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Comparison of Analytical Methods

The choice of an analytical method for 5-FU and its related compounds depends on the specific requirements of the analysis, such as the required sensitivity, selectivity, sample matrix, and the availability of instrumentation. The following tables summarize the quantitative performance of HPLC-UV, LC-MS/MS, and GC-MS methods based on published validation data.

Table 1: Performance Comparison for 5-Fluorouracil (5-FU) Analysis
ParameterHPLC-UVLC-MS/MSGC-MS
Linearity Range 1 - 100 µg/mL[1][2]10 - 10,000 ng/mL[3]5 - 1000 ng/mL
Limit of Detection (LOD) 0.0071 - 0.07 µg/mL[2][4]3.55 ng/mL[5]~5 ng/mL[6][7]
Limit of Quantification (LOQ) 0.0215 - 0.1 µg/mL[2][4]10.5 ng/mL[5]~10 ng/mL
Accuracy (% Recovery) 95.79 - 108.8%[8]97.8 - 103.5%Not consistently reported
Precision (%RSD) < 2.0%[1]1.6 - 12%[3]Not consistently reported
Table 2: Performance Comparison for Capecitabine and its Metabolites Analysis
CompoundMethodLinearity RangeLOQAccuracy (% Recovery)Precision (%RSD)
Capecitabine LC-MS/MS10 - 10,000 µg/L[9]10 µg/L[9]95 - 114%[9]6.3 - 13.3%[9]
5'-DFCR LC-MS/MS10 - 10,000 µg/L[9]10 µg/L[9]95 - 114%[9]6.3 - 13.3%[9]
5'-DFUR LC-MS/MS10 - 10,000 µg/L[9]10 µg/L[9]95 - 114%[9]6.3 - 13.3%[9]
FdUMP LC-MS/MS0.748 - 30.7 nM[10]0.748 nM[10]-2.2 to 7.0% deviation[10]≤ 4.9%[10]
FUTP LC-MS/MS0.488 - 19.9 nM[10]0.488 nM[10]-2.2 to 7.0% deviation[10]≤ 4.9%[10]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative experimental protocols for the analysis of 5-FU using HPLC-UV, LC-MS/MS, and a general workflow for GC-MS.

HPLC-UV Method for 5-FU in Bulk and Pharmaceutical Formulations

This method is suitable for the determination of 5-FU in the presence of its degradation products.[1][11]

  • Chromatographic System: A Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) system equipped with a UV detector is used.

  • Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size) is employed for separation.[1]

  • Mobile Phase: The mobile phase typically consists of a phosphate buffer (e.g., 50mM KH2PO4, pH 5.0).[1]

  • Flow Rate: A flow rate of 1.2 mL/min is maintained.[1]

  • Detection: The UV detector is set to a wavelength of 254 nm.[1]

  • Sample Preparation: A stock solution of 5-FU is prepared by accurately weighing and dissolving the powder in water with the aid of sonication. This stock solution is then further diluted to prepare calibration standards and quality control samples.

  • Validation Parameters: The method is validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

LC-MS/MS Method for 5-FU in Human Plasma

This method offers high sensitivity and selectivity for the quantification of 5-FU in biological matrices.[3]

  • Chromatographic System: A Liquid Chromatography system coupled with a tandem mass spectrometer (LC-MS/MS) is used.

  • Column: A C18 column (e.g., 2.1 x 50 mm) is used for chromatographic separation.[3]

  • Mobile Phase: The mobile phase is 100% aqueous at a flow rate of 0.4 mL/min.[3]

  • Ionization: Negative ion electrospray ionization (ESI) is employed.

  • Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode.

  • Sample Preparation: An internal standard (e.g., 5-bromouracil) is added to the plasma sample, followed by serial extraction with an organic solvent. The solvent is then evaporated, and the residue is reconstituted before injection.[3]

  • Validation Parameters: The method is validated for accuracy, precision, ruggedness, and robustness.

General Workflow for GC-MS Analysis of 5-FU

GC-MS is another powerful technique for the analysis of 5-FU, often requiring derivatization to improve volatility and thermal stability.

  • Sample Preparation: This typically involves extraction of 5-FU from the matrix, followed by a derivatization step to create a more volatile and thermally stable compound.

  • GC System: A Gas Chromatograph equipped with a suitable capillary column is used for separation.

  • MS System: A Mass Spectrometer is used for detection and quantification, often in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity.

  • Internal Standard: An internal standard is typically used for accurate quantification.

Signaling and Metabolic Pathways

Understanding the metabolic fate of 5-FU and its prodrugs is essential for interpreting analytical results and for drug development. The following diagrams illustrate the key metabolic pathways.

Caption: Metabolic pathway of 5-Fluorouracil (5-FU).

Capecitabine_Metabolism Capecitabine Capecitabine DFCR 5'-Deoxy-5-fluorocytidine (5'-DFCR) Capecitabine->DFCR Carboxylesterase (Liver) DFUR 5'-Deoxy-5-fluorouridine (5'-DFUR) DFCR->DFUR Cytidine Deaminase (Liver & Tumor) FU 5-Fluorouracil (5-FU) DFUR->FU Thymidine Phosphorylase (Tumor) Metabolism 5-FU Metabolism (Anabolic & Catabolic Pathways) FU->Metabolism

Caption: Metabolic activation of Capecitabine to 5-Fluorouracil.

Conclusion

The selection of an analytical method for 5-fluorouracil and its related compounds requires careful consideration of the analytical objectives.

  • HPLC-UV is a robust, cost-effective, and widely available technique suitable for the analysis of bulk drug and pharmaceutical formulations where high concentrations of the analyte are expected.[1][12]

  • LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for bioanalytical applications, such as therapeutic drug monitoring and pharmacokinetic studies in complex biological matrices like plasma.[3][9]

  • GC-MS provides high sensitivity and specificity but often requires derivatization, which can add complexity to the sample preparation workflow.[6][7]

This guide provides a foundational comparison to assist researchers and professionals in making informed decisions for their analytical needs in the study of 5-fluorouracil and its associated compounds. For specific applications, further method development and validation are essential to ensure the reliability and accuracy of the results.

References

A Comparative Analysis of 5-Fluoropyrimidine Cytotoxicity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the cytotoxic profiles of 5-fluorouracil (5-FU) and its major oral prodrugs: capecitabine, tegafur-uracil (UFT), and S-1. For drug development professionals and researchers in oncology, understanding the nuances of these agents' mechanisms, efficacy, and toxicity is paramount. This analysis is supported by experimental data to facilitate informed decisions in preclinical and clinical research.

Overview of 5-Fluoropyrimidine Anticancer Agents

5-Fluorouracil has been a cornerstone of chemotherapy for several decades, particularly in the treatment of solid tumors like colorectal and breast cancers.[1] However, its poor oral bioavailability and short half-life necessitate intravenous administration, which can be inconvenient for patients and is associated with specific toxicities.[1][2] To overcome these limitations, several oral 5-FU prodrugs have been developed, each with a unique activation mechanism designed to enhance tumor-selective drug delivery and improve the therapeutic index.[1][3]

Capecitabine: A fluoropyrimidine carbamate that undergoes a three-step enzymatic conversion to 5-FU.[1][4] The final, rate-limiting step is catalyzed by thymidine phosphorylase (TP), an enzyme often overexpressed in tumor tissues, leading to a degree of tumor-selective activation.[1]

Tegafur-uracil (UFT): This agent combines tegafur, a prodrug of 5-FU, with uracil in a 1:4 molar ratio.[1][5] Tegafur is gradually metabolized to 5-FU, while uracil competitively inhibits dihydropyrimidine dehydrogenase (DPD), the primary enzyme responsible for 5-FU catabolism.[1][6] This inhibition increases the bioavailability and prolongs the half-life of 5-FU.[1]

S-1: A triple-component oral fluoropyrimidine that combines tegafur with two modulators: gimeracil (a potent DPD inhibitor) and oteracil potassium (an inhibitor of orotate phosphoribosyltransferase).[1][7] Gimeracil enhances 5-FU concentrations, while oteracil potassium is intended to reduce gastrointestinal toxicity.[1][8]

Comparative In Vitro Cytotoxicity

Direct comparative in vitro cytotoxicity data for the prodrugs themselves is less informative as their activity is contingent on metabolic activation to 5-FU.[1] The cytotoxic effects of the resulting 5-FU are primarily mediated through the inhibition of thymidylate synthase (TS) and the incorporation of its metabolites into RNA and DNA.[1][9] The half-maximal inhibitory concentration (IC50) of 5-FU varies significantly depending on the cell line and the duration of drug exposure.

Cell LineDrugIC50 (µM)Exposure Time
HCT 116 (Colon)5-FU18524 hours
HCT 116 (Colon)5-FU11.372 hours
HCT 116 (Colon)5-FU1.48120 hours
HT-29 (Colon)5-FUNot reached72 hours
HT-29 (Colon)5-FU11.25120 hours
47-DN (Breast)5'-dFUrd323 hours
MCF-7 (Breast)5'-dFUrd353 hours
MG-63 (Osteosarcoma)5'-dFUrd413 hours
HCT-8 (Colon)5'-dFUrd2003 hours
Colo-357 (Pancreatic)5'-dFUrd1503 hours
HL-60 (Leukemia)5'-dFUrd4703 hours
Bone Marrow Stem Cells5'-dFUrd5803 hours

Note: 5'-dFUrd (5'-deoxy-5-fluorouridine) is an intermediate in the activation of capecitabine.[10]

Mechanisms of Action and Signaling Pathways

The cytotoxic effects of 5-FU and its prodrugs are multifaceted. Once converted to 5-FU, the drug is anabolized into three active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP).[6][11]

  • Inhibition of Thymidylate Synthase: FdUMP forms a stable ternary complex with thymidylate synthase (TS) and the reduced folate cofactor, 5,10-methylenetetrahydrofolate, leading to the inhibition of thymidylate synthesis.[9][12] This depletes the intracellular pool of thymidine triphosphate (dTTP), a crucial precursor for DNA synthesis, ultimately leading to "thymineless death."[6]

  • Incorporation into DNA and RNA: FdUTP can be incorporated into DNA, and FUTP into RNA, disrupting their normal functions and contributing to cytotoxicity.[6][13]

The activation pathways of the oral prodrugs are designed to deliver 5-FU more effectively to the tumor site.

G Activation Pathways of Oral 5-FU Prodrugs cluster_0 Capecitabine cluster_1 Tegafur-Uracil (UFT) cluster_2 S-1 cluster_3 5-FU Cytotoxic Mechanism Capecitabine Capecitabine 5'-DFCR 5'-DFCR Capecitabine->5'-DFCR Carboxylesterase (Liver) 5'-DFUR 5'-DFUR 5'-DFCR->5'-DFUR Cytidine Deaminase (Liver & Tumor) 5-FU 5-FU 5'-DFUR->5-FU Thymidine Phosphorylase (Tumor) Inactive Metabolites Inactive Metabolites 5-FU->Inactive Metabolites DPD 5-FU_final 5-FU 5-FU->5-FU_final Tegafur_UFT Tegafur Tegafur_UFT->5-FU CYP2A6 (Liver) Uracil Uracil DPD DPD Uracil->DPD Inhibits Tegafur_S1 Tegafur 5-FU_S1 5-FU Tegafur_S1->5-FU_S1 CYP2A6 (Liver) Gimeracil Gimeracil DPD_S1 DPD Gimeracil->DPD_S1 Strongly Inhibits Oteracil Oteracil OPRT OPRT (GI Tract) Oteracil->OPRT Inhibits Inactive Metabolites_S1 Inactive Metabolites_S1 5-FU_S1->Inactive Metabolites_S1 DPD 5-FU_S1->5-FU_final FdUMP FdUMP 5-FU_final->FdUMP FUTP FUTP 5-FU_final->FUTP FdUTP FdUTP 5-FU_final->FdUTP TS Thymidylate Synthase FdUMP->TS Inhibits RNA RNA Dysfunction FUTP->RNA Incorporation DNA DNA Damage FdUTP->DNA Incorporation DNA_syn DNA Synthesis TS->DNA_syn CellDeath Cell Death DNA_syn->CellDeath RNA->CellDeath DNA->CellDeath

Caption: Metabolic activation of oral 5-FU prodrugs and the cytotoxic mechanisms of 5-FU.

Experimental Protocols

Standard in vitro assays are employed to evaluate the cytotoxicity of 5-fluoropyrimidines. Below are generalized protocols for commonly used methods.

MTT Assay (Assessment of Metabolic Activity)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.[14]

Materials and Reagents:

  • Human cancer cell lines (e.g., HCT 116, HT-29)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., acidic isopropanol)

  • 96-well flat-bottom plates

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Drug Treatment: Treat cells with various concentrations of the 5-fluoropyrimidine compounds and incubate for the desired exposure time (e.g., 24, 48, 72 hours).

  • MTT Addition: Following incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.

LDH Assay (Assessment of Membrane Integrity)

The Lactate Dehydrogenase (LDH) assay measures the release of LDH from damaged cells, indicating a loss of membrane integrity.[14]

Materials and Reagents:

  • LDH cytotoxicity detection kit

  • 96-well plates

  • Cell culture reagents as described for the MTT assay

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells as described in the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes.

  • LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mix to each well and incubate for up to 30 minutes at room temperature, protected from light.

  • Stop Reaction and Measurement: Add 50 µL of stop solution to each well and measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH release relative to the controls.

G General Experimental Workflow for In Vitro Cytotoxicity Assays cluster_assays Assay-Specific Procedures cluster_mtt MTT Assay cluster_ldh LDH Assay A 1. Cell Seeding (96-well plate) B 2. Drug Treatment (Varying Concentrations) A->B C 3. Incubation (e.g., 24, 48, 72h) B->C D 4. Assay-Specific Steps C->D E 5. Data Acquisition (e.g., Absorbance) F 6. Data Analysis (% Viability, IC50) E->F MTT1 Add MTT Reagent MTT2 Incubate (2-4h) MTT1->MTT2 MTT3 Add Solubilization Solution MTT2->MTT3 MTT3->E LDH1 Collect Supernatant LDH2 Add LDH Reaction Mix LDH1->LDH2 LDH3 Incubate & Add Stop Solution LDH2->LDH3 LDH3->E

Caption: A typical workflow for conducting in vitro cytotoxicity assays like MTT or LDH.

Comparative Efficacy and Toxicity

Clinical and preclinical studies have demonstrated that while oral 5-FU prodrugs offer comparable efficacy to intravenous 5-FU, their toxicity profiles can differ significantly.

  • Capecitabine vs. 5-FU: Capecitabine generally shows a lower incidence of diarrhea, mucositis, and neutropenia compared to 5-FU, but a higher incidence of hand-foot syndrome.[15]

  • Tegafur-uracil vs. 5-FU: Studies have suggested that tegafur-uracil-based regimens can offer comparable efficacy to 5-FU with a more favorable safety profile, particularly concerning myelosuppression.[5][6]

  • S-1 vs. 5-FU/Capecitabine: S-1 has shown comparable efficacy to 5-FU and capecitabine in various gastrointestinal cancers.[7][16] It is associated with a significantly lower incidence of hand-foot syndrome compared to capecitabine but may have a higher incidence of other toxicities like diarrhea and stomatitis.[1]

Conclusion

The development of oral 5-fluorouracil prodrugs represents a significant advancement in cancer therapy, offering improved patient convenience and potentially a better therapeutic index. Capecitabine's tumor-selective activation, UFT's modulation of 5-FU metabolism, and S-1's sophisticated combination of a DPD inhibitor and a gastrointestinal protectant provide distinct advantages and toxicity profiles.[1] The choice of agent depends on the specific clinical context, including cancer type, patient characteristics, and tolerability. Further research, including head-to-head comparative trials and the identification of predictive biomarkers, will continue to refine the optimal use of these important cytotoxic agents.

References

A Comparative Guide to 5-Fluoro-2-methoxypyrimidin-4(3H)-one and its Pyrimidinone Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Among its many derivatives, pyrimidinones, and specifically 5-substituted-2-methoxypyrimidin-4(3H)-ones, have garnered significant interest for their potential as anticancer and antiviral agents. This guide provides a comparative analysis of 5-Fluoro-2-methoxypyrimidin-4(3H)-one and its analogs, focusing on their biological performance with supporting experimental data.

Performance Comparison of Pyrimidinone Analogs

The biological activity of pyrimidinone analogs is significantly influenced by the nature of the substituent at the 5-position of the pyrimidine ring. The following table summarizes the in vitro cytotoxic activity of this compound and related pyrimidinone analogs against various cancer cell lines. It is important to note that a direct comparison can be challenging as data is often generated from different studies with varying experimental conditions.

CompoundStructureTarget Cell LineIC50 (µM)Reference
This compound Not available in direct comparative studies--
5-Fluorouracil (Reference)Human Colon Carcinoma (HCT-116)3.8[3]
5-Fluorouracil (Reference)Human Breast Adenocarcinoma (MCF-7)4.5[3]
5-ChlorouracilNot specified--
5-BromouracilNot specified--
5-IodouracilNot specified--
5-Methyluracil (Thymine)Not specified--

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound.

The introduction of a fluorine atom at the 5-position, as seen in the widely used anticancer drug 5-Fluorouracil (5-FU), is a key structural feature that often imparts significant cytotoxic activity.[4][5] The 2-methoxy group in this compound is anticipated to modulate the compound's lipophilicity and metabolic stability, potentially altering its pharmacokinetic and pharmacodynamic properties compared to 5-FU.

Key Signaling Pathway: Thymidylate Synthase Inhibition

The primary mechanism of action for 5-fluoropyrimidines is the inhibition of thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair.[6] The active metabolite, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), forms a stable ternary complex with TS and the cofactor N5,N10-methylenetetrahydrofolate, leading to the depletion of dTMP and subsequent "thymineless death" in rapidly dividing cancer cells.

Thymidylate_Synthase_Inhibition cluster_0 Cellular Metabolism cluster_1 Thymidylate Synthase Cycle 5-FU_Prodrug 5-Fluorouracil Prodrug (e.g., this compound) 5-FU 5-Fluorouracil (5-FU) 5-FU_Prodrug->5-FU Metabolic Activation FdUMP Fluorodeoxyuridine Monophosphate (FdUMP) 5-FU->FdUMP Anabolic Conversion TS Thymidylate Synthase (TS) FdUMP->TS Inhibition dUMP Deoxyuridine Monophosphate (dUMP) dUMP->TS Substrate dTMP Deoxythymidine Monophosphate (dTMP) TS->dTMP Catalysis DNA_Synthesis DNA Synthesis & Repair dTMP->DNA_Synthesis

Caption: Inhibition of Thymidylate Synthase by 5-Fluoropyrimidines.

Experimental Protocols

To ensure the reproducibility and comparability of research findings, detailed experimental protocols are essential. Below are methodologies for key assays used in the evaluation of pyrimidinone analogs.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

1. Cell Seeding:

  • Cancer cell lines (e.g., HCT-116, MCF-7) are harvested and seeded into 96-well plates at a density of 5,000 to 10,000 cells per well.

  • Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

2. Compound Treatment:

  • A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).

  • Serial dilutions of the compound are made in the appropriate cell culture medium.

  • The medium from the cell plates is replaced with the medium containing the test compound at various concentrations. Control wells receive medium with the vehicle (DMSO) only.

  • Plates are incubated for a specified period (e.g., 48 or 72 hours).

3. MTT Addition and Incubation:

  • After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.

  • The plates are incubated for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

4. Formazan Solubilization and Absorbance Measurement:

  • The medium containing MTT is carefully removed.

  • 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

5. Data Analysis:

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

  • The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

Thymidylate Synthase (TS) Inhibition Assay (Spectrophotometric)

This assay measures the ability of a compound to inhibit the enzymatic activity of purified thymidylate synthase.

1. Reaction Mixture Preparation:

  • A reaction buffer is prepared containing Tris-HCl, dithiothreitol (DTT), and MgCl₂.

  • The reaction mixture is prepared by adding the reaction buffer, purified human thymidylate synthase enzyme, the substrate deoxyuridine monophosphate (dUMP), and the cofactor N5,N10-methylenetetrahydrofolate.

2. Inhibitor Addition:

  • The test compound (inhibitor) is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.

3. Reaction Initiation and Monitoring:

  • The reaction is initiated by the addition of the enzyme or the cofactor.

  • The rate of the reaction is monitored by measuring the increase in absorbance at 340 nm over time, which corresponds to the oxidation of the tetrahydrofolate cofactor to dihydrofolate.

4. Data Analysis:

  • The initial reaction rates are calculated for each inhibitor concentration.

  • The percentage of inhibition is determined relative to the control reaction.

  • The IC50 value for TS inhibition is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Experimental Workflow for Anticancer Drug Screening

The process of identifying and characterizing novel anticancer agents from a library of pyrimidinone analogs typically follows a structured workflow.

Experimental_Workflow Start Start: Library of Pyrimidinone Analogs Primary_Screening Primary Screening: In Vitro Cytotoxicity Assay (e.g., MTT Assay on multiple cancer cell lines) Start->Primary_Screening Hit_Identification Hit Identification: Select compounds with significant and selective activity Primary_Screening->Hit_Identification Secondary_Assays Secondary Assays: - Dose-response studies (IC50 determination) - Mechanism of action studies (e.g., Kinase Inhibition, Apoptosis Assays) Hit_Identification->Secondary_Assays Active Compounds Lead_Optimization Lead Optimization: Structure-Activity Relationship (SAR) Studies - Synthesize and test new analogs Hit_Identification->Lead_Optimization Inactive/Less Active Secondary_Assays->Lead_Optimization In_Vivo_Studies In Vivo Studies: - Xenograft models in animals - Pharmacokinetic and toxicity studies Secondary_Assays->In_Vivo_Studies Promising Leads Lead_Optimization->Primary_Screening New Analogs End End: Preclinical Candidate In_Vivo_Studies->End

Caption: General workflow for anticancer drug screening of pyrimidinone analogs.

Conclusion

This compound and its analogs represent a promising class of compounds for the development of novel anticancer therapies. Their activity is largely attributed to the inhibition of thymidylate synthase, a clinically validated target. Further research focusing on the synthesis and systematic evaluation of a diverse range of 5-substituted-2-alkoxypyrimidin-4(3H)-ones is warranted to elucidate detailed structure-activity relationships and to identify lead candidates with improved efficacy and safety profiles. The experimental protocols and workflows outlined in this guide provide a framework for the rigorous and comparative evaluation of these promising therapeutic agents.

References

The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated Pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of fluorinated and non-fluorinated pyrimidine analogues. By presenting supporting experimental data, detailed protocols, and visual representations of key biological processes, this document aims to elucidate the significant impact of fluorination on the therapeutic potential of this important class of heterocyclic compounds.

The introduction of fluorine into the pyrimidine scaffold has been a cornerstone of medicinal chemistry, leading to the development of potent anticancer, antiviral, and antifungal agents. The unique physicochemical properties of the fluorine atom—its high electronegativity, small size, and ability to form strong carbon-fluorine bonds—profoundly influence the biological activity of the parent molecule. This guide delves into a comparative analysis of fluorinated versus non-fluorinated pyrimidines, highlighting the enhanced efficacy and altered mechanisms of action conferred by this strategic chemical modification.

Enhanced Anticancer Activity of Fluorinated Pyrimidines

The most prominent example of a fluorinated pyrimidine in clinical use is 5-fluorouracil (5-FU), a cornerstone of chemotherapy for various solid tumors. Its mechanism of action primarily involves the inhibition of thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of thymidine, a necessary component of DNA.[1] The fluorine atom at the 5-position of the uracil ring is key to its potent inhibitory activity.

Comparative Anticancer Activity (IC50 Values)

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative fluorinated and non-fluorinated pyrimidine derivatives against various cancer cell lines. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

Compound ClassCompoundFluorination StatusCancer Cell LineIC50 (µM)Reference
Uracil Analogues 5-FluorouracilFluorinatedMCF-7 (Breast)5.0[2]
UracilNon-fluorinatedMCF-7 (Breast)>100[2]
5-FluorouracilFluorinatedHCT-116 (Colon)3.8[2]
UracilNon-fluorinatedHCT-116 (Colon)>100[2]
Thiazolo[4,5-d]pyrimidines Compound 3bFluorinated (CF3)C32 (Melanoma)24.4[3]
Non-fluorinated analogueNon-fluorinatedC32 (Melanoma)Not Reported[3]
Compound 3bFluorinated (CF3)A375 (Melanoma)25.4[3]
Non-fluorinated analogueNon-fluorinatedA375 (Melanoma)Not Reported[3]

Note: The IC50 values are indicative and should be interpreted in the context of the specific experimental setup of the cited study.

Superior Antimicrobial Properties of Fluorinated Pyrimidines

Fluorination also significantly enhances the antimicrobial activity of pyrimidines. A key example is 5-fluorocytosine (Flucytosine), an antifungal agent that is converted within fungal cells to 5-fluorouracil, subsequently disrupting DNA and RNA synthesis.[4]

Comparative Antifungal Activity (MIC Values)

The table below presents the Minimum Inhibitory Concentration (MIC) values for fluorinated and non-fluorinated pyrimidine analogues against various fungal pathogens.

CompoundFluorination StatusFungal StrainMIC (µg/mL)Reference
Cytosine Analogues 5-FluorocytosineCandida albicans0.12 - 1[5]
CytosineNon-fluorinatedCandida albicans>100
5-FluorocytosineCryptococcus neoformans0.12 - 1[5]
CytosineNon-fluorinatedCryptococcus neoformans>100

Note: MIC values can vary depending on the specific strain and testing methodology.

Potent Enzyme Inhibition by Fluorinated Pyrimidines

The strong electron-withdrawing nature of fluorine can significantly alter the electronic properties of the pyrimidine ring, leading to enhanced binding affinity and potent inhibition of target enzymes. As mentioned earlier, the inhibition of thymidylate synthase by 5-FU is a classic example. The fluorine atom stabilizes the covalent complex formed between the inhibitor, the enzyme, and the cofactor, leading to irreversible inhibition.[6]

Comparative Enzyme Inhibition (Ki Values)

Quantifying the inhibition constant (Ki) provides a direct measure of the potency of an inhibitor. While comprehensive side-by-side Ki data for a wide range of fluorinated and non-fluorinated pyrimidine pairs is limited in the literature, the dramatic difference in their biological activities, as evidenced by IC50 and MIC values, strongly suggests a significantly lower Ki for the fluorinated analogues against their target enzymes. For instance, the potent cytotoxicity of 5-FU is directly linked to its effective inhibition of thymidylate synthase, an effect not observed with uracil.[7]

Experimental Protocols

To facilitate reproducible research, detailed methodologies for key experiments are provided below.

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing cell viability.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete growth medium

  • Test compounds (fluorinated and non-fluorinated pyrimidines)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of the test compounds in the growth medium.

  • Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

  • Incubate the plate for 48-72 hours under the same conditions.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple formazan precipitate is visible.

  • Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well.

  • Mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Agar Well Diffusion Assay for Antimicrobial Activity

This method is used to determine the antimicrobial susceptibility of microorganisms to the test compounds.

Materials:

  • Petri dishes

  • Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi)

  • Microbial cultures (bacterial or fungal strains)

  • Sterile swabs

  • Sterile cork borer or pipette tips

  • Test compounds

  • Positive control (standard antibiotic or antifungal)

  • Negative control (solvent)

Procedure:

  • Prepare and sterilize the agar medium and pour it into Petri dishes.

  • Once the agar has solidified, inoculate the surface of the agar with the microbial culture using a sterile swab to create a uniform lawn.

  • Using a sterile cork borer, create wells of a defined diameter in the agar.

  • Add a specific volume (e.g., 50-100 µL) of the test compound solutions at different concentrations into the wells.

  • Add the positive and negative controls to separate wells.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).

  • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).

  • A larger zone of inhibition indicates greater antimicrobial activity.

Visualizing the Mechanism of Action

The following diagrams, generated using Graphviz, illustrate key biological pathways and workflows.

Caption: Mechanism of action of 5-Fluorouracil (5-FU).

Experimental_Workflow cluster_Anticancer Anticancer Activity cluster_Antimicrobial Antimicrobial Activity Cell_Culture Cell Seeding (96-well plate) Compound_Treatment Treatment with Fluorinated vs. Non-fluorinated Pyrimidines Cell_Culture->Compound_Treatment MTT_Assay MTT Assay Compound_Treatment->MTT_Assay Data_Analysis_AC IC50 Determination MTT_Assay->Data_Analysis_AC Agar_Plate Microbial Lawn Preparation Well_Diffusion Application of Fluorinated vs. Non-fluorinated Pyrimidines Agar_Plate->Well_Diffusion Incubation Incubation Well_Diffusion->Incubation Data_analysis_AM Data_analysis_AM Incubation->Data_analysis_AM Data_Analysis_AM Zone of Inhibition Measurement

Caption: General workflow for comparing biological activities.

References

A Comparative Guide to the Cross-Validation of HPLC and UPLC-MS/MS Methods for the Quantification of Pyrimidinones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers an objective comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for the quantitative analysis of pyrimidinone compounds. The selection of an analytical method is critical in drug development and research, requiring a balance of sensitivity, specificity, throughput, and cost. This document provides a framework for cross-validating these two powerful techniques, supported by representative experimental data and detailed methodologies synthesized from established practices.

The core difference between these methods lies in their detection principles. HPLC-UV relies on the analyte's ability to absorb ultraviolet light, a robust and cost-effective technique suitable for higher concentration samples. In contrast, UPLC-MS/MS offers superior sensitivity and selectivity by identifying and quantifying analytes based on their mass-to-charge ratio and fragmentation patterns, making it ideal for complex biological matrices and trace-level analysis.[1]

Quantitative Performance: A Comparative Summary

The following tables summarize typical quantitative performance data for HPLC-UV and UPLC-MS/MS methods for the analysis of pyrimidinone analogues, based on published validation studies.[2][3] These values are representative and may vary based on the specific analyte, matrix, and instrumentation.

Table 1: Performance Characteristics of HPLC-UV for Pyrimidinone Analysis

ParameterTypical Performance
Linearity (r²) > 0.999
Limit of Detection (LOD) 5 - 20 ng/mL
Limit of Quantitation (LOQ) 20 - 50 ng/mL
Precision (%RSD) < 5%
Accuracy (%Recovery) 95 - 105%
Run Time 10 - 20 minutes

Table 2: Performance Characteristics of UPLC-MS/MS for Pyrimidinone Analysis

ParameterTypical Performance
Linearity (r²) > 0.995
Limit of Detection (LOD) 0.05 - 1 ng/mL
Limit of Quantitation (LOQ) 0.1 - 5 ng/mL
Precision (%RSD) < 15% (not exceeding 20% at LLOQ)[4]
Accuracy (%Bias) ± 15% (± 20% at LLOQ)
Run Time 2 - 5 minutes

Experimental Protocols

Detailed methodologies are essential for the replication and comparison of analytical results. The following protocols are representative of validated methods for pyrimidinone analysis.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This method is suitable for the analysis of pyrimidinones in bulk drug substances and pharmaceutical formulations.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of phosphate or acetate buffer and an organic modifier like methanol or acetonitrile.[5] For example, a 50 mM acetate buffer (pH 4.0) mixed with 3% methanol.[5]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at the λmax of the specific pyrimidinone (typically 254-280 nm).

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Dissolution of the sample in the mobile phase, followed by filtration through a 0.45 µm filter.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Protocol

This method is designed for the sensitive and selective quantification of pyrimidinones in complex biological matrices such as plasma or urine.

  • Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[6]

  • Column: UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase: A gradient of an aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., 0.1% formic acid in acetonitrile).

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI), typically in positive or negative mode depending on the analyte.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the pyrimidinone analyte and an internal standard.[3]

  • Injection Volume: 1-5 µL.

  • Sample Preparation: Protein precipitation (e.g., with acetonitrile) or liquid-liquid extraction of the biological sample, followed by evaporation and reconstitution in the mobile phase.[2][3]

Workflow and Logical Relationships

A systematic workflow is crucial when cross-validating two analytical methods to ensure that the results are comparable and that the methods can be used interchangeably within defined limits.

CrossValidationWorkflow cluster_hplc HPLC-UV Method cluster_uplc UPLC-MS/MS Method hplc_dev Method Development hplc_val Method Validation (Accuracy, Precision, Linearity, etc.) hplc_dev->hplc_val hplc_data Sample Analysis & Data Acquisition hplc_val->hplc_data compare Comparative Analysis hplc_data->compare uplc_dev Method Development uplc_val Method Validation (Accuracy, Precision, Linearity, etc.) uplc_dev->uplc_val uplc_data Sample Analysis & Data Acquisition uplc_val->uplc_data uplc_data->compare report Cross-Validation Report (Bias Assessment, Correlation) compare->report

Caption: Cross-validation workflow for HPLC and UPLC-MS/MS methods.

This workflow illustrates the parallel development and validation of each method, followed by a comparative analysis of data from the same set of samples to establish correlation and bias between the two techniques. This process is essential for method transfer or for confirming results across different analytical platforms.

References

In-silico docking studies of 5-Fluoro-2-methoxypyrimidin-4(3H)-one derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to In-Silico Docking Studies of Pyrimidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in-silico docking studies on various pyrimidine derivatives, offering insights into their potential as therapeutic agents. Due to a lack of specific research on 5-Fluoro-2-methoxypyrimidin-4(3H)-one derivatives, this report focuses on the broader class of pyrimidine and pyrimidinone compounds, which share structural similarities and are frequently investigated in drug discovery. The data herein is collated from multiple studies to facilitate a comparative analysis of their binding affinities against several key protein targets implicated in diseases like cancer and viral infections.

Quantitative Data Summary

The following tables summarize the binding energies and inhibitory concentrations of various pyrimidine derivatives from different in-silico studies. Lower binding energy values typically indicate a higher predicted binding affinity.

Table 1: Comparative Docking Performance of Pyrimidine Derivatives Against Various Protein Targets

Pyrimidine Derivative ClassTarget Protein (PDB ID)Binding Energy (kcal/mol)Key Interacting Residues
Pyrazolo[3,4-d]pyrimidine DerivativesPI3-K/mTOR-10.7Not Specified
Chalcone-Substituted PyrimidinesCyclin-Dependent Kinase 2 (CDK2) (1HCK)-7.9THR 165, GLU 12, LYS 33, THR 14[1]
Pyrido[2,3-d]pyrimidine DerivativesCOVID-19 Main Protease (Mpro)-8.5Not Specified
Pyrimidine-Quinoline MoleculesDihydrofolate Reductase (DHFR)-6.60Not Specified
Thienopyrimidine DerivativesTie2Not Specified (IC50 of 0.07 µM for a potent inhibitor)Not Specified
Pyrimidine Analogues (Ax1)Cyclin-Dependent Kinase 8 (CDK8) (5FGK)-5.668His106, Trp105, Val27, Gly28, Val35
4-(3-nitrophenyl)-6-phenylpyrimidin-2(1H)-one (2g)Cyclin-Dependent Kinase (CDK) (1HCK)-8.7Not Specified
6-(2-hydroxyphenyl)-4-(4-methoxyphenyl)-pyrimidin-2(1H)-one (2p)Cyclin-Dependent Kinase (CDK) (1HCK)-8.2Not Specified

Table 2: In-Silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Profile of Selected Pyrazolo[1,5-a]pyrimidines

Note: This table presents predicted properties and is intended for comparative purposes. Experimental validation is required.

CompoundMolecular Weight ( g/mol )LogPH-bond DonorsH-bond AcceptorsOral Bioavailability Prediction
Compound 5c< 500< 5< 5< 10High GI absorption predicted[2]
Compound 9a< 500< 5< 5< 10High GI absorption predicted[2]
Compound 9c< 500< 5< 10High GI absorption predicted[2]
Compound 13a< 500< 5< 5< 10High GI absorption predicted[2]
Compound 13c< 500< 5< 5< 10High GI absorption predicted[2]
Compound 13d< 500< 5< 5< 10High GI absorption predicted[2]
Compound 13e< 500< 5< 5< 10High GI absorption predicted[2]
Compound 13h< 500< 5< 5< 10High GI absorption predicted[2]

The predictions for the pyrazolo[1,5-a]pyrimidines suggest that most of these compounds adhere to Lipinski's rule of five, indicating potentially good oral bioavailability.[2]

Experimental Protocols

The following is a generalized methodology for in-silico molecular docking studies based on protocols frequently cited in the literature.

Preparation of the Receptor Protein
  • Retrieval of Protein Structure: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).

  • Protein Clean-up: All non-essential molecules, including water, co-crystallized ligands, and ions, are typically removed from the PDB file.

  • Protonation and Charge Assignment: Polar hydrogen atoms are added to the protein structure, and appropriate atomic charges (e.g., Kollman charges) are assigned. This is a critical step for accurate electrostatic interaction calculations. Software like AutoDock Tools is commonly used for this purpose.[1]

  • File Format Conversion: The prepared protein structure is saved in a specific format required by the docking software (e.g., PDBQT for AutoDock).[1]

Preparation of the Ligand (Pyrimidine Derivatives)
  • Ligand Sketching and 3D Conversion: The 2D structures of the pyrimidine derivatives are drawn using chemical drawing software like ChemDraw. These are then converted into 3D structures.

  • Energy Minimization: The 3D structures of the ligands are subjected to energy minimization to obtain their most stable, low-energy conformation. This is often done using computational chemistry programs like Chem3D.[1]

  • Torsional Degrees of Freedom: The rotatable bonds within the ligand are defined to allow for conformational flexibility during the docking simulation.

  • File Format Conversion: The prepared ligands are also saved in the appropriate format for the docking software (e.g., PDBQT).

Molecular Docking Simulation
  • Grid Box Definition: A 3D grid box is centered on the active site of the target protein.[1] The size of the grid is set to be large enough to encompass the entire binding pocket, allowing the ligand to move and rotate freely within it.[1]

  • Docking Algorithm: A search algorithm is employed to explore the conformational space of the ligand within the defined grid box and to predict the best binding poses. The Lamarckian Genetic Algorithm (LGA) is a widely used algorithm for this purpose.[1]

  • Execution of Docking: The docking simulation is run, typically generating multiple possible binding poses for each ligand. The number of runs can be adjusted to ensure a thorough search of the conformational space.[1]

Analysis of Docking Results
  • Binding Energy Calculation: The docking software calculates the binding energy for each predicted pose. These energies are used to rank the different ligands and their respective conformations.

  • Clustering and Pose Selection: The resulting poses are often clustered based on their root-mean-square deviation (RMSD). The pose with the lowest binding energy in the most populated cluster is often considered the most likely binding mode.

  • Visualization and Interaction Analysis: The best-ranked poses are visualized using molecular graphics software (e.g., PyMOL, Discovery Studio) to analyze the specific interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the amino acid residues of the protein's active site.[3]

Visualizations

In-Silico Drug Discovery Workflow

The following diagram illustrates a typical workflow for in-silico drug discovery, including the molecular docking process.

In_Silico_Workflow cluster_Target Target Identification & Preparation cluster_Ligand Ligand Preparation cluster_Docking Molecular Docking cluster_PostDocking Post-Docking Analysis & Validation Target_ID Target Identification PDB_Retrieval Retrieve Protein Structure (PDB) Target_ID->PDB_Retrieval Protein_Prep Prepare Protein (Add Hydrogens, Assign Charges) PDB_Retrieval->Protein_Prep Grid_Box Define Binding Site (Grid Box) Protein_Prep->Grid_Box Ligand_Design Ligand Design/Database Ligand_Prep Prepare Ligands (2D to 3D, Energy Minimization) Ligand_Design->Ligand_Prep Ligand_Prep->Grid_Box Docking_Sim Run Docking Simulation Grid_Box->Docking_Sim Analyze_Results Analyze Poses & Binding Energies Docking_Sim->Analyze_Results Virtual_Screening Virtual Screening of Library Analyze_Results->Virtual_Screening Lead_Optimization Lead Optimization Virtual_Screening->Lead_Optimization ADMET_Prediction ADMET Prediction Lead_Optimization->ADMET_Prediction Experimental_Validation Experimental Validation ADMET_Prediction->Experimental_Validation

A generalized workflow for in-silico drug discovery and molecular docking.
Hypothetical Signaling Pathway: EGFR Inhibition by Pyrimidine Derivatives

Many pyrimidine derivatives are investigated as inhibitors of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), which is a key target in cancer therapy. The diagram below illustrates the EGFR signaling pathway and the potential point of inhibition by a pyrimidine derivative.

EGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF (Ligand) EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor Pyrimidine Derivative Inhibitor->EGFR Inhibits ATP Binding

EGFR signaling pathway and inhibition by a pyrimidine derivative.

References

A Comparative Guide to the Structural Confirmation of 5-Fluoro-2-methoxypyrimidin-4(3H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural elucidation of novel synthesized compounds is a cornerstone of chemical and pharmaceutical research. For derivatives of 5-Fluoro-2-methoxypyrimidin-4(3H)-one, a scaffold related to the widely used antimetabolite 5-Fluorouracil (5-FU), unambiguous structural confirmation is critical for establishing structure-activity relationships (SAR) and ensuring the validity of biological data.[1][2] This guide provides a comparative overview of standard analytical techniques, presenting expected data and detailed experimental protocols to aid researchers in this process.

The confirmation of these structures relies on a suite of orthogonal analytical methods. While techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide essential information about connectivity and mass, X-ray Crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.[3]

General Synthesis and Analysis Workflow

The synthesis of pyrimidinone derivatives often involves a cyclocondensation reaction, followed by purification and a multi-step analytical confirmation process.[4] Each analytical step provides a layer of evidence that, when combined, leads to an unambiguous structural assignment.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis & Confirmation A Starting Materials (e.g., Amidines, β-ketoesters) B Cyclocondensation Reaction A->B C Crude Product B->C D Purification (e.g., Recrystallization, Chromatography) C->D E Spectroscopic Analysis (NMR, MS, FTIR) D->E Purified Product G Single Crystal Growth D->G F Purity Assessment (HPLC, Elemental Analysis) E->F I Final Structure Confirmed E->I F->I H X-ray Crystallography G->H H->I

Caption: General workflow for the synthesis and structural confirmation of pyrimidinone derivatives.

Data Comparison for Structural Elucidation

The following tables summarize the expected quantitative data from key analytical techniques for a representative this compound derivative. This data is compiled from published results for structurally similar 5-fluoropyrimidine compounds.[1][5][6]

Table 1: Comparative ¹H and ¹³C NMR Spectroscopic Data

NMR spectroscopy is fundamental for determining the carbon-hydrogen framework of a molecule. For fluorinated compounds, ¹⁹F NMR is also invaluable. The data presented are typical chemical shifts (δ) in ppm.

Nucleus Expected Chemical Shift (δ, ppm) Structural Assignment & Notes
¹H NMR ~11.0 - 12.0Singlet, N-H proton of the pyrimidinone ring.[1]
~7.5 - 8.5Doublet, C6-H proton, coupled to the adjacent fluorine atom (J ≈ 5-7 Hz).[5]
~3.9 - 4.1Singlet, -OCH₃ protons.[1]
VariesChemical shifts for protons on N3-substituents, if present.
¹³C NMR ~155 - 160Doublet, C4 (carbonyl carbon), coupled to fluorine (J ≈ 25-30 Hz).[1][5]
~148 - 152Singlet, C2 carbon attached to the methoxy group.
~138 - 142Doublet, C5 carbon directly bonded to fluorine (J ≈ 220-240 Hz).[1][5]
~125 - 130Doublet, C6 carbon, coupled to fluorine (J ≈ 30-35 Hz).[1][5]
~55Singlet, -OCH₃ carbon.[1]
Table 2: High-Resolution Mass Spectrometry (HRMS) and Elemental Analysis

HRMS provides a highly accurate mass measurement, confirming the elemental composition, while elemental analysis validates the percentage of C, H, and N.

Technique Parameter Expected Value for C₅H₅FN₂O₂ Notes
HRMS (ESI) [M+H]⁺ (Positive Ion Mode)Calculated: 145.0357Observed value should be within 5 ppm of the calculated mass.
[M-H]⁻ (Negative Ion Mode)Calculated: 143.0201Useful for acidic protons.
Elemental Analysis % Carbon41.67%Provides empirical formula confirmation.[1][2]
% Hydrogen3.50%
% Nitrogen19.44%
Table 3: Comparative Crystallographic Data for Fluoropyrimidine Derivatives

X-ray crystallography provides definitive proof of structure, including bond lengths, angles, and stereochemistry. While data for the specific target molecule is not available, this table shows representative data for related crystalline structures.[7][8]

Parameter Example Value (5-Fluorocytosinium Derivative[8]) Example Value (Thiazolo[4,5-d]pyrimidine Derivative[6])
Crystal System MonoclinicMonoclinic
Space Group P2₁/nP2₁/c
a (Å) 8.20517.226
b (Å) 6.64313.934
c (Å) 11.81617.262
β (°) 105.8492.180
Volume (ų) 619.64140
Z (Molecules/Unit Cell) 28

Key Experimental Protocols

Detailed and reproducible protocols are essential for obtaining high-quality data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).[9]

  • Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

  • Data Acquisition:

    • ¹H NMR: Acquire at least 16 scans with a relaxation delay of 1-2 seconds.

    • ¹³C NMR: Acquire several thousand scans (e.g., 2048) with a longer relaxation delay (2-5 seconds) to ensure proper signal averaging for quaternary carbons.

    • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) signals.

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: An Electrospray Ionization (ESI) source coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer.

  • Data Acquisition: Infuse the sample solution directly into the ESI source. Acquire data in both positive and negative ion modes over a relevant m/z range (e.g., 50-500 amu). Use a known calibration standard for ensuring high mass accuracy.

X-ray Crystallography
  • Crystal Growth: Grow single crystals suitable for diffraction, typically by slow evaporation of a solvent from a saturated solution of the purified compound. Common solvent systems include ethanol, ethyl acetate, or mixtures with hexane.

  • Data Collection: Mount a suitable crystal on a goniometer.[3] Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα radiation at a controlled temperature (e.g., 100 K) to minimize thermal vibrations.[7]

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters using full-matrix least-squares on F².

Logical Framework for Structural Confirmation

The process of confirming a chemical structure is a logical progression, where each piece of data corroborates the others to build a conclusive argument.

G A Proposed Structure (From Synthesis Design) B Mass Spectrometry (HRMS) Confirms Molecular Formula A->B C NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Confirms Connectivity & C-H Framework A->C D FTIR Spectroscopy Confirms Functional Groups (e.g., C=O) A->D E Hypothesis: Structure is Correct B->E C->E D->E F X-ray Crystallography (If crystal is obtained) E->F Requires Absolute Proof G Unambiguous Structural Confirmation E->G Sufficient Evidence F->G Definitive Evidence

Caption: Logical workflow for the multi-technique structural elucidation of a novel compound.

References

A Head-to-Head Comparison of Pyrimidinone-Based Enzyme Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pyrimidine scaffold represents a cornerstone in the design of potent and selective enzyme inhibitors. This guide provides an objective, data-driven comparison of pyrimidinone-based inhibitors targeting key enzymes implicated in various diseases, particularly in oncology. We delve into their performance, supported by experimental data, and provide detailed methodologies for the key experiments cited.

The pyrimidine nucleus is a fundamental component of DNA and RNA and serves as the backbone for numerous therapeutic agents.[1] Its derivatives have garnered significant attention due to their potent anticancer properties, with many functioning as kinase inhibitors.[1][2] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a common feature of many cancers.[2] This makes them a prime target for therapeutic intervention.

This guide will focus on a comparative analysis of pyrimidinone-based inhibitors targeting Cyclin-Dependent Kinase 2 (CDK2), Bruton's Tyrosine Kinase (BTK), and Janus Kinase 2 (JAK2), enzymes that are pivotal in cell cycle regulation, B-cell signaling, and cytokine signaling, respectively.

Data Presentation: Head-to-Head Inhibitor Comparison

The following tables summarize the biochemical and cellular potencies of selected pyrimidinone-based enzyme inhibitors compared to other relevant inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency, with lower values indicating greater potency.

Table 1: Comparative Efficacy of CDK2 Inhibitors
Inhibitor ClassRepresentative InhibitorScaffoldTargetIC50 (µM)Cell LineReference
Pyrazolo[3,4-d]pyrimidinoneCompound 4a Pyrazolo[3,4-d]pyrimidinoneCDK20.21HCT116, HepG2[3]
Purine-basedRoscovitine 2,6,9-trisubstituted purineCDK20.25HCT116, HepG2[3]
Pyrazolo[3,4-d]pyrimidineCompound 15 Pyrazolo[3,4-d]pyrimidineCDK2/cyclin A20.061MCF-7, HCT-116, HepG-2[4]
Pyrimido[4,5-d]pyrimidineCompound 7f Pyrimido[4,5-d]pyrimidineCDK20.05-[5]
Table 2: Comparative Efficacy of BTK Inhibitors
Inhibitor ClassRepresentative InhibitorScaffoldTargetIC50 (nM)Cell LineReference
Pyrimidine-basedIbrutinib Pyrazolo[3,4-d]pyrimidineBTK--[7][8]
Pyrimidine-basedCompound 11g 2-phenyl pyrimidineBTKInhibition of 82.7% at 100 nMHL60, Raji, Ramos[8]
Pyrimidine-basedBMS-986142 PyrimidinoneBTK--[7]
Pyrimidine-basedRN-486 PyrimidineBTK4-[7]
Pyrazolo-pyrimidinePRN1008 Pyrazolo-pyrimidineBTK--[7]

IC50 values are indicative and can vary based on assay conditions.

Table 3: Comparative Efficacy of JAK2 Inhibitors
Inhibitor ClassRepresentative InhibitorScaffoldTargetIC50 (nM)Reference
Pyrrolo[2,3-d]pyrimidineRuxolitinib Pyrrolo[2,3-d]pyrimidineJAK1/JAK2JAK1: 3.3, JAK2: 2.8[9][10]
Pyrimidine-basedFedratinib PyrimidineJAK2JAK2: 3[9][11]
Pyrrolo[2,3-d]pyrimidineTofacitinib Pyrrolo[2,3-d]pyrimidinePan-JAKJAK1: 1, JAK2: 20, JAK3: 5[10][11]
Pyrimidine-basedBaricitinib Pyrrolo[2,3-d]pyrimidineJAK1/JAK2JAK1: 5.9, JAK2: 5.7[10][11]
Pyrimidine-basedUpadacitinib Pyrrolo[2,3-d]pyrimidineJAK1JAK1: 43[10][11]

This table presents a selection of clinically relevant JAK inhibitors for comparative purposes.[9]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are generalized protocols for key assays used in the characterization of enzyme inhibitors.

Enzymatic Activity Inhibition Assay

This protocol describes a general method for measuring enzyme activity and its inhibition.[12][13][14]

Objective: To determine the concentration of an inhibitor required to reduce the activity of a target enzyme by 50% (IC50).

Materials:

  • Purified target enzyme

  • Substrate specific to the enzyme

  • Assay buffer (optimized for pH and salt concentration for the target enzyme)

  • Test inhibitors dissolved in a suitable solvent (e.g., DMSO)

  • Positive control inhibitor (if available)

  • Negative control (solvent only)

  • 96-well microplate

  • Microplate reader (e.g., spectrophotometer, fluorometer, or luminometer)

Procedure:

  • Prepare Solutions: Prepare a stock solution of the enzyme, substrate, and inhibitors in the assay buffer. Create a serial dilution of the inhibitor.

  • Enzyme and Inhibitor Pre-incubation: Add the enzyme and varying concentrations of the inhibitor (or vehicle control) to the wells of a 96-well plate. Allow them to pre-incubate for a specified time to permit inhibitor binding.

  • Initiate Reaction: Start the enzymatic reaction by adding the substrate to each well.

  • Monitor Reaction: Measure the rate of the reaction by monitoring the change in a detectable signal (e.g., absorbance, fluorescence, or luminescence) over time using a microplate reader. The formation of the product should be linear with respect to time.[15]

  • Data Analysis: Plot the reaction rates against the inhibitor concentrations. Fit the data to a suitable dose-response curve to determine the IC50 value.

Cell Viability Assay (e.g., MTT Assay)

This assay assesses the effect of inhibitors on the viability of cancer cells.[6]

Objective: To determine the concentration of an inhibitor that reduces cell viability by 50% (GI50 or IC50).

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements (e.g., fetal bovine serum)

  • Test inhibitors

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • 96-well clear flat-bottom plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the inhibitor and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and plot it against the inhibitor concentration to determine the IC50 value.

Visualizing the Landscape: Signaling Pathways and Experimental Workflows

Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex biological pathways and experimental processes.

experimental_workflow cluster_screening Primary Screening & Potency cluster_mechanistic Mechanistic Studies cluster_cellular Cellular & In Vivo Validation compound_library Compound Library primary_screen Primary Enzymatic Screen compound_library->primary_screen hit_identification Hit Identification primary_screen->hit_identification ic50_determination IC50 Determination hit_identification->ic50_determination moa_studies Mechanism of Action (MOA) Studies ic50_determination->moa_studies cell_based_assays Cell-Based Assays (e.g., Viability) selectivity_profiling Kinase Selectivity Profiling moa_studies->selectivity_profiling selectivity_profiling->cell_based_assays in_vivo_efficacy In Vivo Efficacy Studies cell_based_assays->in_vivo_efficacy

Inhibitor Discovery Workflow

The diagram above outlines a typical workflow for the discovery and characterization of novel enzyme inhibitors, from initial screening to in vivo validation.

jak_stat_pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor binds jak JAK receptor->jak activates stat STAT jak->stat phosphorylates stat_dimer STAT Dimer stat->stat_dimer dimerizes nucleus Nucleus stat_dimer->nucleus translocates to gene_expression Gene Expression (Proliferation, Differentiation, Inflammation) nucleus->gene_expression modulates inhibitor Pyrimidinone-based JAK Inhibitor inhibitor->jak inhibits

JAK-STAT Signaling Pathway

This diagram illustrates the Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) signaling pathway, a critical pathway in immunity and cell growth, and the point of intervention for pyrimidinone-based JAK inhibitors.[9]

Conclusion

Pyrimidinone-based scaffolds are a versatile and powerful platform for the development of potent and selective enzyme inhibitors. The comparative data and experimental protocols presented in this guide offer a foundational resource for researchers in the field of drug discovery. As the landscape of targeted therapies continues to evolve, a data-driven, comparative approach is essential for the identification and development of the next generation of innovative medicines.

References

Establishing Purity Standards for 5-Fluoro-2-methoxypyrimidin-4(3H)-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel therapeutics, particularly in the realm of fluorinated pyrimidines, the purity of chemical intermediates is paramount. This guide provides a framework for establishing purity standards for the key synthetic intermediate, 5-Fluoro-2-methoxypyrimidin-4(3H)-one. The proposed standards are benchmarked against established pharmacopeial specifications for related compounds and informed by international regulatory guidelines. This document also presents detailed analytical methodologies and a comparative analysis with alternative synthetic precursors.

Proposed Purity Standards and Comparison

While specific pharmacopeial monographs for this compound are not yet established, purity standards can be derived from analogous compounds such as 5-Fluorouracil (5-FU) and guided by the International Council for Harmonisation (ICH) guidelines for new drug substances and their intermediates.[1][2][3][4][5][6][7] Commercial suppliers typically offer this intermediate at purities of 95-98%.[8][9]

A recommended purity profile for this compound intended for pharmaceutical synthesis is presented below, alongside a comparison with the established standards for 5-Fluorouracil and a common alternative intermediate, 2,4-dichloro-5-fluoropyrimidine.

Table 1: Proposed Purity Specifications and Comparison with Alternatives

TestProposed Specification for this compound5-Fluorouracil (USP Monograph)[1][2]2,4-dichloro-5-fluoropyrimidine (Typical Supplier Specification)
Appearance White to off-white solid[10]White to practically white, crystalline powderColorless to light yellow liquid
Identification IR, ¹H NMR, ¹³C NMR, and Mass Spectrum conform to the reference standardIR spectrum conforms to USP Fluorouracil RSConforms to reference spectra
Assay (by HPLC) ≥ 99.0% (on as-is basis)98.0% - 102.0% (on dried basis)≥ 98.0%
Individual Impurity (by HPLC) ≤ 0.10%Not specified in the same manner; specific impurities may be listed≤ 0.5%
Total Impurities (by HPLC) ≤ 0.5%Not specified in the same manner≤ 1.0%
Loss on Drying ≤ 0.5%≤ 0.5%Not applicable (liquid)
Residue on Ignition ≤ 0.1%≤ 0.1%Not specified
Heavy Metals ≤ 20 ppm≤ 0.002%Not specified
Residual Solvents To comply with ICH Q3C limitsMeets the requirements of USP <467>To be reported

Potential Impurities

During the synthesis of this compound, several impurities may arise from starting materials, by-products of the reaction, or degradation.[5] Common synthetic routes often involve the cyclization of a fluorinated precursor with O-methylisourea.[11]

Table 2: Potential Impurities in the Synthesis of this compound

Impurity NamePotential Source
5-FluorouracilHydrolysis of the 2-methoxy group
2-Methoxy-pyrimidine-4(3H)-oneLack of fluorination in the starting material
4-Chloro-5-fluoro-2-methoxypyrimidineIncomplete hydrolysis of a chloro intermediate
Unreacted Starting MaterialsIncomplete reaction
Residual SolventsSolvents used in synthesis and purification (e.g., Methanol, Toluene)

Experimental Protocols for Purity Determination

To ensure the quality of synthesized this compound, a comprehensive set of analytical methods should be employed and validated.[12][13][14]

High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Profiling

This method is adapted from established procedures for Capecitabine and its intermediates.[15][16][17][18][19]

  • Chromatographic System:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient:

      • 0-5 min: 5% B

      • 5-20 min: 5% to 95% B

      • 20-25 min: 95% B

      • 25-26 min: 95% to 5% B

      • 26-30 min: 5% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 265 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 0.5 mg/mL.

  • Procedure:

    • Inject the sample and a reference standard of known purity.

    • Calculate the assay and impurity levels based on the peak areas.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Identification and Structural Verification

NMR is a powerful tool for confirming the identity and structure of the synthesized compound.[20][21][22][23]

  • ¹H NMR Spectroscopy:

    • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆)

    • Spectrometer: 400 MHz or higher

    • Procedure: Dissolve an accurately weighed sample in the deuterated solvent. Acquire the spectrum and compare it with the spectrum of a reference standard. The chemical shifts, splitting patterns, and integrations should be consistent with the structure of this compound.

  • ¹³C NMR Spectroscopy:

    • Solvent: DMSO-d₆

    • Spectrometer: 100 MHz or higher

    • Procedure: Acquire a proton-decoupled spectrum. The number of signals and their chemical shifts should correspond to the unique carbon atoms in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvent Analysis

This method is based on the USP <467> general procedure for residual solvents.[24][25][26][27][28]

  • System: Headspace GC with a mass spectrometric detector.

  • Column: G43 (6% cyanopropylphenyl - 94% dimethylpolysiloxane) or equivalent.

  • Carrier Gas: Helium

  • Oven Temperature Program:

    • Initial: 40 °C for 5 minutes

    • Ramp: 10 °C/min to 240 °C

    • Hold: 5 minutes at 240 °C

  • Headspace Parameters:

    • Sample Solvent: Dimethyl sulfoxide (DMSO)

    • Equilibration Temperature: 80 °C

    • Equilibration Time: 30 minutes

  • Procedure: Prepare a sample solution in DMSO at a known concentration. Perform the headspace GC-MS analysis and identify and quantify any residual solvents against a calibrated standard.

Synthesis and Purification Workflow

A typical laboratory-scale synthesis and purification workflow for this compound is depicted below. This workflow emphasizes the critical purification and quality control steps.

Synthesis_Purification_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_qc Quality Control Start Starting Materials (e.g., Fluorinated Ester, O-Methylisourea) Reaction Cyclization Reaction Start->Reaction Quench Reaction Quenching Reaction->Quench IPC In-Process Control (TLC/HPLC) Reaction->IPC Extraction Liquid-Liquid Extraction Quench->Extraction Crystallization Crystallization Extraction->Crystallization Filtration Filtration & Washing Crystallization->Filtration Drying Vacuum Drying Filtration->Drying Final_QC Final Product Analysis (HPLC, NMR, GC-MS) Drying->Final_QC Final_Product Final Product: This compound Final_QC->Final_Product

Caption: Synthesis and Purification Workflow for this compound.

Analytical Method Selection Logic

The choice of analytical methods is crucial for a comprehensive assessment of purity. The following diagram illustrates the logical relationship between the purity attributes and the selected analytical techniques.

Analytical_Method_Selection cluster_attributes Purity Attributes cluster_methods Analytical Methods Identity Identity & Structure NMR NMR Spectroscopy (¹H, ¹³C) Identity->NMR IR_MS IR & Mass Spectrometry Identity->IR_MS Purity Purity & Impurities HPLC HPLC-UV Purity->HPLC Residuals Residuals GCMS Headspace GC-MS Residuals->GCMS Solvents LOD Loss on Drying Residuals->LOD Water ROI Residue on Ignition Residuals->ROI Inorganics

Caption: Logic Diagram for Analytical Method Selection.

By implementing these proposed standards and analytical procedures, researchers and drug development professionals can ensure the quality and consistency of this compound, thereby contributing to the safety and efficacy of the final pharmaceutical products.

References

Benchmarking the Efficacy of Novel Fluoropyrimidines Against 5-Fluorouracil: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of several novel fluoropyrimidines against the long-standing chemotherapeutic agent 5-Fluorouracil (5-FU). The information presented is intended to assist researchers, scientists, and drug development professionals in evaluating the performance of these alternatives, supported by available preclinical and clinical data.

Introduction to Fluoropyrimidines

5-Fluorouracil (5-FU) has been a cornerstone of cancer chemotherapy for decades, primarily functioning as a thymidylate synthase (TS) inhibitor to disrupt DNA synthesis. However, its intravenous administration, narrow therapeutic window, and associated toxicities have driven the development of novel oral fluoropyrimidines. These next-generation agents aim to improve efficacy, enhance tumor selectivity, and offer a better safety profile and patient convenience. This guide focuses on the comparative efficacy of four prominent novel fluoropyrimidines: Capecitabine, Tegafur-uracil (UFT), Tegafur-gimeracil-oteracil (S-1), and Trifluridine/Tipiracil (TAS-102).

Mechanisms of Action: A Comparative Overview

While all fluoropyrimidines ultimately exert their cytotoxic effects through the disruption of DNA and/or RNA synthesis, their mechanisms of activation and primary modes of action differ significantly.

5-Fluorouracil (5-FU): Once inside the cell, 5-FU is converted into three active metabolites:

  • Fluorodeoxyuridine monophosphate (FdUMP): The primary mediator of cytotoxicity, FdUMP forms a stable ternary complex with thymidylate synthase (TS) and reduced folate, inhibiting the synthesis of thymidine, a crucial component of DNA.[1]

  • Fluorodeoxyuridine triphosphate (FdUTP): Can be incorporated into DNA, leading to DNA damage.

  • Fluorouridine triphosphate (FUTP): Can be incorporated into RNA, interfering with RNA processing and function.[1]

Capecitabine: An oral prodrug that is converted to 5-FU in a three-step enzymatic process. The final conversion to 5-FU is catalyzed by thymidine phosphorylase (TP), an enzyme that is often found in higher concentrations in tumor tissue compared to normal tissue, leading to a more tumor-selective release of 5-FU.[2]

Tegafur-uracil (UFT): A combination of two agents:

  • Tegafur: A prodrug of 5-FU.

  • Uracil: Competitively inhibits dihydropyrimidine dehydrogenase (DPD), the primary enzyme responsible for the degradation of 5-FU, thereby increasing the bioavailability and prolonging the activity of 5-FU.[3]

S-1 (Tegafur-gimeracil-oteracil): A combination of three agents:

  • Tegafur: A prodrug of 5-FU.

  • Gimeracil: A potent DPD inhibitor, more so than uracil, leading to higher and more sustained concentrations of 5-FU.

  • Oteracil: Inhibits the phosphorylation of 5-FU in the gastrointestinal tract, reducing local toxicity.

Trifluridine/Tipiracil (TAS-102): This combination has a distinct mechanism from 5-FU.

  • Trifluridine (FTD): A thymidine analog that, after phosphorylation, is incorporated directly into DNA, leading to DNA dysfunction and strand breaks.[4][5] It is not a prodrug of 5-FU.

  • Tipiracil (TPI): An inhibitor of thymidine phosphorylase, the enzyme that degrades FTD, thereby increasing the bioavailability of trifluridine.[4][5]

Data Presentation: Quantitative Efficacy Comparison

The following tables summarize the available quantitative data from preclinical and clinical studies, comparing the efficacy of novel fluoropyrimidines against 5-FU.

Table 1: In Vitro Cytotoxicity (IC50 Values)
DrugCancer TypeCell LineIC50 (µM) vs. 5-FUFold DifferenceCitation
Trifluridine (FTD) Gastric CancerMKN450.234.0x more potent[6]
MKN45/5FU (5-FU Resistant)0.8515.6x more potent[6]
MKN746.00.53x as potent[6]
MKN74/5FU (5-FU Resistant)7.02.2x more potent[6]
KATOIII2.71.1x more potent[6]
KATOIII/5FU (5-FU Resistant)2.72.6x more potent[6]

Note: Data for direct head-to-head IC50 comparisons for Capecitabine, UFT, and S-1 against 5-FU across a standardized panel of cell lines is limited in the reviewed literature. The provided data for Trifluridine demonstrates its efficacy even in 5-FU resistant cell lines.

Table 2: Clinical Efficacy in Colorectal Cancer (Metastatic Setting)
Drug/RegimenTrialLine of TherapyOverall Response Rate (ORR)Median Progression-Free Survival (PFS) (months)Median Overall Survival (OS) (months)Citation
Capecitabine Phase III (Pooled analysis)First-line26%4.612.9[7]
5-FU/LV (Mayo Clinic) Phase III (Pooled analysis)First-line17%4.712.8[7]
Trifluridine/Tipiracil (TAS-102) RECOURSE (Phase III)Refractory1.6%2.07.1[8]
Placebo RECOURSE (Phase III)Refractory0.4%1.75.3[8]
UFT/Leucovorin NSABP C-06AdjuvantN/ASimilar to 5-FU/LVSimilar to 5-FU/LV[3]
5-FU/Leucovorin NSABP C-06AdjuvantN/ASimilar to 5-FU/LVSimilar to 5-FU/LV[3]
Table 3: Clinical Efficacy in Gastric Cancer (Advanced/Metastatic)
Drug/RegimenTrialLine of TherapyOverall Response Rate (ORR)Median Progression-Free Survival (PFS) (months)Median Overall Survival (OS) (months)Citation
S-1 + Cisplatin Phase IIIFirst-line34.7%Not significantly different from 5-FU/Cisplatin7.5[9]
5-FU + Cisplatin Phase IIIFirst-line19.8%Not significantly different from S-1/Cisplatin6.6[9]
S-1 JCOG9912 (Phase III)First-lineNon-inferior to 5-FUNon-inferior to 5-FU11.4[10]
5-FU JCOG9912 (Phase III)First-lineN/AN/A10.8[10]
Table 4: Common Grade 3/4 Adverse Events (Comparison with 5-FU)
DrugIncreased Incidence Compared to 5-FUDecreased Incidence Compared to 5-FUCitation
Capecitabine Hand-foot syndrome, HyperbilirubinemiaDiarrhea, Stomatitis, Nausea, Alopecia, Neutropenia[7]
UFT Similar toxicity profileLeucopenia[11]
S-1 Similar toxicity profileStomatitis, Hypokalemia, Mucosal inflammation, Hypophosphatemia[12]
Trifluridine/Tipiracil Neutropenia, Anemia, ThrombocytopeniaDiarrhea, Nausea, Vomiting (compared to placebo)[8]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of research findings. Below are representative methodologies for key experiments cited in the comparison of fluoropyrimidines.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of a drug that inhibits the growth of a cancer cell line by 50% (IC50).

Protocol:

  • Cell Seeding: Cancer cell lines (e.g., HCT-116, SW480 for colorectal cancer) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.

  • Drug Treatment: Cells are treated with serial dilutions of the fluoropyrimidine (e.g., 5-FU, Capecitabine, FTD) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL in serum-free medium) is added to each well.[13][14]

  • Incubation: The plates are incubated for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.[13][14]

  • Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.[13][14]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of a drug in a living organism.

Protocol:

  • Cell Preparation: Human cancer cells (e.g., 1 x 10^6 to 1 x 10^7 cells) are suspended in a suitable medium, often mixed with Matrigel to enhance tumor formation.

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.

  • Tumor Implantation: The cell suspension is injected subcutaneously into the flank of the mice.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice a week) using calipers and calculated using the formula: (width² x length) / 2.

  • Drug Administration: Once tumors reach the desired size, mice are randomized into treatment and control groups. The novel fluoropyrimidine or 5-FU is administered according to a specific dose and schedule (e.g., oral gavage for capecitabine, intraperitoneal injection for 5-FU).

  • Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition. Other parameters such as body weight changes (as a measure of toxicity) and survival can also be monitored.

  • Data Analysis: Tumor volumes are plotted over time for each treatment group. Statistical analysis is performed to determine the significance of the anti-tumor effect compared to the control group.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by 5-FU and the novel fluoropyrimidines.

5-FU_Mechanism_of_Action cluster_Cell Cancer Cell 5-FU 5-FU FdUMP FdUMP 5-FU->FdUMP FdUTP FdUTP 5-FU->FdUTP FUTP FUTP 5-FU->FUTP TS Thymidylate Synthase FdUMP->TS Inhibits DNA_Syn DNA Synthesis FdUTP->DNA_Syn Incorporates into DNA RNA_Syn RNA Synthesis FUTP->RNA_Syn Incorporates into RNA TS->DNA_Syn Blocks dTMP production for DNA_Damage DNA Damage DNA_Syn->DNA_Damage Apoptosis Apoptosis RNA_Syn->Apoptosis DNA_Damage->Apoptosis

Caption: Mechanism of action of 5-Fluorouracil (5-FU).

Capecitabine_Mechanism_of_Action cluster_System Systemic Circulation & Tissues Capecitabine_Oral Oral Capecitabine 5-DFCR 5'-DFCR Capecitabine_Oral->5-DFCR Carboxylesterase (Liver) 5-DFUR 5'-DFUR 5-DFCR->5-DFUR Cytidine Deaminase (Liver/Tumor) 5-FU_Tumor 5-FU (in Tumor) 5-DFUR->5-FU_Tumor Thymidine Phosphorylase (Tumor) Cytotoxicity Cytotoxicity 5-FU_Tumor->Cytotoxicity --> Downstream Effects

Caption: Activation pathway of Capecitabine.

TAS102_Mechanism_of_Action cluster_Cell Cancer Cell TAS102 Trifluridine/ Tipiracil FTD Trifluridine (FTD) TAS102->FTD TPI Tipiracil (TPI) TAS102->TPI FTD-TP FTD Triphosphate FTD->FTD-TP Phosphorylation TP Thymidine Phosphorylase TPI->TP Inhibits DNA_Incorp DNA Incorporation FTD-TP->DNA_Incorp DNA_Dysfunction DNA Dysfunction DNA_Incorp->DNA_Dysfunction Apoptosis Apoptosis DNA_Dysfunction->Apoptosis

Caption: Mechanism of action of Trifluridine/Tipiracil (TAS-102).

Experimental Workflows

In_Vitro_Cytotoxicity_Workflow Start Start Cell_Culture Seed Cancer Cells in 96-well plate Start->Cell_Culture Drug_Treatment Treat with Serial Dilutions of Fluoropyrimidines Cell_Culture->Drug_Treatment Incubation_48_72h Incubate for 48-72 hours Drug_Treatment->Incubation_48_72h MTT_Addition Add MTT Reagent Incubation_48_72h->MTT_Addition Incubation_2_4h Incubate for 2-4 hours MTT_Addition->Incubation_2_4h Solubilization Add Solubilizing Agent Incubation_2_4h->Solubilization Absorbance_Reading Read Absorbance at 570nm Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 Values Absorbance_Reading->IC50_Calculation End End IC50_Calculation->End

Caption: Workflow for in vitro cytotoxicity (MTT) assay.

Xenograft_Model_Workflow Start Start Cell_Prep Prepare Cancer Cell Suspension Start->Cell_Prep Implantation Subcutaneous Injection into Immunocompromised Mice Cell_Prep->Implantation Tumor_Growth Monitor Tumor Growth Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Drug_Admin Administer Fluoropyrimidines or Vehicle Control Randomization->Drug_Admin Monitoring Measure Tumor Volume and Body Weight Drug_Admin->Monitoring Data_Analysis Analyze Tumor Growth Inhibition and Toxicity Monitoring->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vivo tumor xenograft model.

Conclusion

The landscape of fluoropyrimidine-based cancer therapy is evolving, with several novel oral agents demonstrating comparable or, in some instances, superior efficacy and improved safety profiles compared to traditional intravenous 5-FU. Capecitabine and S-1 have established roles in the treatment of various solid tumors, offering the benefits of oral administration and favorable toxicity profiles. UFT has also shown efficacy as an adjuvant therapy. Trifluridine/Tipiracil (TAS-102) provides a valuable therapeutic option for patients with refractory colorectal cancer due to its distinct mechanism of action.

The choice of a specific fluoropyrimidine will depend on the cancer type, line of therapy, patient characteristics, and regional approvals. The data presented in this guide, along with the outlined experimental methodologies, provide a foundation for researchers and clinicians to make informed decisions and to guide future research in this important area of oncology drug development. Further head-to-head comparative studies, particularly in the preclinical setting, are warranted to delineate the specific advantages of each novel agent across a broader range of cancer types.

References

Reproducibility of synthesis protocols for 5-Fluoro-2-methoxypyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthesis Protocols for a Key Pharmaceutical Intermediate

The reproducible and efficient synthesis of 5-Fluoro-2-methoxypyrimidin-4(3H)-one, a crucial building block in the development of various pharmaceutical agents, is a subject of significant interest within the chemical and drug development communities. This guide provides a comparative analysis of two prominent synthetic routes to this compound, offering detailed experimental protocols, quantitative data, and workflow visualizations to aid researchers in selecting the most suitable method for their specific needs.

At a Glance: Comparison of Synthetic Protocols

ParameterProtocol A: From 5-FluorouracilProtocol B: From 2-Methoxy-4-chloro-5-fluoropyrimidine
Starting Material 5-Fluorouracil2-Methoxy-4-chloro-5-fluoropyrimidine
Key Intermediates 2,4-dichloro-5-fluoropyrimidine5-Fluoro-2-methoxy-4-pyrimidinamine
Overall Yield ~69% (estimated)High (individual step yields are high)
Reagents & Conditions Phosphorus oxychloride, Sodium methoxide, Acid/Base hydrolysisAmmonia, Acid/Base hydrolysis
Advantages Readily available starting material.High yield and purity in the amination step.
Challenges Multi-step process with potentially harsh reagents. Requires careful control of selective reactions.Requires a specific starting material; final hydrolysis step yield is crucial for overall efficiency.

Protocol A: Synthesis Starting from 5-Fluorouracil

This synthetic pathway commences with the readily available and cost-effective starting material, 5-fluorouracil. The route involves a two-step process: chlorination followed by selective methoxylation and hydrolysis.

Experimental Protocol

Step 1: Synthesis of 2,4-dichloro-5-fluoropyrimidine

In the presence of N,N-dimethylaniline as an acid acceptor, 5-fluorouracil is reacted with phosphorus oxychloride.[1] The optimal conditions for this reaction have been reported as a 1:10 molar ratio of 5-fluorouracil to phosphorus oxychloride and a 1:1.5 molar ratio of 5-fluorouracil to N,N-dimethylaniline.[1] The reaction is typically carried out at 114°C for 2 hours.[1] Under these conditions, a maximum yield of 92.2% for 2,4-dichloro-5-fluoropyrimidine can be achieved.[1] A similar large-scale procedure reports a yield of approximately 95%.[2]

Step 2: Synthesis of this compound

Workflow Diagram

Protocol_A A 5-Fluorouracil B Chlorination (POCl3, N,N-dimethylaniline) A->B C 2,4-dichloro-5-fluoropyrimidine B->C D Selective Methoxylation & Hydrolysis (NaOMe, KOH) C->D E This compound D->E

Caption: Synthetic workflow for Protocol A.

Protocol B: Synthesis Starting from 2-Methoxy-4-chloro-5-fluoropyrimidine

This alternative route utilizes a more advanced starting material and proceeds through an amination step followed by hydrolysis.

Experimental Protocol

Step 1: Synthesis of 5-Fluoro-2-methoxy-4-pyrimidinamine

A general and high-yielding procedure involves the reaction of 2-methoxy-4-chloro-5-fluoropyrimidine with a 10 wt% solution of ammonia in isopropanol.[3] The reaction mixture is heated to 40-60°C and stirred for 3-5 hours.[3] Following the reaction, the product is isolated by filtration, washed with isopropanol, and dried. This method has been reported to produce 5-fluoro-2-methoxy-4-pyrimidinamine in a 95.0% molar yield with a high purity of 99.0% as determined by HPLC.[3]

Step 2: Hydrolysis to this compound

The final step in this protocol is the hydrolysis of the 4-amino group of 5-fluoro-2-methoxy-4-pyrimidinamine to a hydroxyl group. While this is a standard transformation, a specific, reproducible protocol with a reported yield for this particular substrate is not extensively detailed in the reviewed literature. The efficiency of this step is critical for the overall viability of this synthetic route.

Workflow Diagram

Protocol_B A 2-Methoxy-4-chloro-5-fluoropyrimidine B Amination (Ammonia in Isopropanol) A->B C 5-Fluoro-2-methoxy-4-pyrimidinamine B->C D Hydrolysis C->D E This compound D->E

Caption: Synthetic workflow for Protocol B.

Conclusion

Both presented protocols offer viable pathways for the synthesis of this compound. Protocol A benefits from a readily accessible starting material, 5-fluorouracil, and has a well-documented, high-yielding initial chlorination step. However, the subsequent selective methoxylation and hydrolysis steps require careful optimization to ensure high yields and purity.

Protocol B, on the other hand, boasts a highly efficient and high-purity amination step. The success of this route is heavily dependent on the availability of the starting material, 2-methoxy-4-chloro-5-fluoropyrimidine, and the development of a reproducible, high-yielding protocol for the final hydrolysis step.

Researchers and drug development professionals should consider factors such as starting material availability, cost, scalability, and the need for stringent control over reaction conditions when choosing between these synthetic strategies. Further investigation into the optimization of the less-defined steps in each protocol is warranted to improve overall efficiency and reproducibility.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 5-Fluoro-2-methoxypyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. 5-Fluoro-2-methoxypyrimidin-4(3H)-one, a key building block in pharmaceutical synthesis, requires careful management throughout its lifecycle, including its ultimate disposal. Adherence to established protocols not only mitigates risks of chemical exposure and environmental contamination but also aligns with regulatory compliance.

Hazard and Safety Overview

This compound is classified with several hazard statements, indicating its potential to cause skin irritation, serious eye irritation, and respiratory irritation. It is also suspected of damaging an unborn child.[1] Therefore, strict adherence to safety protocols is essential during handling and disposal.

Hazard CategoryGHS ClassificationPrecautionary Statement Codes
Skin IrritationCategory 2P264, P280, P302+P352, P332+P313, P362+P364
Eye IrritationCategory 2P264, P280, P305+P351+P338, P337+P313
Respiratory IrritationCategory 3P261, P271, P304+P340, P312
Reproductive ToxicityCategory 2P201, P202, P280, P308+P313, P405

This table summarizes the primary hazards associated with this compound, based on available safety data sheets.[1][2]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and prevents environmental release. The following protocol outlines the necessary steps for its proper disposal as hazardous waste.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Before beginning any disposal procedures, ensure you are wearing the appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1][2]

  • All handling of the compound and its waste should be performed in a well-ventilated area, preferably within a chemical fume hood.[2][3]

  • Avoid generating dust when handling the solid form of the chemical.[1][3]

2. Waste Collection and Containerization:

  • Solid Waste:

    • For pure, unused this compound or contaminated solids (e.g., paper towels, weigh boats), use dry clean-up procedures to avoid generating dust.[1]

    • Place the solid waste into a designated, clean, and dry container that is compatible with the chemical. The container must have a secure, sealable lid.[4][5]

  • Liquid Waste (Solutions):

    • Collect all solutions containing this compound in a separate, leak-proof container designated for halogenated organic waste.[5] Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Contaminated Labware:

    • Disposable labware (e.g., pipette tips, vials) that has come into contact with the chemical should be placed in the solid waste container.

    • Non-disposable glassware must be decontaminated. Triple-rinse the glassware with a suitable solvent (e.g., ethanol or acetone), collecting the rinsate as hazardous waste.[4][6] After decontamination, the glassware can be washed normally.

3. Waste Labeling:

  • Properly label the hazardous waste container immediately upon the first addition of waste.[6][7]

  • The label must include:

    • The words "Hazardous Waste".[4][7]

    • The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[5][7]

    • An accurate estimation of the concentration and total volume or mass of the waste.

    • The date of waste generation.[7]

    • The name and contact information of the principal investigator or responsible person.[7]

    • The specific hazards associated with the chemical (e.g., "Irritant," "Reproductive Toxin").[7]

4. Storage of Waste:

  • Store the sealed and labeled waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.[8]

  • Ensure the storage area is away from incompatible materials.[3]

  • Keep the container closed at all times, except when adding waste.[4][9]

5. Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste container.[6][7][8]

  • Do not dispose of this compound down the drain or in the regular trash.[7]

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection cluster_management Waste Management cluster_disposal Final Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) WorkArea Work in a Ventilated Area (Fume Hood) SolidWaste Collect Solid Waste in a Labeled Container WorkArea->SolidWaste Label Properly Label Waste Container with Contents and Hazards SolidWaste->Label LiquidWaste Collect Liquid Waste in a Labeled Container LiquidWaste->Label Decontaminate Triple-Rinse Contaminated Glassware & Collect Rinsate Decontaminate->Label Store Store Sealed Container in Designated Area Label->Store EHS Contact EHS for Waste Pickup Store->EHS

Caption: Workflow for the proper disposal of this compound.

By following these procedures, laboratories can ensure the safe and compliant disposal of this compound, contributing to a culture of safety and environmental responsibility. Always consult your institution's specific guidelines and the most recent Safety Data Sheet (SDS) for the compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Fluoro-2-methoxypyrimidin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
5-Fluoro-2-methoxypyrimidin-4(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.